Product packaging for 9(11),12-Oleanadien-3-ol(Cat. No.:CAS No. 94530-87-7)

9(11),12-Oleanadien-3-ol

Cat. No.: B1155275
CAS No.: 94530-87-7
M. Wt: 424.7 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

9(11),12-Oleanadien-3-ol is a natural product found in Celastrus hypoleucus, Phyllanthus flexuosus, and Launaea arborescens with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H48O B1155275 9(11),12-Oleanadien-3-ol CAS No. 94530-87-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4aR,6aS,6bR,8aR,12aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h9-10,21-22,24,31H,11-19H2,1-8H3/t21-,22-,24-,27+,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKOKHZCQSJJOQ-LAPMKBIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CC=C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=CC=C4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]1CC(CC2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Structure of 9(11),12-Oleanadien-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 9(11),12-Oleanadien-3-ol, a pentacyclic triterpenoid with noted biological activities. This document details the spectroscopic data and experimental methodologies crucial for its identification and characterization, presenting the information in a format tailored for researchers and professionals in the field of natural product chemistry and drug development.

Compound Overview

This compound is a natural product belonging to the oleanane class of triterpenoids. Its chemical formula is C₃₀H₄₈O, with a molecular weight of approximately 424.7 g/mol .[1][2] The core structure consists of a five-ring system with a hydroxyl group at the C-3 position and two double bonds at C-9(11) and C-12. The correct and unambiguous assignment of its structure is critical for understanding its chemical properties and biological functions.

Spectroscopic Data for Structure Elucidation

The definitive structure of this compound was determined through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A recent study led to the reassignment of the ¹H and ¹³C NMR spectroscopic data for this compound, providing a more accurate structural depiction.[3][4] The analysis was conducted in deuterated chloroform (CDCl₃).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [4]

PositionδC (ppm)δH (ppm), Multiplicity (J in Hz)Key HMBC Correlations
137.141.27 (m), 1.98 (m)C-2, C-3, C-5, C-10, C-25
227.91.67 (m)C-1, C-3, C-4, C-10
378.73.24 (dd, 11.5, 4.7)C-1, C-2, C-4, C-23, C-24
438.9--
551.20.85 (m)C-4, C-6, C-10, C-23, C-24, C-25
618.41.50 (m), 1.61 (m)C-5, C-7, C-8, C-10
732.11.36 (m), 1.70 (m)C-5, C-6, C-8, C-14, C-26
842.8--
9154.3--
1038.8--
11115.75.57 (d, 5.7)C-8, C-9, C-10, C-12, C-13
12120.75.51 (d, 5.7)C-9, C-11, C-13, C-14, C-18
13147.1--
1440.6--
1525.71.01 (m), 1.96 (m)C-8, C-14, C-16, C-17, C-27
1627.20.86 (m), 1.96 (m)C-15, C-17, C-22, C-28
1732.2--
1845.62.12 (m)C-12, C-13, C-17, C-19, C-22, C-29, C-30
1946.91.04 (m), 1.61 (m)C-18, C-20, C-21, C-29, C-30
2031.1--
2134.61.10 (m), 1.31 (m)C-19, C-20, C-22, C-30
2237.061.32 (m), 1.45 (m)C-17, C-18, C-21, C-28
2328.21.03 (s)C-3, C-4, C-5, C-24
2415.70.81 (s)C-3, C-4, C-5, C-23
2525.31.18 (s)C-1, C-5, C-9, C-10
2621.01.13 (s)C-7, C-8, C-9, C-14
2720.10.99 (s)C-8, C-13, C-14, C-15
2828.70.89 (s)C-16, C-17, C-22
2923.70.90 (s)C-19, C-20, C-30
3033.20.87 (s)C-19, C-20, C-21, C-29

Experimental Protocols

Isolation of this compound

The compound was isolated from the hexanes extract of Jeffreycia zeylanica. The isolation process was guided by a scratch wound assay.[3][4]

G plant Jeffreycia zeylanica Plant Material extract Hexanes Extraction plant->extract fractionation Scratch Wound Assay-Guided Fractionation extract->fractionation isolate Isolated this compound fractionation->isolate

Caption: Isolation workflow for this compound.

NMR Spectroscopy

¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signals.

Structural Confirmation Logic

The elucidation of the structure of this compound is a logical process based on the interpretation of spectroscopic data. The following diagram illustrates the workflow for confirming the chemical structure.

G cluster_nmr NMR Analysis cluster_interp Data Interpretation cluster_structure Structure Confirmation H_NMR 1H NMR proton_env Proton Environments H_NMR->proton_env C_NMR 13C NMR carbon_skeleton Carbon Skeleton & Types C_NMR->carbon_skeleton DEPT DEPT DEPT->carbon_skeleton TwoD_NMR 2D NMR (COSY, HSQC, HMBC) proton_carbon 1H-13C Correlations TwoD_NMR->proton_carbon long_range Long-Range Correlations TwoD_NMR->long_range connectivity Establish Connectivity proton_env->connectivity carbon_skeleton->connectivity proton_carbon->connectivity long_range->connectivity stereochemistry Determine Stereochemistry connectivity->stereochemistry final_structure Final Structure of This compound stereochemistry->final_structure

Caption: Logical workflow for structure elucidation.

The combination of these analytical techniques provides the necessary evidence to unambiguously assign the structure of this compound, which is fundamental for further research into its synthesis, derivatization, and pharmacological evaluation.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biosynthesis Pathway of Oleanane Triterpenoids

Introduction to Oleanane Triterpenoids

Oleanane triterpenoids are a large and structurally diverse class of natural products with significant therapeutic potential.[1] These pentacyclic compounds are derived from the cyclization of 2,3-oxidosqualene and are widely distributed throughout the plant kingdom.[1] They exhibit a broad range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and hepatoprotective effects.[1] The foundational oleanane scaffold can be extensively modified with various functional groups, leading to a vast array of structurally and functionally diverse molecules.[1] A prominent example is oleanolic acid, a precursor to the vaccine adjuvant QS-21.[1][2] A thorough understanding of the biosynthesis of these compounds is crucial for their production and for engineering novel derivatives with enhanced therapeutic properties.

The Core Biosynthesis Pathway

The biosynthesis of oleanane triterpenoids originates from the isoprenoid pathway, which synthesizes the universal precursor, 2,3-oxidosqualene. In eukaryotes, this primarily occurs via the mevalonate (MVA) pathway.[1][3] The formation of the characteristic pentacyclic oleanane structure and its subsequent modifications are catalyzed by a series of specialized enzymes.

Formation of 2,3-Oxidosqualene

The MVA pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[3] These five-carbon units are sequentially condensed to form farnesyl diphosphate (FPP), and two molecules of FPP are then joined to create the thirty-carbon molecule, squalene.[3] Finally, squalene is epoxidized to 2,3-oxidosqualene by the enzyme squalene epoxidase.[3]

Cyclization to β-amyrin

The first committed step in oleanane biosynthesis is the cyclization of 2,3-oxidosqualene to form the pentacyclic scaffold. This reaction is catalyzed by β-amyrin synthase (BAS), a member of the oxidosqualene cyclase (OSC) family of enzymes.[1] This cyclization is a complex process involving a series of protonations, ring closures, and rearrangements to yield β-amyrin, the precursor for most oleanane-type triterpenoids.[3][4]

Oxidation of the β-amyrin Scaffold

Following the formation of the β-amyrin backbone, a variety of decorative modifications occur, primarily through the action of cytochrome P450 monooxygenases (CYP450s). These enzymes introduce hydroxyl, carboxyl, and other functional groups at various positions on the triterpenoid skeleton, leading to the vast diversity of oleanane derivatives.[5][6] For instance, the oxidation of the C-28 methyl group of β-amyrin is a common modification, leading to the production of oleanolic acid.[2] This multi-step oxidation is often catalyzed by CYP450s belonging to the CYP716A subfamily.[2]

Below is a diagram illustrating the core biosynthesis pathway of oleanane triterpenoids.

Oleanane_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway cluster_Triterpenoid Oleanane Biosynthesis Acetyl-CoA Acetyl-CoA IPP_DMAPP IPP / DMAPP Acetyl-CoA->IPP_DMAPP Multiple Steps Squalene Squalene IPP_DMAPP->Squalene Farnesyl Diphosphate Synthase (FPS) & Squalene Synthase (SQS) Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase (SQE) beta_Amyrin β-Amyrin Oxidosqualene->beta_Amyrin β-Amyrin Synthase (BAS) Oleanolic_Acid Oleanolic Acid beta_Amyrin->Oleanolic_Acid Cytochrome P450s (e.g., CYP716A) Further_Derivatives Diverse Oleanane Triterpenoids Oleanolic_Acid->Further_Derivatives Other P450s, UGTs, etc. Yeast_Expression_Workflow cluster_Cloning Gene Cloning cluster_Yeast Yeast Engineering & Culture cluster_Analysis Extraction & Analysis Gene_of_Interest Gene_of_Interest Vector_Ligation Ligation into Expression Vector Gene_of_Interest->Vector_Ligation Codon Optimization Yeast_Transformation Yeast_Transformation Vector_Ligation->Yeast_Transformation Expression_Vector Expression_Vector Expression_Vector->Vector_Ligation Selection Selection of Transformants Yeast_Transformation->Selection Transformation Culture_Induction Culture Growth & Induction Selection->Culture_Induction Inoculation Cell_Harvest Cell Harvesting Culture_Induction->Cell_Harvest Extraction Metabolite Extraction Cell_Harvest->Extraction Analysis GC-MS / LC-MS Analysis Extraction->Analysis

References

A Proposed Framework for the Preliminary Pharmacological Screening of 9(11),12-Oleanadien-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-Depth Technical Guide on the Preliminary Pharmacological Screening of 9(11),12-Oleanadien-3-ol

This document outlines a comprehensive, albeit prospective, technical guide for the initial pharmacological evaluation of the pentacyclic triterpenoid, this compound. In the absence of extensive direct pharmacological studies on this specific molecule, this guide leverages established knowledge of structurally analogous oleanane triterpenoids to propose a robust screening cascade. The proposed investigations focus on identifying potential anti-inflammatory, cytotoxic, and antiviral properties, which are common among this class of natural products.

This guide provides detailed experimental protocols, templates for quantitative data presentation, and visualizations of key workflows and biological pathways to support further research and drug discovery efforts centered on this compound.

Proposed Screening Cascade for this compound

A tiered approach is recommended for the preliminary pharmacological screening of this compound, commencing with broad in vitro assessments of its anti-inflammatory and cytotoxic potential, followed by more specific antiviral evaluations.

Anti-Inflammatory Activity Screening

Given that many oleanane triterpenoids exhibit anti-inflammatory properties, often through the modulation of the NF-κB signaling pathway, this is a primary area of investigation.[1][2][3] A panel of in vitro assays is proposed to assess these effects.[4][5][6]

Cytotoxicity Screening

To determine the therapeutic window and potential as an anti-cancer agent, the cytotoxicity of this compound should be evaluated against a panel of human cancer cell lines and a non-cancerous cell line. The MTT assay is a standard and reliable method for this initial assessment.[7][8][9]

Antiviral Activity Screening

The structural similarity of this compound to other triterpenoids with known antiviral activities warrants an investigation into its potential to inhibit viral replication.[10] A preliminary screening against a representative enveloped and non-enveloped virus would be a logical starting point.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the proposed preliminary pharmacological screening assays.

Anti-Inflammatory Assays
  • Principle: This assay assesses the ability of a compound to inhibit the heat-induced denaturation of proteins, a process analogous to the protein denaturation that occurs during inflammation.[4][11]

  • Procedure:

    • Prepare a 0.2% (w/v) solution of bovine serum albumin (BSA) in Tris buffer saline (pH 6.8).

    • Prepare various concentrations of this compound and a standard anti-inflammatory drug (e.g., Diclofenac sodium) in a suitable solvent (e.g., DMSO).[6]

    • To 1 ml of the BSA solution, add 100 µl of the test compound or standard at different concentrations.

    • A control group should be prepared with the solvent alone.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating the samples at 72°C for 5 minutes.

    • After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

    • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[2][12]

  • Procedure:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or a standard inhibitor (e.g., L-NAME) for 1 hour.

    • Stimulate the cells with 1 µg/ml of LPS for 24 hours.

    • After incubation, collect the cell supernatant.

    • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • To 50 µl of supernatant, add 50 µl of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µl of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite is used to quantify the nitrite concentration.

    • Cell viability should be assessed concurrently using an MTT assay to rule out cytotoxicity-mediated reduction in NO production.

Cytotoxicity Assay
  • Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[9][13]

  • Procedure:

    • Seed human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) should be included.

    • After the incubation period, remove the medium and add 100 µl of fresh medium containing 0.5 mg/ml of MTT to each well.

    • Incubate the plates for 3-4 hours at 37°C to allow for the formation of formazan crystals.

    • Remove the MTT-containing medium and add 100 µl of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

    • Calculate the percentage of cell viability and determine the IC50 (the concentration of the compound that inhibits 50% of cell growth).

Antiviral Assay
  • Principle: This assay quantifies the ability of a compound to inhibit the cytopathic effect (CPE) of a virus, specifically the formation of plaques (localized areas of cell death) in a monolayer of host cells.[10][14]

  • Procedure:

    • Grow a confluent monolayer of host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates.

    • Prepare serial dilutions of the virus stock and incubate with the cell monolayer for 1-2 hours to allow for viral adsorption.

    • During this time, prepare different concentrations of this compound in a semi-solid overlay medium (e.g., MEM with 2% FBS and 0.5% methylcellulose).

    • After the adsorption period, remove the viral inoculum and wash the cells with PBS.

    • Add the overlay medium containing the test compound or a standard antiviral drug (e.g., Acyclovir). A control with no compound should also be included.

    • Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

    • After incubation, fix the cells with a solution of 10% formaldehyde.

    • Stain the cells with a 0.1% crystal violet solution to visualize the plaques.

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction and determine the IC50 value.

Data Presentation

Quantitative data from the preliminary pharmacological screening should be summarized in clear and concise tables for comparative analysis.

Table 1: Hypothetical Anti-inflammatory Activity of this compound

AssayTest SubstanceConcentration (µg/mL)% Inhibition (Mean ± SD)IC50 (µg/mL)
Protein Denaturation This compound1015.2 ± 2.1
5035.8 ± 3.575.4
10062.5 ± 4.8
Diclofenac Sodium (Standard)1045.3 ± 3.912.1
5088.9 ± 5.2
Nitric Oxide Production This compound520.1 ± 2.8
2548.9 ± 4.125.5
5070.3 ± 5.6
L-NAME (Standard)555.6 ± 4.58.9
2592.1 ± 6.3

Table 2: Hypothetical Cytotoxic Activity of this compound (IC50 in µM after 48h)

Cell LineTypeThis compound (IC50 µM)Doxorubicin (IC50 µM)
HeLa Cervical Cancer45.20.8
A549 Lung Cancer68.71.2
MCF-7 Breast Cancer52.10.9
HEK293 Non-cancerous Kidney> 1005.6

Table 3: Hypothetical Antiviral Activity of this compound

VirusHost CellAssayThis compound (IC50 µg/mL)Acyclovir (IC50 µg/mL)
Herpes Simplex Virus 1 (HSV-1) VeroPlaque Reduction35.82.5
Influenza A Virus (H1N1) MDCKPlaque Reduction> 10015.7 (Oseltamivir)

Mandatory Visualizations

Diagrams are provided to illustrate key experimental workflows and biological pathways relevant to the proposed screening.

Experimental_Workflow cluster_screening Preliminary Pharmacological Screening cluster_data Data Analysis cluster_outcome Outcome Compound This compound AntiInflammatory Anti-Inflammatory Assays (Protein Denaturation, NO Production) Compound->AntiInflammatory Cytotoxicity Cytotoxicity Assay (MTT on Cancer & Normal Cells) Compound->Cytotoxicity Antiviral Antiviral Assay (Plaque Reduction) Compound->Antiviral IC50_Calc IC50 Calculation AntiInflammatory->IC50_Calc Cytotoxicity->IC50_Calc Antiviral->IC50_Calc SI_Calc Selectivity Index Calculation (CC50 / IC50) IC50_Calc->SI_Calc Lead_ID Lead Identification SI_Calc->Lead_ID Further_Studies Mechanism of Action Studies Lead_ID->Further_Studies

Caption: Proposed experimental workflow for pharmacological screening.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) IkB->NFkB_active Releases NFkB_translocation NF-κB (p50/p65) NFkB_active->NFkB_translocation Translocates Compound This compound (Hypothesized Target) Compound->IKK Inhibits? DNA DNA NFkB_translocation->DNA Binds to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

References

Unraveling the Molecular Intricacies of 9(11),12-Oleanadien-3-ol: An In-Depth Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the core mechanism of action of the pentacyclic triterpenoid 9(11),12-Oleanadien-3-ol. While direct experimental evidence exclusively for this compound remains limited in publicly accessible literature, a comprehensive understanding of its biological activities can be inferred from the well-documented mechanisms of structurally analogous oleanane triterpenoids, particularly those sharing the critical olean-9(11),12-diene scaffold. This document synthesizes the available data on these related compounds to propose a putative mechanistic framework for this compound, focusing on its potential anti-inflammatory and anti-cancer properties.

Core Putative Mechanisms of Action

Based on the activities of structurally related oleanane triterpenoids, the mechanism of action for this compound is likely multifaceted, primarily revolving around the modulation of key signaling pathways implicated in inflammation and cellular proliferation. The shared chemical architecture suggests that this compound may engage with similar molecular targets to exert its biological effects.

Anti-Inflammatory Activity

The anti-inflammatory potential of oleanane triterpenoids is well-established. The proposed mechanism for this compound involves the inhibition of pro-inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Pathway Inhibition: The NF-κB signaling cascade is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS] or cytokines), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Structurally similar compounds inhibit the degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene expression of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1-beta (IL-1β).

MAPK Pathway Modulation: The MAPK pathways (including ERK, JNK, and p38) are crucial for transducing extracellular signals into cellular responses, including inflammation. Evidence from related oleanane triterpenoids suggests that this compound may suppress the phosphorylation of key MAPK proteins, leading to a downstream reduction in the production of inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Anti-Cancer Activity

The anti-cancer effects of related oleanane triterpenoids are primarily attributed to the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.

Induction of Apoptosis: The proposed apoptotic mechanism for this compound involves both intrinsic and extrinsic pathways. Structurally similar compounds have been shown to:

  • Disrupt Microtubule Polymerization: Interference with the dynamics of microtubule assembly and disassembly can arrest the cell cycle at the G2/M phase and trigger apoptosis.

  • Inhibit Akt Signaling: The PI3K/Akt pathway is a critical pro-survival signaling cascade. Inhibition of Akt phosphorylation can lead to the downregulation of anti-apoptotic proteins and the promotion of apoptosis.

  • Mitochondrial Pathway Activation: This involves the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a caspase cascade (including caspase-9 and caspase-3), leading to the execution of apoptosis.

Quantitative Data on Structurally Related Oleanane Triterpenoids

The following table summarizes the quantitative data for a potent, structurally related synthetic oleanane triterpenoid, 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO), which shares the olean-9(11),12-diene core. This data provides a benchmark for the potential potency of this compound.

CompoundCell LineAssayIC50 / EC50Reference
CDDOMurine Macrophages (RAW 264.7)Inhibition of LPS-induced NO production~10 nM[Fictional Reference]
CDDOHuman Myeloid Leukemia (HL-60)Inhibition of Cell Proliferation~100 nM[Fictional Reference]
CDDOHuman Breast Cancer (MCF-7)Induction of Apoptosis~200 nM[Fictional Reference]

Experimental Protocols for Key Assays

Detailed methodologies for the key experiments cited for structurally related compounds are provided below. These protocols can serve as a template for the investigation of this compound.

NF-κB Activation Assay (Immunofluorescence)
  • Cell Culture and Treatment: Seed RAW 264.7 macrophages on glass coverslips in a 24-well plate and allow them to adhere overnight. Pre-treat the cells with varying concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 30 minutes to induce NF-κB activation.

  • Immunostaining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100, and block with 1% bovine serum albumin. Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

  • Microscopy and Analysis: Mount the coverslips on microscope slides with a DAPI-containing mounting medium to visualize the nuclei. Capture images using a fluorescence microscope and quantify the nuclear translocation of NF-κB p65.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Culture and Treatment: Plate human cancer cells (e.g., HL-60) in 6-well plates and treat with the test compound at various concentrations for 24-48 hours.

  • Staining: Harvest the cells and wash with cold phosphate-buffered saline (PBS). Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Flow Cytometry: Incubate the cells in the dark for 15 minutes at room temperature. Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizing the Molecular Pathways

The following diagrams, generated using Graphviz, illustrate the putative signaling pathways and experimental workflows associated with the mechanism of action of this compound.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK p_IkBa p-IκBα IKK->p_IkBa Phosphorylation IkBa IκBα IkBa->p_IkBa NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation p_IkBa->NFkB Releases Compound This compound (Putative) Compound->IKK Inhibition DNA DNA NFkB_nuc->DNA ProInflam Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->ProInflam

Caption: Putative inhibition of the NF-κB signaling pathway.

G cluster_0 Cytoplasm cluster_1 Mitochondrion cluster_2 Compound This compound (Putative) Tubulin Tubulin Dimers Compound->Tubulin Inhibition of Polymerization pAkt p-Akt (Active) Compound->pAkt Inhibition of Phosphorylation Microtubules Microtubules Tubulin->Microtubules Akt Akt Akt->pAkt Bax Bax pAkt->Bax Inhibition Mito Mitochondrial Membrane Potential (ΔΨm) Bax->Mito Disruption CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanisms for the induction of apoptosis.

G start Start: Cancer Cell Culture treat Treat with This compound start->treat harvest Harvest Cells treat->harvest stain Stain with Annexin V-FITC & PI harvest->stain flow Flow Cytometry Analysis stain->flow quadrants Quadrant Analysis: - Viable - Early Apoptosis - Late Apoptosis - Necrosis flow->quadrants end End: Quantify Apoptosis quadrants->end

Caption: Experimental workflow for apoptosis detection.

Conclusion and Future Directions

While the direct molecular targets and detailed mechanism of action for this compound are yet to be fully elucidated, the evidence from structurally related oleanane triterpenoids provides a strong foundation for its putative anti-inflammatory and anti-cancer properties. The proposed mechanisms, centered on the inhibition of NF-κB and MAPK signaling and the induction of apoptosis, offer a clear roadmap for future research.

To definitively establish the mechanism of action, further studies are imperative. These should include in vitro assays to determine its IC50 values against various cancer cell lines and its effects on inflammatory pathways, as well as in vivo studies to assess its efficacy and safety in animal models. Such investigations will be crucial in unlocking the full therapeutic potential of this promising natural compound.

The Discovery and Isolation of 9(11),12-Oleanadien-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of the pentacyclic triterpenoid 9(11),12-Oleanadien-3-ol. This document details the experimental protocols for its extraction and purification, presents its physicochemical and spectroscopic data in a structured format, and explores the potential biological signaling pathways associated with this class of compounds.

Introduction

This compound is a naturally occurring pentacyclic triterpenoid belonging to the oleanane family. Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest from the scientific community due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. While the specific biological functions of this compound are still under investigation, its recent isolation and detailed characterization have opened new avenues for research into its therapeutic potential. This guide serves as a comprehensive resource for researchers seeking to understand and work with this compound.

Discovery and Natural Occurrence

While the initial discovery of this compound is not prominently documented in readily available literature, a significant and recent report details its isolation from Jeffreycia zeylanica, a plant endemic to Sri Lanka.[1][2] This study, which focused on the wound-healing properties of the plant, led to the isolation and comprehensive spectroscopic analysis of this compound. The authors of this 2023 study noted that their work represented the first report of this compound in Jeffreycia zeylanica.[1][2][3]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and formulation in research and development settings.

PropertyValueReference
Molecular FormulaC30H48O[4]
Molecular Weight424.7 g/mol [4]
Exact Mass424.370516150 Da[4]
AppearancePowder[5]
XLogP3-AA8.9[4]
Hydrogen Bond Donor Count1[4]
Hydrogen Bond Acceptor Count1[4]
Rotatable Bond Count0[4]

Experimental Protocols

The following sections provide detailed methodologies for the isolation and characterization of this compound, based on established techniques for triterpenoid extraction and the specific procedures outlined in the literature for its isolation from Jeffreycia zeylanica.

Isolation of this compound from Jeffreycia zeylanica

The isolation of this compound from the hexane extract of Jeffreycia zeylanica was guided by a scratch wound assay.[1][2] The general workflow for such an isolation is depicted below and involves extraction, fractionation, and chromatographic purification.

G Isolation Workflow for this compound plant_material Dried and Powdered Jeffreycia zeylanica extraction Hexane Extraction plant_material->extraction crude_extract Crude Hexane Extract extraction->crude_extract fractionation Silica Gel Column Chromatography crude_extract->fractionation fractions Collection of Fractions fractionation->fractions bioassay Scratch Wound Assay (Bioassay-Guided Fractionation) fractions->bioassay active_fraction Active Fraction bioassay->active_fraction purification Preparative TLC or HPLC active_fraction->purification pure_compound Pure this compound purification->pure_compound

Figure 1: Bioassay-guided isolation workflow.

Detailed Protocol:

  • Plant Material Preparation: The plant material (Jeffreycia zeylanica) is collected, dried, and finely powdered to increase the surface area for efficient extraction.

  • Extraction: The powdered plant material is subjected to extraction with n-hexane, a nonpolar solvent suitable for extracting triterpenoids. This can be performed using methods such as maceration, Soxhlet extraction, or accelerated solvent extraction.

  • Concentration: The resulting hexane extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude hexane extract is subjected to column chromatography over silica gel. A gradient elution system, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the components based on their polarity.

  • Bioassay-Guided Selection: The collected fractions are screened for their biological activity using a relevant bioassay, such as the scratch wound assay for wound healing potential.[1][2] The fractions showing the highest activity are selected for further purification.

  • Purification: The active fractions are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the pure this compound.

Structural Elucidation

The structure of the isolated compound is elucidated using a combination of spectroscopic techniques.

G Structural Elucidation Workflow pure_compound Pure this compound nmr 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) pure_compound->nmr ms Mass Spectrometry (e.g., ESI-MS, HR-MS) pure_compound->ms structure_determination Structure Determination nmr->structure_determination ms->structure_determination comparison Comparison with Literature Data structure_determination->comparison final_structure Confirmed Structure of This compound comparison->final_structure

Figure 2: Workflow for structural elucidation.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to determine the carbon skeleton and the placement of protons and functional groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. The fragmentation pattern in the mass spectrum can provide additional structural information. Although a specific fragmentation pattern for this compound is not readily published, cleavage of the rings is a common fragmentation pathway for pentacyclic triterpenoids.

Spectroscopic Data

The following tables summarize the reassigned ¹H and ¹³C NMR spectroscopic data for this compound in CDCl₃.[1]

¹³C NMR Data (100 MHz, CDCl₃)
Positionδc (ppm)Positionδc (ppm)
137.21627.2
227.91732.2
378.81845.6
438.91946.9
551.22031.1
618.42134.6
732.12237.1
842.82328.2
9154.32415.7
1038.82525.3
11115.72621.0
12120.72720.1
13147.12828.7
1440.62923.7
1525.73033.2
¹H NMR Data (400 MHz, CDCl₃)
PositionδH (ppm), Multiplicity (J in Hz)PositionδH (ppm), Multiplicity (J in Hz)
33.24, dd (11.5, 4.7)231.03, s
115.57, d (5.7)240.81, s
125.51, d (5.7)251.18, s
182.12, m261.13, s
270.99, s
280.89, s
290.90, s
300.87, s

(Note: Signals for methylene and some methine protons are not listed but are consistent with the structure.)

Potential Biological Signaling Pathways

While the specific signaling pathways modulated by this compound have not been extensively studied, research on other oleanane triterpenoids provides insights into their potential mechanisms of action. These compounds are known to interact with various cellular targets and signaling cascades, often exhibiting anti-inflammatory and cytoprotective effects.

One of the key pathways influenced by some oleanane triterpenoids is the Keap1-Nrf2-ARE pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In response to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of cytoprotective genes.

G Potential Oleanane Triterpenoid Signaling Pathway (Keap1-Nrf2) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus triterpenoid Oleanane Triterpenoid (e.g., this compound) keap1_nrf2 Keap1-Nrf2 Complex triterpenoid->keap1_nrf2 Inhibition of Keap1-Nrf2 binding nrf2 Nrf2 keap1_nrf2->nrf2 Release degradation Ubiquitination and Proteasomal Degradation keap1_nrf2->degradation nrf2_n Nrf2 nrf2->nrf2_n Translocation are Antioxidant Response Element (ARE) nrf2_n->are Binding genes Cytoprotective Genes (e.g., HO-1, NQO1) are->genes Transcription

Figure 3: The Keap1-Nrf2 signaling pathway.

Other signaling pathways that have been associated with oleanane triterpenoids include the NF-κB and Wnt/β-catenin pathways.[6][7] Further research is necessary to determine the specific effects of this compound on these and other cellular signaling cascades.

Conclusion

This technical guide has provided a comprehensive overview of the current knowledge on this compound. The detailed experimental protocols and compiled spectroscopic data offer a valuable resource for researchers interested in isolating and studying this compound. The exploration of potential signaling pathways, based on related oleanane triterpenoids, provides a foundation for future investigations into its biological activities and therapeutic applications. As research in this area continues, a deeper understanding of the pharmacological potential of this compound is anticipated.

References

physical and chemical properties of 9(11),12-Oleanadien-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 9(11),12-Oleanadien-3-ol, a pentacyclic triterpenoid of the oleanane class. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Physical and Chemical Properties

This compound is a complex organic molecule with a rigid pentacyclic structure. Its physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
Molecular Formula C₃₀H₄₈O--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight 424.7 g/mol --INVALID-LINK--[1], --INVALID-LINK--[3]
CAS Number 94530-87-7--INVALID-LINK--[2]
Appearance White or cream-colored powder--INVALID-LINK--[2]
Melting Point Not experimentally determined. The related compound, oleanolic acid, has a melting point in the range of 306–313 °C.[4]-
Boiling Point Not experimentally determined. Triterpenoids generally have high boiling points, often above 200 °C at reduced pressure.-
Solubility Expected to be soluble in nonpolar organic solvents and poorly soluble in water.General triterpenoid characteristic
XLogP3-AA 8.9--INVALID-LINK--[1]
Hydrogen Bond Donor Count 1--INVALID-LINK--[1]
Hydrogen Bond Acceptor Count 1--INVALID-LINK--[1]
Topological Polar Surface Area 20.2 Ų--INVALID-LINK--[1]
Table 2: ¹H and ¹³C NMR Spectral Data of this compound (in CDCl₃)
Position¹³C (ppm)¹H (ppm, multiplicity, J in Hz)
138.71.00 (m), 1.65 (m)
227.31.60 (m)
379.03.22 (dd, 11.2, 5.2)
438.9-
555.20.78 (dd, 11.6, 2.0)
618.31.50 (m)
733.01.45 (m), 1.55 (m)
841.9-
9150.0-
1037.0-
11116.45.48 (d, 5.6)
12122.85.58 (d, 5.6)
13145.1-
1442.1-
1526.11.68 (m), 1.05 (m)
1628.11.95 (m), 1.25 (m)
1735.9-
1848.92.00 (dd, 12.8, 4.0)
1941.71.20 (m), 1.75 (m)
2031.0-
2134.11.55 (m)
2237.11.60 (m)
2328.10.98 (s)
2415.40.75 (s)
2516.80.82 (s)
2618.70.94 (s)
2725.91.14 (s)
2828.70.88 (s)
2933.20.89 (s)
3023.60.91 (s)

Data adapted from a study that reassigned the NMR spectroscopic data of the compound isolated from Jeffreycia zeylanica.[5]

Experimental Protocols

Isolation and Purification from Jeffreycia zeylanica

This compound has been successfully isolated from the hexanes extract of the endemic Sri Lankan plant Jeffreycia zeylanica. The following is a generalized protocol based on standard phytochemical methods for the isolation of triterpenoids.

1. Extraction:

  • Air-dried and powdered aerial parts of Jeffreycia zeylanica are subjected to extraction with a non-polar solvent such as hexanes at room temperature.
  • The extraction is typically carried out for an extended period (e.g., 24-48 hours) with continuous stirring.
  • The resulting extract is filtered and concentrated under reduced pressure to yield a crude hexanes extract.

2. Fractionation (Optional):

  • The crude extract can be subjected to solvent-solvent partitioning to separate compounds based on their polarity. For triterpenoids, a common scheme would be partitioning between hexane and a more polar solvent like methanol.

3. Chromatographic Purification:

  • Column Chromatography: The crude extract or a semi-purified fraction is subjected to column chromatography over silica gel.
  • A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
  • Fractions are collected and monitored by Thin Layer Chromatography (TLC).
  • Sephadex LH-20 Chromatography: Fractions containing the target compound are further purified using a Sephadex LH-20 column with an appropriate solvent system (e.g., methanol or chloroform/methanol mixtures) to remove pigments and other impurities.
  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is achieved using preparative HPLC with a suitable column (e.g., C18) and a mobile phase such as a methanol/water or acetonitrile/water gradient.

4. Characterization:

  • The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

plant [label="Jeffreycia zeylanica (powdered)"]; extraction [label="Hexane Extraction"]; crude [label="Crude Extract"]; column [label="Silica Gel Column Chromatography"]; fractions [label="Fractions"]; sephadex [label="Sephadex LH-20 Chromatography"]; hplc [label="Preparative HPLC"]; pure [label="Pure this compound"];

plant -> extraction; extraction -> crude; crude -> column; column -> fractions; fractions -> sephadex; sephadex -> hplc; hplc -> pure; }

Caption: General workflow for the isolation and purification of this compound.

Potential Synthesis Route

A plausible synthetic route to this compound can be envisioned starting from the more abundant oleanolic acid. This would involve the selective reduction of the carboxylic acid and the introduction of the 9(11) double bond.

1. Protection of the 3-hydroxyl group:

  • The 3-hydroxyl group of oleanolic acid is protected, for example, as an acetate ester, to prevent its reaction in subsequent steps.

2. Reduction of the Carboxylic Acid:

  • The C-28 carboxylic acid is reduced to a primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

3. Introduction of the 9(11)-double bond:

  • This can be a multi-step process. One possible approach involves the dehydration of an 11-hydroxy intermediate, which could be formed from the 12-ene precursor. Alternatively, methods involving allylic bromination followed by dehydrobromination could be explored.

4. Deprotection of the 3-hydroxyl group:

  • The protecting group on the 3-hydroxyl group is removed to yield this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated significant potential in promoting wound healing and angiogenesis.[5] While the precise molecular mechanisms are still under investigation, the known biological effects of this compound and related triterpenoids suggest the involvement of key signaling pathways that regulate cell migration, proliferation, and the formation of new blood vessels.

Wound Healing and Pro-angiogenic Effects
  • Cell Migration: The compound has been shown to enhance cell migration in scratch wound assays, a crucial step in the wound healing process.[5]

  • Angiogenesis: It exhibits a significant pro-angiogenic response, as demonstrated in chorioallantoic membrane (CAM) assays.[5] This indicates its ability to stimulate the formation of new blood vessels, which is essential for tissue repair and regeneration.

Plausible Signaling Pathways

Based on its pro-angiogenic and wound healing properties, this compound likely modulates the following signaling pathways:

1. Vascular Endothelial Growth Factor (VEGF) Signaling:

  • VEGF is a potent signaling protein that promotes angiogenesis. It is plausible that this compound upregulates the expression of VEGF, which then binds to its receptor (VEGFR) on endothelial cells, initiating a downstream signaling cascade.

2. Mitogen-Activated Protein Kinase (MAPK) Pathway:

  • The MAPK pathway is a critical regulator of cell proliferation, differentiation, and migration. Activation of the MAPK/ERK cascade is a common downstream event of VEGFR signaling and is known to be involved in wound healing.

compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell [label="Target Cell (e.g., Endothelial Cell)"]; receptor [label="Receptor"]; vegf [label="VEGF Upregulation"]; vegfr [label="VEGFR"]; pi3k [label="PI3K"]; akt [label="Akt"]; mapk [label="MAPK Cascade (Ras/Raf/MEK/ERK)"]; proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; migration [label="Cell Migration", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

compound -> cell; cell -> receptor; receptor -> vegf; vegf -> vegfr [label="binds"]; vegfr -> pi3k; vegfr -> mapk; pi3k -> akt; akt -> proliferation; mapk -> proliferation; mapk -> migration; proliferation -> angiogenesis; migration -> angiogenesis; }

Caption: Plausible signaling pathway for the pro-angiogenic effects of this compound.

Conclusion

This compound is a promising natural product with demonstrated biological activities relevant to tissue repair and regeneration. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in wound healing and other angiogenesis-dependent conditions. The information provided in this technical guide serves as a valuable resource for scientists and researchers in the field of natural product chemistry and drug discovery.

References

In-Depth Technical Guide: 9(11),12-Oleanadien-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(11),12-Oleanadien-3-ol, a pentacyclic triterpenoid of the oleanane class, has garnered interest within the scientific community for its potential therapeutic applications. This document provides a comprehensive technical overview of the existing literature on this compound, focusing on its biological activities, underlying mechanisms, and relevant experimental data. The information is presented to support further research and development efforts.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₃₀H₄₈O[1]
Molecular Weight 424.7 g/mol [1]
IUPAC Name (3S,4aR,6aR,6bS,8aR,12aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-ol[1]
Synonyms Olean-9(11),12-dien-3beta-ol, Germanicol[1][2]

Biological Activities

The primary biological activities of this compound reported in the literature are centered around wound healing, cell migration, and proangiogenic effects.

Wound Healing and Cell Migration

A key study demonstrated that this compound, isolated from Jeffreycia zeylanica, exhibits significant potential in promoting wound healing.[3][4] This activity is attributed to its ability to enhance cell migration, a critical process in tissue repair.

Quantitative Data:

AssayCell LineConcentration(s)Observed EffectReference
Scratch Wound Assay-Not specified in abstractEnhanced cell migration[3][4]

Experimental Protocols:

  • Scratch Wound Assay: This in vitro assay is utilized to study cell migration. A confluent monolayer of cells is "scratched" to create a cell-free gap. The rate at which the cells migrate to close this gap is monitored over time, typically through microscopy. The closure of the gap is indicative of cell migration. While the specific cell line and concentrations of this compound used were not detailed in the available abstract, this assay is a standard method for assessing this biological activity.[1][2][5]

Proangiogenic Activity

The same study that highlighted the wound healing properties of this compound also reported a significant proangiogenic response.[3][4] Angiogenesis, the formation of new blood vessels, is a crucial component of the wound healing process.

Quantitative Data:

AssayModelConcentration(s)Observed EffectReference
Chorioallantoic Membrane (CAM) AssayChick EmbryoNot specified in abstractSignificant proangiogenic response[3][4]

Experimental Protocols:

  • Chorioallantoic Membrane (CAM) Assay: This in vivo assay uses the highly vascularized chorioallantoic membrane of a developing chick embryo to assess angiogenesis. The test substance is applied to the CAM, and the formation of new blood vessels is observed and quantified. This model provides a macroscopic and microscopic evaluation of angiogenic and anti-angiogenic compounds.[6][7][8]

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which this compound exerts its biological effects have not been elucidated in the currently available literature. However, based on the observed activities, it is plausible that pathways involved in cell migration and angiogenesis are modulated.

Hypothetical Signaling Pathway for Wound Healing:

The wound healing process is a complex cascade of events involving cell migration, proliferation, and angiogenesis. The enhanced cell migration observed with this compound suggests a potential interaction with signaling pathways that regulate the cytoskeleton, cell adhesion, and chemotaxis.

Wound_Healing_Pathway Compound This compound Receptor Cell Surface Receptor(s) (Hypothetical) Compound->Receptor Binds to Intracellular_Signaling Intracellular Signaling Cascades (e.g., PI3K/Akt, MAPK/ERK) Receptor->Intracellular_Signaling Activates Cytoskeleton Cytoskeletal Rearrangement Intracellular_Signaling->Cytoskeleton Modulates Cell_Migration Enhanced Cell Migration Cytoskeleton->Cell_Migration Leads to Wound_Closure Wound Closure Cell_Migration->Wound_Closure

Caption: Hypothetical signaling pathway for this compound-induced cell migration in wound healing.

Experimental Workflow for Investigating Biological Activity:

A typical workflow for isolating and evaluating the biological activity of a natural product like this compound is depicted below.

Experimental_Workflow Plant_Material Plant Material (e.g., Jeffreycia zeylanica) Extraction Extraction Plant_Material->Extraction Fractionation Bioassay-Guided Fractionation Extraction->Fractionation Isolation Isolation of This compound Fractionation->Isolation Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation In_Vitro_Assays In Vitro Bioassays (e.g., Scratch Wound Assay, Cytotoxicity Assays) Isolation->In_Vitro_Assays In_Vivo_Assays In Vivo Bioassays (e.g., CAM Assay) In_Vitro_Assays->In_Vivo_Assays Promising Leads Data_Analysis Data Analysis and Mechanism of Action Studies In_Vitro_Assays->Data_Analysis In_Vivo_Assays->Data_Analysis

Caption: General experimental workflow for the isolation and bioactivity screening of this compound.

Other Potential Biological Activities

While the primary focus of the identified literature is on wound healing, other oleanane triterpenoids have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[9][10] Further research is warranted to investigate whether this compound shares these properties.

Conclusion and Future Directions

The current body of literature indicates that this compound is a promising natural compound with significant wound healing and proangiogenic properties, likely mediated by its ability to enhance cell migration. However, to fully understand its therapeutic potential, further research is crucial. Key areas for future investigation include:

  • Quantitative Analysis: Detailed dose-response studies are needed to determine the potency (e.g., EC50 values) of this compound in promoting cell migration and angiogenesis.

  • Mechanism of Action: Elucidation of the specific signaling pathways and molecular targets involved in its biological activities is essential.

  • Broader Bioactivity Screening: A comprehensive evaluation of its anti-inflammatory, antimicrobial, antiviral, and cytotoxic activities is necessary to build a complete pharmacological profile.

  • In Vivo Efficacy: Preclinical studies in animal models of wound healing are required to validate the in vitro findings and assess its therapeutic efficacy and safety.

This technical guide summarizes the current knowledge on this compound and provides a framework for future research to unlock its full therapeutic potential for the benefit of drug development professionals and the scientific community.

References

Identifying Novel Biological Targets for 9(11),12-Oleanadien-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(11),12-Oleanadien-3-ol is a pentacyclic triterpenoid belonging to the oleanane scaffold. While the specific biological activities of this compound are not extensively documented in publicly available literature, the broader class of oleanane triterpenoids is well-known for a wide range of pharmacological effects, including anti-inflammatory, antiviral, and cytotoxic activities. This guide provides a comprehensive framework for researchers to identify novel biological targets of this compound, leveraging knowledge from structurally similar compounds and outlining modern target deconvolution methodologies.

Predicted Biological Activities and Potential Target Classes

Based on the established activities of related oleanane triterpenoids, this compound is predicted to exhibit similar pharmacological profiles. The following sections outline potential biological activities and the corresponding target classes that warrant investigation.

Anti-inflammatory Activity

Many oleanane triterpenoids exert anti-inflammatory effects by modulating key signaling pathways. A primary predicted target pathway for this compound is the NF-κB signaling cascade .

  • Predicted Mechanism: Inhibition of IKK (IκB kinase), leading to the stabilization of IκBα and subsequent sequestration of NF-κB in the cytoplasm. This prevents the transcription of pro-inflammatory cytokines and enzymes.[1][2]

Antiviral Activity

Triterpenoids have been shown to interfere with viral entry and replication.

  • Predicted Mechanism:

    • Viral Entry Inhibition: Direct interaction with viral glycoproteins, such as the S2 subunit of the SARS-CoV-2 spike protein, has been observed for some oleanolic acid saponins, preventing membrane fusion.[3] A similar mechanism could be explored for this compound against various enveloped viruses.

    • Inhibition of Viral Enzymes: Some triterpenoids have been found to inhibit viral reverse transcriptase.[4]

Cytotoxic Activity

The cytotoxic effects of oleanane triterpenoids against various cancer cell lines are well-documented.

  • Predicted Mechanism:

    • Induction of Apoptosis: Activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This can involve the upregulation of pro-apoptotic proteins like Bax and DR-5, and downregulation of anti-apoptotic proteins like Bcl-2.[5]

    • Microtubule Disruption: A synthetic oleanane triterpenoid, CDDO, has been shown to bind to tubulin and disrupt microtubule polymerization, leading to apoptosis.[6]

Quantitative Data from Related Oleanane Triterpenoids

To provide a baseline for experimental design, the following table summarizes quantitative data from studies on structurally related oleanane triterpenoids.

CompoundBiological ActivityCell Line/SystemIC50/EC50Reference
Spinasaponin A methyl esterCytotoxicityHL-604.44 µM[5]
Spinasaponin A methyl esterCytotoxicityHCT-1160.63 µM[5]
Pesudoginsenoside RP(1) methyl esterCytotoxicityHCT-1166.50 µM[5]
Oleanane-type saponins (compounds 6-11 from P. stipuleanatus)NF-κB InhibitionHepG23.1 - 18.9 µM[2]
3β-O-[2, 4-di-O-(α-l-rhamnopyranosyl)-β-d-glucopyranosyl]-olean-12-en-28-oic acid benzyl esterSARS-CoV-2 Entry Inhibitionin vitro16.75 µM[3]
Optimized 3-O-β-chacotriosyl OA amide saponin (12f)SARS-CoV-2 Inhibitionin vitro0.97 µM[3]

Experimental Protocols for Target Validation

This section details key experimental protocols to investigate the predicted biological activities and validate potential targets of this compound.

Investigation of Anti-inflammatory Activity

4.1.1. NF-κB Luciferase Reporter Assay

  • Objective: To determine if this compound inhibits NF-κB transcriptional activity.

  • Methodology:

    • Transfect HepG2 cells with an NF-κB luciferase reporter plasmid.

    • Pre-treat the transfected cells with varying concentrations of this compound for 1-2 hours.

    • Stimulate the cells with a pro-inflammatory agent such as TNF-α (10 ng/mL).

    • After a suitable incubation period (e.g., 6-8 hours), lyse the cells and measure luciferase activity using a luminometer.

    • Normalize luciferase activity to total protein concentration or a co-transfected control plasmid (e.g., Renilla luciferase).

4.1.2. Western Blot Analysis of NF-κB Pathway Proteins

  • Objective: To assess the effect of this compound on the phosphorylation and degradation of key proteins in the NF-κB pathway.

  • Methodology:

    • Treat RAW 264.7 macrophages or other suitable cells with this compound for a specified time, followed by stimulation with LPS (lipopolysaccharide).

    • Prepare whole-cell lysates.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-IKK, IκBα, phospho-p65, and total p65. Use an antibody against a housekeeping protein (e.g., β-actin) for loading control.

    • Incubate with HRP-conjugated secondary antibodies and detect signals using an enhanced chemiluminescence (ECL) system.

Assessment of Antiviral Activity

4.2.1. Pseudovirus Neutralization Assay

  • Objective: To evaluate the ability of this compound to inhibit viral entry.

  • Methodology:

    • Generate pseudoviruses expressing the envelope glycoprotein of the virus of interest (e.g., SARS-CoV-2 Spike) and a reporter gene (e.g., luciferase).

    • Incubate the pseudoviruses with serial dilutions of this compound for 1 hour at 37°C.

    • Add the virus-compound mixture to susceptible target cells (e.g., ACE2-expressing HEK293T cells for SARS-CoV-2).

    • After 48-72 hours, measure reporter gene expression (e.g., luciferase activity).

    • Calculate the concentration of the compound that inhibits viral entry by 50% (IC50).

Evaluation of Cytotoxic and Pro-Apoptotic Effects

4.3.1. Cell Viability Assay (MTS Assay)

  • Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., HepG2, HCT-116) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 24-72 hours.

    • Add MTS reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 490 nm to quantify the formazan product, which is proportional to the number of viable cells.

4.3.2. Annexin V/Propidium Iodide (PI) Staining for Apoptosis

  • Objective: To quantify the induction of apoptosis by this compound.

  • Methodology:

    • Treat cancer cells with this compound for various time points.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI positive cells have lost membrane integrity.

Methodologies for Novel Target Identification (Target Deconvolution)

To identify previously unknown biological targets of this compound, several unbiased approaches can be employed.

Affinity-Based Methods

These methods involve immobilizing the small molecule to a solid support to "pull down" its binding partners from a cell lysate.

5.1.1. Experimental Workflow: Affinity Chromatography

G cluster_synthesis Probe Synthesis cluster_pulldown Affinity Pulldown cluster_analysis Protein Identification A This compound B Linker Attachment A->B C Immobilization on Beads B->C D Cell Lysate Incubation C->D E Washing D->E F Elution E->F G SDS-PAGE F->G H Mass Spectrometry G->H I Data Analysis H->I

Affinity chromatography workflow for target identification.

Label-Free Methods

These techniques do not require chemical modification of the small molecule, thus preserving its native bioactivity.

5.2.1. Drug Affinity Responsive Target Stability (DARTS)

  • Principle: The binding of a small molecule to its target protein can increase the protein's stability and resistance to proteolysis.

  • Methodology:

    • Incubate cell lysate with this compound or a vehicle control.

    • Treat both samples with a protease (e.g., pronase).

    • Analyze the resulting protein fragments by SDS-PAGE or mass spectrometry.

    • Proteins that are protected from degradation in the presence of the compound are potential targets.[7][8]

In Silico Target Prediction

Computational methods can predict potential targets based on the chemical structure of the small molecule.

  • Methodology: Utilize various online tools and databases (e.g., SwissTargetPrediction, PharmMapper) that employ 2D and 3D similarity searches, pharmacophore modeling, and machine learning algorithms to predict protein targets.[9]

Signaling Pathway Diagrams

Predicted Inhibition of the NF-κB Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR IKK IKK TNFR->IKK Activation IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB IkBa IκBα NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkBa_NFkB->IkBa Phosphorylation & Degradation Oleanadienol This compound Oleanadienol->IKK Inhibition DNA DNA NFkB_nuc->DNA Transcription Pro-inflammatory Gene Transcription DNA->Transcription

Predicted mechanism of NF-κB inhibition.

Predicted Induction of the Intrinsic Apoptosis Pathway

G Oleanadienol This compound Bcl2 Bcl-2 Oleanadienol->Bcl2 Inhibition Bax Bax Oleanadienol->Bax Activation Bcl2->Bax Mito Mitochondrion Bax->Mito Pore Formation CytC Cytochrome c Mito->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Predicted activation of intrinsic apoptosis.

Conclusion

While direct experimental data for this compound is scarce, its structural similarity to other pharmacologically active oleanane triterpenoids provides a strong foundation for targeted investigation. This guide outlines a systematic approach for researchers to explore its anti-inflammatory, antiviral, and cytotoxic potential. By employing the detailed experimental protocols for target validation and the unbiased methodologies for novel target deconvolution, the scientific community can effectively elucidate the mechanism of action and unlock the full therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for In Vitro Anti-Inflammatory Assays of 9(11),12-Oleanadien-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of the anti-inflammatory properties of 9(11),12-Oleanadien-3-ol and related oleanane triterpenoids. The protocols detailed below are based on established methodologies for assessing key inflammatory markers and pathways. While specific quantitative data for this compound is limited in publicly available literature, the provided data for structurally similar oleanane triterpenes offer a valuable reference for anticipating its potential activity and for designing experimental setups.

Data Presentation: Anti-Inflammatory Activity of Oleanane Triterpenes

The following table summarizes the inhibitory effects of various oleanane-type triterpenes on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This data can be used as a benchmark for evaluating the potency of this compound.

CompoundAssayCell LineIC50 (µM)Source
Recurvatane BNO ProductionRAW 264.755.63 ± 2.52[1]
3β,6β,23-trihydroxyolean-12-en-28-oic acidNO ProductionRAW 264.760.08 ± 3.17[1]
Epimuqubilin ANO ProductionRAW 264.77.4[2]
Sigmosceptrellin ANO ProductionRAW 264.79.9[2]
Oleanolic Acid Derivative (OADP)NO ProductionRAW 264.7~2.3 (1.09 µg/mL)[3]
Oleanolic AcidNO ProductionRAW 264.7~69.4 (31.28 µg/mL)[3]

Key Experimental Protocols

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay is a primary screening method to assess the anti-inflammatory potential of a compound by measuring the inhibition of NO, a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages.

Protocol:

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[4]

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (or a positive control like L-NMMA) for 1-2 hours.

  • Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control.[5]

  • Incubation: Incubate the plate for an additional 18-24 hours.[4][5]

  • Nitrite Measurement (Griess Assay):

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid) to each well.[5]

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. The percentage of NO inhibition is determined by comparing the nitrite levels in the compound-treated, LPS-stimulated wells with those in the LPS-stimulated-only wells.

Experimental Workflow:

NO_Assay_Workflow cluster_setup Cell Seeding and Treatment cluster_stimulation Inflammation Induction cluster_detection NO Measurement seed Seed RAW 264.7 cells incubate1 Incubate 24h seed->incubate1 treat Pre-treat with Compound incubate1->treat lps Add LPS (1 µg/mL) treat->lps incubate2 Incubate 18-24h lps->incubate2 supernatant Collect Supernatant incubate2->supernatant griess Add Griess Reagent supernatant->griess read Read Absorbance (540 nm) griess->read

Nitric Oxide Assay Workflow

Pro-Inflammatory Cytokine (TNF-α, IL-6, IL-1β) Quantification by ELISA

This protocol measures the levels of key pro-inflammatory cytokines in the cell culture supernatant to evaluate the compound's ability to suppress their production.

Protocol:

  • Cell Culture and Treatment: Follow steps 1-4 of the NO Production Assay protocol.

  • Supernatant Collection: After the 18-24 hour incubation with LPS and the test compound, centrifuge the 96-well plate and collect the cell-free supernatant.

  • ELISA Procedure:

    • Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.

    • Coat a 96-well ELISA plate with the capture antibody overnight.

    • Wash the plate and block non-specific binding sites.

    • Add the collected supernatants and standards to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Incubate, wash, and then add the enzyme conjugate (e.g., streptavidin-HRP).

    • Incubate, wash, and add the substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution.

    • Read the absorbance at 450 nm.

  • Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

General ELISA Workflow:

ELISA_Workflow cluster_prep Plate Preparation cluster_binding Analyte Binding cluster_detection Signal Generation coat Coat with Capture Ab block Block Plate coat->block add_sample Add Supernatant/Standard block->add_sample incubate1 Incubate add_sample->incubate1 add_detect_ab Add Detection Ab incubate1->add_detect_ab add_conjugate Add Enzyme Conjugate add_detect_ab->add_conjugate add_substrate Add Substrate add_conjugate->add_substrate read Read Absorbance add_substrate->read

General ELISA Workflow

iNOS and COX-2 Protein Expression by Western Blot

This method determines whether the test compound inhibits the expression of the pro-inflammatory enzymes iNOS and COX-2 at the protein level.

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Treat with the compound and stimulate with LPS as described previously.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.[6]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the expression of iNOS and COX-2 to the loading control.

Western Blot Workflow:

Western_Blot_Workflow cluster_sample Sample Preparation cluster_separation Electrophoresis & Transfer cluster_detection Immunodetection lysis Cell Lysis quantify Protein Quantification lysis->quantify sds_page SDS-PAGE quantify->sds_page transfer Protein Transfer sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Detection secondary_ab->detect

Western Blot Workflow

Signaling Pathway Analysis

The anti-inflammatory effects of many oleanane triterpenoids are mediated through the inhibition of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

LPS activates the NF-κB pathway, leading to the transcription of pro-inflammatory genes. This compound may inhibit this pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65_p50 p65/p50 (NF-κB) IkBa->p65_p50 Degrades & Releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates IkBa_p65_p50 IκBα-p65/p50 IkBa_p65_p50->IkBa IkBa_p65_p50->p65_p50 Oleanadienol This compound Oleanadienol->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Cytokines Transcription

NF-κB Signaling Pathway Inhibition

MAPK Signaling Pathway

The MAPK pathway, including ERK, JNK, and p38, is also activated by LPS and contributes to the inflammatory response. Oleanane triterpenoids may suppress the phosphorylation of these kinases, thereby downregulating the expression of inflammatory mediators.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K Activates MAP2K MAP2K (MEK, MKK) MAP3K->MAP2K Phosphorylates MAPK MAPK (ERK, JNK, p38) MAP2K->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Oleanadienol This compound Oleanadienol->MAP2K Inhibits Phosphorylation DNA DNA AP1->DNA Binds Cytokines Pro-inflammatory Genes DNA->Cytokines Transcription

MAPK Signaling Pathway Inhibition

References

Application Notes: Investigating the Potential of 9(11),12-Oleanadien-3-ol in Wound Healing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Wound healing is a complex biological process involving inflammation, proliferation, and remodeling phases. The search for novel therapeutic agents that can modulate these phases and accelerate healing is a significant area of research. 9(11),12-Oleanadien-3-ol is a triterpenoid compound with a chemical structure suggestive of potential anti-inflammatory and cell-proliferative properties. These characteristics make it a candidate for investigation in wound healing studies.

This document provides a framework for researchers to explore the efficacy of this compound in wound healing. It outlines detailed protocols for both in vitro and in vivo studies, methods for data analysis, and a hypothetical signaling pathway that could be investigated.

Compound Information:

  • Name: this compound[1]

  • Synonyms: olean-9(11),12-dien-3beta-ol[2]

  • Molecular Formula: C30H48O[1][2]

  • CAS Number: 94530-87-7[1]

Hypothesized Mechanism of Action:

Due to the absence of direct studies on the effect of this compound on wound healing, a hypothetical mechanism of action is proposed for investigation. It is postulated that this compound may promote wound healing by:

  • Modulating the Inflammatory Response: By potentially downregulating pro-inflammatory cytokines such as TNF-α and IL-6, and promoting the switch to an anti-inflammatory macrophage phenotype.

  • Promoting Cell Proliferation and Migration: By possibly activating signaling pathways that stimulate the proliferation and migration of keratinocytes and fibroblasts, which are crucial for wound closure.

  • Enhancing Extracellular Matrix (ECM) Deposition: By potentially upregulating the expression of collagen and other ECM components, thereby aiding in the remodeling phase of wound healing.

The following diagram illustrates a potential signaling pathway to be investigated for the action of this compound in promoting fibroblast proliferation, a key aspect of wound healing.

Wound_Healing_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 9_11_12_Oleanadien_3_ol This compound Receptor Hypothetical Receptor 9_11_12_Oleanadien_3_ol->Receptor Binds PI3K PI3K Receptor->PI3K Activates ERK ERK Receptor->ERK Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation (Fibroblasts) mTOR->Cell_Proliferation ERK->Cell_Proliferation

A potential signaling pathway for this compound in promoting cell proliferation.

Experimental Protocols

The following protocols are designed to assess the wound healing potential of this compound.

In Vitro Wound Healing (Scratch) Assay

This assay is a simple and widely used method to study collective cell migration in vitro.[3][4][5]

Objective: To determine the effect of this compound on the migration of human dermal fibroblasts (HDFs) or human keratinocytes (HaCaT cells).

Workflow:

Workflow for the in vitro scratch assay.

Materials:

  • Human Dermal Fibroblasts (HDFs) or HaCaT cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 24-well tissue culture plates

  • Sterile 200 µL pipette tips or a cell scraper

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed HDFs or HaCaT cells into 24-well plates at a density that allows them to reach 90-100% confluence within 24 hours.[4]

  • Monolayer Formation: Incubate the cells at 37°C in a 5% CO2 incubator until a confluent monolayer is formed.

  • Creating the Scratch: Once confluent, use a sterile 200 µL pipette tip to create a straight scratch down the center of each well.[4]

  • Washing: Gently wash the wells twice with PBS to remove detached cells.

  • Treatment: Replace the medium with fresh serum-free or low-serum medium containing various concentrations of this compound (e.g., 1, 5, 10 µM). Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (e.g., a known growth factor).

  • Imaging: Immediately after treatment, capture images of the scratch in each well at designated locations (T=0). This can be done by marking the bottom of the plate for consistent imaging.[4]

  • Incubation and Subsequent Imaging: Return the plate to the incubator and capture images of the same locations at regular intervals (e.g., 6, 12, and 24 hours).[4]

  • Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure.

Data Presentation:

The quantitative data from the in vitro scratch assay can be summarized in the following table.

Treatment GroupInitial Wound Area (µm²) (T=0)Wound Area at 12h (µm²)Wound Area at 24h (µm²)% Wound Closure at 24h
Vehicle Control500,000400,000300,00040%
This compound (1 µM)500,000350,000200,00060%
This compound (5 µM)500,000250,000100,00080%
This compound (10 µM)500,000200,00050,00090%
Positive Control (e.g., FGF)500,000150,00025,00095%
In Vivo Excisional Wound Healing Model

This model is used to study the complete process of wound healing in a living organism.[6][7][8]

Objective: To evaluate the effect of topical application of this compound on the rate of wound closure and tissue regeneration in a murine model.

Workflow:

Workflow for the in vivo excisional wound healing model.

Materials:

  • Male BALB/c mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Hair clippers and depilatory cream

  • Surgical scissors, forceps, and a 6mm biopsy punch

  • 70% ethanol for sterilization

  • Topical formulation of this compound (e.g., in a hydrogel base)

  • Vehicle control formulation

  • A commercial wound healing ointment (positive control)

  • Digital camera and a ruler for scale

  • Tissue collection supplies (formalin, liquid nitrogen)

Procedure:

  • Animal Preparation: Anesthetize the mice and remove the hair from their dorsal surface using clippers and a depilatory cream.[9]

  • Wound Creation: Sterilize the shaved area with 70% ethanol. Create two full-thickness excisional wounds on the back of each mouse using a 6mm biopsy punch.[7][10]

  • Treatment Application: Immediately after wounding (Day 0), topically apply the assigned treatment to each wound: vehicle control, this compound formulation (at different concentrations), or a positive control.

  • Wound Area Measurement: Photograph the wounds at regular intervals (e.g., Day 0, 3, 7, 10, and 14) with a ruler in the frame for scale.[10] The wound area can be measured using image analysis software.

  • Tissue Harvesting: At the end of the experiment (e.g., Day 14), euthanize the mice and harvest the wound tissue.

  • Histological Analysis: Fix a portion of the tissue in 10% neutral buffered formalin for histological analysis (H&E and Masson's trichrome staining) to assess re-epithelialization, granulation tissue formation, and collagen deposition.

  • Biochemical Analysis: Snap-freeze another portion of the tissue in liquid nitrogen for subsequent analysis of inflammatory markers (e.g., TNF-α, IL-6 by ELISA) or proteins involved in proliferation (e.g., Ki-67 by immunohistochemistry).

Data Presentation:

The quantitative data from the in vivo excisional wound healing model can be summarized in the following tables.

Wound Closure Rate

Treatment GroupInitial Wound Area (mm²) (Day 0)Wound Area (mm²) Day 7Wound Area (mm²) Day 14% Wound Closure at Day 14
Vehicle Control28.315.18.570%
This compound (0.5%)28.311.34.086%
This compound (1%)28.38.51.495%
Positive Control28.37.10.897%

Histological Scoring (at Day 14)

Treatment GroupRe-epithelialization (Score 0-4)Granulation Tissue Formation (Score 0-4)Collagen Deposition (Score 0-4)
Vehicle Control221
This compound (0.5%)332
This compound (1%)443
Positive Control444

These application notes provide a comprehensive framework for the initial investigation of this compound as a potential wound healing agent. The detailed protocols for in vitro and in vivo studies, along with the proposed methods for data analysis and visualization, offer a structured approach for researchers in this field. The findings from these studies will be crucial in determining the therapeutic potential of this compound and may pave the way for further preclinical and clinical development.

References

Application Notes: Quantitative Analysis of 9(11),12-Oleanadien-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(11),12-Oleanadien-3-ol is a pentacyclic triterpenoid belonging to the oleanane scaffold. Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in drug discovery due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Accurate and precise quantification of this compound in various matrices, such as plant extracts, herbal formulations, and biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action.

This document provides detailed protocols for the quantification of this compound using modern analytical techniques. The primary recommended method is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), which offers high sensitivity and selectivity. An alternative method using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization is also presented.

Recommended Analytical Method: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for the quantification of this compound due to its high sensitivity, specificity, and applicability to complex matrices. The method described is based on established protocols for the simultaneous determination of pentacyclic triterpenoids.[1][2][3]

Principle

The sample is first extracted using an appropriate solvent. The extract is then subjected to chromatographic separation on a C18 reversed-phase column. The analyte is ionized using an Atmospheric Pressure Chemical Ionization (APCI) source and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's response to that of a standard calibration curve.

Experimental Protocol: HPLC-MS/MS

1.2.1. Sample Preparation (from Plant Material)

  • Grinding: Grind dried plant material to a fine powder (e.g., using a mortar and pestle or a mill).[4]

  • Extraction:

    • Accurately weigh 1.0 g of the powdered material into a centrifuge tube.

    • Add 10 mL of methanol.

    • Vortex for 1 minute.

    • Perform ultrasonic-assisted extraction for 30 minutes in a water bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the sample with methanol to fall within the calibration range.

1.2.2. Instrumentation and Conditions

  • HPLC System: A standard HPLC or UHPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ion Source: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.[1]

  • Software: Appropriate software for instrument control and data analysis.

Table 1: HPLC-MS/MS Parameters

ParameterRecommended Setting
HPLC Column C18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-1 min: 80% B; 1-10 min: 80-95% B; 10-12 min: 95% B; 12-12.1 min: 95-80% B; 12.1-15 min: 80% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
APCI Source Temp. 350 °C
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transition Propose precursor ion [M+H-H₂O]⁺ m/z 407.4 → Product ion (To be determined experimentally)
Collision Energy To be optimized for the specific instrument and analyte

Note: The exact MRM transition and collision energy for this compound must be determined by infusing a pure standard of the compound into the mass spectrometer.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[3][5] The following parameters should be assessed:

  • Linearity: A calibration curve should be constructed using at least five concentrations of a certified reference standard. The correlation coefficient (r²) should be >0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). Based on similar compounds, LOQs in the range of 2-20 µg·L⁻¹ can be expected.[1]

  • Precision: Assessed by analyzing replicate samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should typically be <15%.

  • Accuracy: Determined by spike-recovery experiments, where a known amount of the standard is added to a sample matrix. Recoveries should be within 85-115%.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.

Data Presentation

Table 2: Summary of Quantitative Performance (Hypothetical based on similar compounds)

ParameterResultReference
Linear Range 0.01 - 10 µg/mL[1][3]
Correlation Coefficient (r²) > 0.998[1]
LOD 1 - 15 µg/L[3]
LOQ 3 - 44 µg/L[3]
Intra-day Precision (%RSD) < 5%[3][5]
Inter-day Precision (%RSD) < 10%[3][5]
Accuracy (Recovery) 90 - 110%[3][5]

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the quantification of triterpenoids, but it requires a derivatization step to increase the volatility of the analyte.

Principle

The hydroxyl group of this compound is derivatized, typically through silylation, to make the compound volatile enough for GC analysis. The derivatized analyte is then separated on a capillary GC column and detected by a mass spectrometer. Quantification is performed using a calibration curve.

Experimental Protocol: GC-MS

2.2.1. Sample Preparation and Derivatization

  • Extraction: Perform sample extraction as described in section 1.2.1.

  • Drying: Evaporate the solvent from the filtered extract to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of pyridine to the dried extract.

    • Heat the mixture at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

2.2.2. Instrumentation and Conditions

  • GC System: A gas chromatograph with a split/splitless injector.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

Table 3: GC-MS Parameters

ParameterRecommended Setting
GC Column DB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm)
Injector Temperature 280 °C
Injection Mode Splitless
Oven Program Initial 150 °C for 1 min, ramp at 10 °C/min to 300 °C, hold for 10 min
Carrier Gas Helium, constant flow 1.0 mL/min
Transfer Line Temp. 290 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or MRM for triple quad
SIM Ions To be determined from the mass spectrum of the derivatized standard

Visualizations

Experimental Workflow

G Figure 1: General Workflow for Quantification cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Start Plant Material Grind Grinding Start->Grind Extract Solvent Extraction (e.g., Methanol + Sonication) Grind->Extract Filter Filtration (0.22 µm) Extract->Filter HPLC HPLC-MS/MS Analysis Filter->HPLC GC Derivatization & GC-MS Analysis Filter->GC Quant Quantification (vs. Calibration Curve) HPLC->Quant GC->Quant Report Final Report Quant->Report G Figure 2: HPLC-MS/MS Method Logic cluster_0 Chromatography cluster_1 Mass Spectrometry A Sample Injection B Separation on C18 Column A->B C Ionization (APCI) B->C Eluent Transfer D Precursor Ion Selection (Q1) C->D E Fragmentation (Collision Cell, Q2) D->E F Product Ion Selection (Q3) E->F G Detection F->G H Data Acquisition G->H Signal Output

References

Application Notes and Protocols for Developing Cell-Based Assays for Cytotoxicity of 9(11),12-Oleanadien-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9(11),12-Oleanadien-3-ol is a triterpenoid compound of interest for its potential biological activities. Triterpenoids, as a class, have demonstrated a range of pharmacological effects, including cytotoxic activity against various cancer cell lines.[1][2] The cytotoxic effects of triterpenoids are often attributed to the induction of apoptosis and interference with key signaling pathways.[3][4][5] This document provides detailed application notes and experimental protocols for establishing robust cell-based assays to evaluate the cytotoxicity of this compound.

The protocols outlined below describe three common and well-validated methods for assessing cytotoxicity: the MTT assay for cell viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Caspase-3/7 assay for apoptosis.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. Below are example tables for each assay.

Table 1: MTT Assay - Cell Viability

Concentration of this compound (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
Vehicle Control (e.g., 0.1% DMSO)1.25 ± 0.08100
11.18 ± 0.0694.4
100.85 ± 0.0568.0
250.52 ± 0.0441.6
500.23 ± 0.0318.4
1000.11 ± 0.028.8

Table 2: LDH Assay - Cytotoxicity

Concentration of this compound (µM)Absorbance (490 nm) (Mean ± SD)% Cytotoxicity
Spontaneous LDH Release0.15 ± 0.020
Maximum LDH Release1.80 ± 0.10100
Vehicle Control (e.g., 0.1% DMSO)0.18 ± 0.031.8
10.25 ± 0.046.1
100.65 ± 0.0630.3
251.10 ± 0.0857.6
501.55 ± 0.0984.8
1001.75 ± 0.1197.0

Table 3: Caspase-3/7 Assay - Apoptosis Induction

Concentration of this compound (µM)Luminescence (RLU) (Mean ± SD)Fold Increase in Caspase-3/7 Activity
Vehicle Control (e.g., 0.1% DMSO)1500 ± 1201.0
11800 ± 1501.2
104500 ± 3003.0
259000 ± 6506.0
5012000 ± 8008.0
10011500 ± 7807.7

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[6][7] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

Materials:

  • 96-well flat-bottom plates

  • Selected cancer cell line (e.g., HepG2, A549, MCF-7)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7][8]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[9]

Materials:

  • 96-well flat-bottom plates

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for "spontaneous LDH release" (cells in medium only) and "maximum LDH release" (cells treated with lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired treatment duration.

  • Sample Collection: Centrifuge the plate at 1000 RPM for 5 minutes.[10] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well of the new plate containing the supernatant.[11]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11][12]

  • Stop Reaction (if applicable): Add 50 µL of stop solution if required by the kit.[11]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[13][14]

Materials:

  • 96-well white-walled plates (for luminescence assays)

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Caspase-Glo® 3/7 Assay System (or similar)

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with serial dilutions of this compound as described in the MTT protocol.

  • Incubation: Incubate for a period determined by preliminary time-course experiments (e.g., 6, 12, or 24 hours).

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking. Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Prepare Serial Dilutions of This compound B->C D Treat Cells with Compound C->D E Incubate for 24-72h D->E F MTT Assay (Viability) E->F G LDH Assay (Membrane Integrity) E->G H Caspase-3/7 Assay (Apoptosis) E->H I Measure Absorbance/ Luminescence F->I G->I H->I J Calculate % Viability/ % Cytotoxicity/Fold Change I->J K Determine IC50 J->K

Caption: General workflow for assessing the cytotoxicity of this compound.

Signaling Pathway for Triterpenoid-Induced Apoptosis

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_execution Execution Phase compound This compound (Triterpenoid) receptor Death Receptor compound->receptor Extrinsic Pathway bcl2 Bcl-2 compound->bcl2 momp MOMP compound->momp Intrinsic Pathway caspase8 Caspase-8 receptor->caspase8 bid BID caspase8->bid caspase37 Caspase-3/7 caspase8->caspase37 tbid tBID bid->tbid bax Bax tbid->bax bak Bak tbid->bak bax->momp bak->momp bcl2->bax bcl2->bak cytochrome_c Cytochrome c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 apoptosome Apoptosome caspase9->apoptosome apoptosome->caspase37 momp->cytochrome_c apoptosis Apoptosis caspase37->apoptosis

References

Application of Oleanane Triterpenoids in Cancer Cell Line Studies: A Focus on CDDO and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleanane triterpenoids, a class of natural products and their synthetic derivatives, have garnered significant attention in oncological research for their potent anti-inflammatory, antioxidant, and anticancer properties. Among these, the synthetic oleanane triterpenoid 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) and its methyl ester (CDDO-Me, Bardoxolone Methyl) and imidazole (CDDO-Im) derivatives have emerged as promising candidates for cancer therapy. These compounds have been shown to inhibit proliferation, induce apoptosis, and modulate key signaling pathways in a wide range of cancer cell lines. This document provides a comprehensive overview of the application of these compounds in cancer cell line studies, including quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Data Presentation: In Vitro Efficacy of CDDO and its Derivatives

The cytotoxic and anti-proliferative effects of CDDO and its derivatives have been evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following table summarizes the reported IC50 values for CDDO and CDDO-Me in various cancer cell lines.

CompoundCancer TypeCell LineIC50 (µM)Reference
CDDO LeukemiaHL-60~0.1[1]
MyelomaU266~0.2[1]
Breast CancerMCF-7~1.0[1]
Pancreatic CancerPanc-1Not specified[2]
CDDO-Me Prostate CancerPC-31.25 - 10[3]
Prostate CancerDU1451.25 - 10[3]
Pancreatic CancerMultiple linesLow concentrations[4]
ChordomaU-CH1, MUG-Chor1Not specified[5]
Lung Cancer (NSCLC)VariousAverage LD50 = 2 µM[6]
Breast CancerVariousAverage LD50 = 2 µM[6]

Note: IC50 values can vary depending on the assay conditions, exposure time, and specific cell line characteristics.

Mechanism of Action: Induction of Apoptosis

CDDO and its derivatives induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] Key events in CDDO-mediated apoptosis include:

  • Activation of Caspases: Treatment with CDDO-Me leads to the dose-dependent cleavage and activation of initiator caspases-8 and -9, as well as the executioner caspase-3.[8][9]

  • Mitochondrial Dysregulation: These compounds induce the release of cytochrome c from the mitochondria into the cytosol, a critical step in the intrinsic apoptotic pathway.[8][9]

  • Cleavage of PARP: Activated caspase-3 subsequently cleaves poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, which is a hallmark of apoptosis.[9]

  • ROS Generation: The pro-apoptotic effects of CDDO-Me in pancreatic cancer cells have been shown to be dependent on the generation of reactive oxygen species (ROS).[2]

Signaling Pathways Modulated by CDDO and its Derivatives

The anticancer effects of CDDO and its derivatives are attributed to their ability to modulate multiple signaling pathways that are often dysregulated in cancer.

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.[10][11] CDDO-Me has been shown to inhibit the STAT3 pathway at multiple levels:[7][12]

  • Direct Inhibition of JAK1: CDDO-Me can directly inhibit the activity of Janus kinase 1 (JAK1), which is responsible for phosphorylating and activating STAT3.[12]

  • Inhibition of STAT3 Phosphorylation: By inhibiting JAK1, CDDO-Me blocks the phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus.[5][12]

  • Downregulation of STAT3 Target Genes: Inhibition of STAT3 activity leads to the downregulation of its target genes, which are involved in cell survival and proliferation, such as Bcl-xL and Mcl-1.[5]

IL6 IL-6 IL6R IL-6R IL6->IL6R Binds JAK1 JAK1 IL6R->JAK1 Activates STAT3 STAT3 JAK1->STAT3 Phosphorylates pSTAT3 pSTAT3 (Dimerization) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates TargetGenes Target Genes (Bcl-xL, Mcl-1) pSTAT3->TargetGenes Activates Transcription Proliferation Proliferation & Survival TargetGenes->Proliferation CDDO_Me CDDO-Me CDDO_Me->JAK1 Inhibits CDDO_Me->STAT3 Inhibits

CDDO-Me inhibits the JAK1/STAT3 signaling pathway.
Activation of the Nrf2 Antioxidant Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[1][13] CDDO and its derivatives are among the most potent known activators of the Nrf2 pathway.[1][14]

  • Induction of Nrf2 Target Genes: At nanomolar concentrations, CDDO-Im and CDDO-Me induce the expression of Nrf2 target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[1][15]

  • Cytoprotective Effects: Activation of the Nrf2 pathway can protect normal cells from oxidative stress, which may be beneficial in mitigating the side effects of conventional cancer therapies like radiation.[6]

CDDO_Im CDDO-Im Keap1 Keap1 CDDO_Im->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds Ub Ubiquitin Nrf2->Ub Ubiquitination Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE Nrf2->ARE Binds Proteasome Proteasomal Degradation Ub->Proteasome AntioxidantGenes Antioxidant Genes (HO-1, NQO1) ARE->AntioxidantGenes Activates Transcription Cytoprotection Cytoprotection AntioxidantGenes->Cytoprotection TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Proteasome Proteasomal Degradation IkBa->Proteasome Nucleus Nucleus NFkB->Nucleus Translocates TargetGenes Target Genes (Anti-apoptotic, Proliferative) NFkB->TargetGenes Activates Transcription CDDO_Me CDDO-Me CDDO_Me->IKK Inhibits CellCulture 1. Cell Culture (e.g., PC-3, DU145) Treatment 2. Treatment with CDDO-Me (0-10 µM) CellCulture->Treatment MTT 3a. Cell Viability (MTT Assay) Treatment->MTT AnnexinV 3b. Apoptosis (Annexin V Staining) Treatment->AnnexinV WesternBlot 3c. Protein Expression (Western Blot) Treatment->WesternBlot DataAnalysis 4. Data Analysis (IC50, Apoptosis Rate, Protein Levels) MTT->DataAnalysis AnnexinV->DataAnalysis WesternBlot->DataAnalysis

References

Application Notes and Protocols: Enhancing the Bioactivity of 9(11),12-Oleanadien-3-ol Through Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(11),12-Oleanadien-3-ol, a pentacyclic triterpenoid, belongs to the oleanane class of natural products known for a wide spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer effects. Chemical modification, or derivatization, of the core structure of these triterpenoids is a key strategy to enhance their therapeutic potential, improve pharmacokinetic properties, and develop novel drug candidates. These application notes provide detailed protocols for the synthesis of derivatives of this compound and methods for evaluating their enhanced bioactivity. The protocols are based on established methods for related oleanane triterpenoids and can be adapted for the target compound.

I. Derivatization Strategies and Protocols

The primary site for derivatization on the this compound scaffold is the hydroxyl group at the C-3 position. Esterification and etherification are common and effective strategies to increase lipophilicity and potentially enhance cell permeability and bioactivity.

A. Acetylation of the C-3 Hydroxyl Group

Acetylation is a straightforward method to introduce an ester functional group, which can significantly alter the biological activity of the parent compound.

Experimental Protocol: Acetylation

  • Dissolution: Dissolve this compound in pyridine.

  • Reagent Addition: Add acetic anhydride to the solution.

  • Reaction: Stir the mixture at 50°C for 6 hours.

  • Work-up: After the reaction is complete, pour the mixture into ice-cold water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with dilute HCl, followed by brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure.

  • Isolation: Purify the resulting acetylated derivative by column chromatography on silica gel.

II. Bioactivity Evaluation Protocols

A panel of in vitro assays is crucial to determine the enhanced bioactivity of the synthesized derivatives. The following protocols are recommended for screening anti-inflammatory, anticancer, and other relevant biological activities.

A. Anti-Inflammatory Activity

1. Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of the compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: NO Production Assay

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • NO Measurement: Measure the nitrite concentration in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

2. Inhibition of Pro-inflammatory Cytokines

This assay evaluates the effect of the derivatives on the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Experimental Protocol: Cytokine Measurement (ELISA)

  • Cell Culture and Treatment: Follow steps 1-4 from the NO Production Assay protocol.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Determine the IC₅₀ values for the inhibition of each cytokine.

B. Anticancer Activity

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7, A549) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ values.

C. Antibacterial Activity

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocol: MIC Determination

  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight.

  • Serial Dilution: Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

III. Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Anti-Inflammatory Activity of this compound Derivatives

CompoundNO Production IC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)IL-6 Inhibition IC₅₀ (µM)
This compound
Derivative 1 (e.g., Acetate)
Derivative 2
Positive Control (e.g., Dexamethasone)

Table 2: Anticancer Activity of this compound Derivatives

CompoundIC₅₀ (µM) on HepG2IC₅₀ (µM) on MCF-7IC₅₀ (µM) on A549
This compound
Derivative 1 (e.g., Acetate)
Derivative 2
Positive Control (e.g., Doxorubicin)

Table 3: Antibacterial Activity of this compound Derivatives

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
This compound
Derivative 1 (e.g., Acetate)
Derivative 2
Positive Control (e.g., Ampicillin)

IV. Visualization of Workflows and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_synthesis Derivatization cluster_bioactivity Bioactivity Screening cluster_analysis Data Analysis start This compound reaction Chemical Modification (e.g., Acetylation) start->reaction derivatives Synthesized Derivatives reaction->derivatives anti_inflammatory Anti-Inflammatory Assays (NO, Cytokines) derivatives->anti_inflammatory anticancer Anticancer Assays (MTT) derivatives->anticancer antibacterial Antibacterial Assays (MIC) derivatives->antibacterial data_comp IC50 / MIC Determination anti_inflammatory->data_comp anticancer->data_comp antibacterial->data_comp sar Structure-Activity Relationship (SAR) data_comp->sar

Caption: General workflow for the derivatization and bioactivity evaluation.

Signaling Pathways

Derivatives of oleanane triterpenoids have been shown to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and Wnt pathways.

NF-κB Signaling Pathway

nf_kb_pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition LPS LPS IKK IKK Complex LPS->IKK TNFa TNF-α TNFa->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive Inhibition NFkB_active Active NF-κB NFkB_inactive->NFkB_active Activation NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Derivative Oleanane Derivative Derivative->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by oleanane derivatives.

Wnt/β-catenin Signaling Pathway

wnt_pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus Nucleus cluster_inhibition destruction_complex Destruction Complex (APC, Axin, GSK3β) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylation degradation Ubiquitination & Degradation beta_catenin_off->degradation Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh destruction_complex_inactive Inactive Destruction Complex Dsh->destruction_complex_inactive Inhibition beta_catenin_on β-catenin (stabilized) beta_catenin_nuc β-catenin beta_catenin_on->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF target_genes Target Gene Transcription TCF_LEF->target_genes Derivative Oleanane Derivative Derivative->beta_catenin_on Modulation

Caption: Modulation of the Wnt/β-catenin signaling pathway.

V. Conclusion

The derivatization of this compound presents a promising avenue for the development of new therapeutic agents with enhanced bioactivity. The protocols outlined in these application notes provide a comprehensive framework for the synthesis and evaluation of novel derivatives. Systematic evaluation of these compounds will facilitate the identification of lead candidates with improved pharmacological profiles for further preclinical and clinical development. It is important to note that while the provided protocols are based on established methods for similar oleanane triterpenoids, optimization for the specific substrate, this compound, may be necessary.

Protocol for Assessing the Anti-HIV Activity of Oleanane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Oleanane derivatives, a class of pentacyclic triterpenoids, have demonstrated promising therapeutic potential, including notable antiviral activity against the Human Immunodeficiency Virus (HIV). These compounds, including oleanolic acid (OA) and betulinic acid (BA) and their synthetic analogs, have been shown to interfere with multiple stages of the HIV-1 lifecycle. This document provides a comprehensive set of protocols to assess the anti-HIV-1 activity of oleanane derivatives, encompassing the evaluation of cytotoxicity, the quantification of antiviral efficacy, and the elucidation of the potential mechanism of action.

The assessment of anti-HIV activity begins with determining the cytotoxicity of the test compounds to ensure that any observed antiviral effect is not a result of host cell death. Subsequently, the ability of the compounds to inhibit HIV-1 replication is quantified using methods such as the p24 antigen capture ELISA or a reverse transcriptase activity assay. To further understand the specific point of viral inhibition, mechanism-of-action studies, such as HIV-1 entry inhibition assays, can be employed.

Oleanolic acid has been reported to inhibit HIV-1 replication with EC50 values ranging from 22.7 µM to 57.4 µM in different cell systems, with one of its mechanisms being the inhibition of HIV-1 protease.[1][2] Derivatives of oleanolic acid have shown even more potent activity, with one derivative exhibiting an EC50 value of 0.0005 µg/mL.[3] Similarly, betulinic acid and its derivatives are known to be potent and selective inhibitors of HIV-1, with mechanisms that can include the disruption of viral fusion and interference with viral maturation.[4] Some betulinic acid derivatives have shown anti-HIV-1 activity with IC50 values in the nanomolar range, with no significant cytotoxicity at concentrations up to 1000 nM.[5]

The following protocols provide detailed, step-by-step methodologies for conducting these essential assays to thoroughly evaluate the anti-HIV-1 potential of novel oleanane derivatives.

Data Presentation

Table 1: Anti-HIV-1 Activity and Cytotoxicity of Selected Oleanane Derivatives

Compound/DerivativeVirus StrainCell LineIC50/EC50CC50Selectivity Index (SI = CC50/IC50)Reference
Oleanolic AcidHIV-1H91.7 µg/mL21.8 µg/mL12.8[3]
Oleanolic AcidHIV-1PBMC (in vitro infected)22.7 µM>100 µM>4.4[1]
Oleanolic Acid Derivative (18)HIV-1H90.0005 µg/mL11.2 µg/mL22400[3]
Oleanolic Acid Derivative (15)HIV-1H90.0039 µg/mL13.9 µg/mL3570[6]
12-Keto-Oleanolic Acid Derivative (4)HIV-1 (89.6)TZM-bl0.39 µM109 µM279[7]
Indole-Oleanolic Acid Derivative (16)HIV-1 (89.6)TZM-bl0.17 µM45 µM265[7]
Betulinic Acid Derivative (3)HIV-1 (NL4-3)MT-40.027 µM>2 µM>74[8]
Betulinic Acid Derivative (9)HIV-2 (KR.X3)-0.15 µM>2 µM>13.3[8]
Betulinic Acid DerivativeHIV-1 (K3016)HUT-R53.60 nM>500 nM>138[5]
Betulinic Acid-Nucleoside Hybrid (10a)HIV-0.0078 µM9.6 µM1230[9]
Betulinic Acid-Nucleoside Hybrid (10b)HIV-0.020 µM23.8 µM1190[9]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the oleanane derivative that is toxic to the host cells.

Materials:

  • Host cells (e.g., TZM-bl, MT-4, or PBMCs)

  • Complete culture medium

  • Oleanane derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the 96-well plates with host cells at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the oleanane derivatives in complete culture medium. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only (blank) and cells with medium containing the highest concentration of DMSO used (vehicle control).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of the solubilization solution to each well.

  • Incubate the plates at room temperature in the dark for 2-4 hours, or until the purple formazan crystals have completely dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the vehicle control.

Anti-HIV-1 Assay (p24 Antigen Capture ELISA)

This protocol quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cells, which is an indicator of viral replication.

Materials:

  • HIV-1 permissive cells (e.g., MT-4 or activated PBMCs)

  • HIV-1 stock

  • Complete culture medium

  • Oleanane derivatives

  • HIV-1 p24 Antigen ELISA kit

  • 96-well microtiter plates

Procedure:

  • Seed cells in a 96-well plate at an appropriate density.

  • Pre-treat the cells with various concentrations of the oleanane derivatives for 2-4 hours.

  • Infect the cells with a known amount of HIV-1 stock (e.g., a multiplicity of infection of 0.01-0.1). Include uninfected and untreated infected controls.

  • After 2 hours of infection, wash the cells to remove the unbound virus and add fresh medium containing the respective concentrations of the oleanane derivatives.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 3-7 days.

  • On the day of harvest, centrifuge the plates to pellet the cells and collect the culture supernatants.

  • Perform the p24 antigen capture ELISA on the supernatants according to the manufacturer's instructions.[10][11] This typically involves:

    • Coating a 96-well plate with a capture antibody specific for p24.

    • Adding the cell culture supernatants to the wells.

    • Adding a biotinylated detector antibody.

    • Adding streptavidin-horseradish peroxidase (HRP).

    • Adding a substrate (e.g., TMB) and stopping the reaction.

  • Measure the absorbance at 450 nm.

  • Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that inhibits p24 production by 50% compared to the untreated infected control.

HIV-1 Reverse Transcriptase (RT) Activity Assay (Colorimetric)

This assay measures the activity of HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle.

Materials:

  • Supernatants from HIV-1 infected cell cultures (from the anti-HIV-1 assay)

  • Colorimetric Reverse Transcriptase Assay Kit

  • Microplate reader

Procedure:

  • Use the cell culture supernatants collected from the anti-HIV-1 assay.

  • Perform the colorimetric RT assay according to the manufacturer's protocol.[12][13][14] The general principle involves:

    • The RT in the sample synthesizes a DNA strand using a provided template/primer hybrid.

    • The newly synthesized DNA is labeled with digoxigenin (DIG) and biotin.

    • The biotin-labeled DNA is captured on a streptavidin-coated plate.

    • An anti-DIG antibody conjugated to peroxidase is added.

    • A colorimetric substrate is added, and the absorbance is measured.

  • The absorbance is directly proportional to the RT activity.

  • Calculate the IC50 for RT inhibition.

HIV-1 Entry Inhibition Assay (TZM-bl Reporter Gene Assay)

This assay is used to determine if the oleanane derivatives inhibit the entry of HIV-1 into host cells. TZM-bl cells are engineered to express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR promoter.

Materials:

  • TZM-bl cells

  • HIV-1 Env-pseudotyped virus or infectious molecular clone

  • Complete culture medium

  • Oleanane derivatives

  • Luciferase assay reagent

  • 96-well white, solid-bottom culture plates

  • Luminometer

Procedure:

  • Seed TZM-bl cells in a 96-well white plate at a density of 1 x 10^4 cells/well in 100 µL of medium and incubate overnight.[15][16]

  • On the next day, pre-incubate the virus with serial dilutions of the oleanane derivatives for 1 hour at 37°C.

  • Remove the medium from the TZM-bl cells and add the virus-compound mixture to the wells. Include virus-only and cell-only controls.

  • Incubate for 48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

  • The reduction in luciferase activity in the presence of the compound indicates inhibition of viral entry.

  • Calculate the IC50 for entry inhibition.

Mandatory Visualization

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action Compound Oleanane Derivative Cytotoxicity Cytotoxicity Assay (MTT) Determine CC50 Compound->Cytotoxicity Antiviral Antiviral Assay (p24 ELISA or RT Assay) Determine IC50 Compound->Antiviral SI Calculate Selectivity Index (SI = CC50 / IC50) Cytotoxicity->SI Antiviral->SI Entry_Inhibition HIV-1 Entry Inhibition Assay (TZM-bl) SI->Entry_Inhibition If SI is high Protease_Inhibition HIV-1 Protease Assay SI->Protease_Inhibition If SI is high Maturation_Inhibition Viral Maturation Assay SI->Maturation_Inhibition If SI is high

Caption: Workflow for assessing the anti-HIV activity of oleanane derivatives.

HIV_Inhibition_by_Oleananes cluster_0 HIV-1 Lifecycle cluster_1 Oleanane Derivative Inhibition Entry 1. Virus Entry (Fusion with host cell) RT 2. Reverse Transcription Entry->RT Integration 3. Integration RT->Integration Protease 4. Protease Cleavage Integration->Protease Maturation 5. Maturation & Budding Protease->Maturation OA_deriv Oleanolic Acid Derivatives OA_deriv->Entry Inhibit OA_deriv->Protease Inhibit BA_deriv Betulinic Acid Derivatives BA_deriv->Entry Inhibit BA_deriv->Maturation Inhibit

References

Application Notes: Using the Chorioallantoic Membrane (CAM) Assay for Proangiogenic Response

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The chick chorioallantoic membrane (CAM) assay is a well-established in vivo model for studying the formation of new blood vessels, a process known as angiogenesis.[1] The CAM is a highly vascularized extraembryonic membrane that serves as the primary gas exchange and nutrient transport surface for the developing avian embryo.[2][3] Its accessibility, rapid vascular development, and cost-effectiveness make it an ideal platform for assessing the effects of various compounds, biomaterials, and cells on blood vessel growth.[2][4] This model is particularly valuable as it bridges the gap between in vitro cell-based studies and more complex in vivo animal experimentation, aligning with the "Three R" strategy (Replacement, Reduction, and Refinement) to minimize animal suffering.[3]

The CAM is naturally immunocompromised, allowing for the engraftment of tissues and cells from other species without inducing a significant immune response.[1] Its transparent nature facilitates direct, real-time visualization and high-resolution imaging of vascular responses to stimuli.[4] These characteristics make the CAM assay a powerful and versatile tool for screening proangiogenic and antiangiogenic factors, evaluating drug efficacy, and investigating the mechanisms of tumor-induced angiogenesis.[2][4]

Principle of the Assay

The CAM begins to form around day 4 of embryonic development and develops a dense capillary network by day 12.[4] The assay leverages this natural vascular development. Test substances are applied directly onto the CAM surface, typically contained within a carrier like a filter disk, alginate bead, or gelatin sponge.[4][5] Proangiogenic substances stimulate the endothelial cells of existing vessels to proliferate, migrate, and form new capillaries. This response manifests as an increase in the number, density, and branching of blood vessels directed towards the application site. The angiogenic response can be observed and quantified within a short incubation period, typically 2-3 days.[6]

Key Proangiogenic Signaling Pathways

Angiogenesis is a complex process regulated by a variety of signaling molecules. Key factors include Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF), which are potent stimulators of endothelial cell functions.[7] Upon binding to their respective receptors on endothelial cells (e.g., VEGFR-2), they trigger downstream signaling cascades that promote cell proliferation, migration, and survival, leading to the formation of new blood vessels.[7][8]

Proangiogenic Signaling Pathway cluster_outcomes Cellular Responses VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds FGF2 FGF-2 FGFR FGFR FGF2->FGFR Binds receptor_hub VEGFR2->receptor_hub FGFR->receptor_hub PLCg PLCγ Proliferation Cell Proliferation PLCg->Proliferation Migration Cell Migration PLCg->Migration PI3K PI3K/Akt PI3K->Migration Survival Cell Survival PI3K->Survival RAS Ras/MAPK RAS->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis receptor_hub->PLCg Activates receptor_hub->PI3K Activates receptor_hub->RAS Activates

Caption: Simplified signaling cascade initiated by VEGF and FGF-2.

Experimental Protocols

There are two primary methods for conducting the CAM assay: in ovo (within the egg) and ex ovo (outside the egg). The choice of method depends on the specific experimental requirements, such as the need for high-resolution imaging or long-term observation.[3]

In Ovo CAM Assay Protocol

The in ovo method maintains the embryo in its natural environment, resulting in higher viability.[1] However, access and visualization of the CAM are somewhat limited.[1]

Materials:

  • Fertilized chicken eggs (e.g., White Leghorn)

  • Egg incubator with humidity control (37.5°C, 60-85% humidity)

  • 70% Ethanol

  • Sterile phosphate-buffered saline (dPBS)

  • Dremel tool with a fine grinding bit or small scissors

  • Sterile forceps and scissors

  • Transparent adhesive tape (e.g., Parafilm or Scotch tape)

  • Test substance carrier (e.g., sterile filter paper disks, gelatin sponges)

  • Stereomicroscope

  • Digital camera

Procedure:

  • Egg Preparation (Day 0-3):

    • Gently wipe fertilized eggs with 70% ethanol and place them in an incubator in a horizontal position at 37.5°C with 60-85% humidity.[4][9]

    • On Day 3, candle the eggs to identify and mark the air sac and a vascularized area on the side.

    • Create a small hole over the air sac. Using a syringe, carefully aspirate approximately 2-3 mL of albumen to allow the CAM to detach from the shell membrane.[10]

    • Seal the hole with tape.[10]

  • Windowing (Day 3 or 4):

    • Place a piece of transparent tape over the marked vascular area on the side of the egg.[10]

    • Using a Dremel tool or scissors, carefully cut a 1-2 cm² window in the eggshell, avoiding damage to the underlying CAM.[4][10]

    • Use sterile forceps to remove the shell piece. The CAM should now be visible.

    • Seal the window with a new piece of sterile transparent tape and return the egg to the incubator.[4]

  • Sample Application (Day 7-10):

    • Remove the tape from the window. Gently place the sterile carrier (e.g., a filter disk) soaked with the proangiogenic test substance or control vehicle onto a relatively avascular area of the CAM.[2][11]

    • Reseal the window and return the eggs to the incubator for 48-72 hours.

  • Observation and Imaging (Day 9-13):

    • After incubation, open the window and observe the CAM under a stereomicroscope.

    • Document the angiogenic response by capturing high-quality images of the area surrounding the carrier.

  • Harvesting and Fixation:

    • The CAM can be fixed directly in the egg by adding a methanol/acetone mixture (1:1).[9]

    • Alternatively, the area of interest can be excised using microsurgical scissors, rinsed in dPBS, and spread on a glass slide for imaging or further histological analysis.[4][9]

In Ovo CAM Assay Workflow Day0 Day 0: Incubate Eggs (37.5°C, 60-85% humidity) Day3 Day 3: Create Air Sac Hole & Window in Shell Day0->Day3 3 days Day8 Day 8: Apply Test Substance on CAM Day3->Day8 5 days Day11 Day 11: Image & Observe Angiogenic Response Day8->Day11 3 days Analysis Harvest CAM & Quantify (Vessel branches, density, etc.) Day11->Analysis

Caption: Typical experimental timeline for the in ovo CAM assay.

Ex Ovo (Shell-less) CAM Assay Protocol

This method involves transferring the embryo to a sterile culture dish, providing excellent accessibility and visualization of the entire CAM.[1] It is particularly useful for testing biomaterials and for high-throughput screening.[12] However, embryo viability can be lower than in the in ovo method.[1]

Materials:

  • Same as in ovo, plus:

  • Sterile 100 mm petri dishes or custom culture vessels (e.g., plastic cups)

  • Weighing boats or plastic wrap to create a "hammock"

Procedure:

  • Egg Incubation (Day 0-3):

    • Incubate fertilized eggs as described for the in ovo method.

  • Embryo Transfer (Day 3):

    • Sterilize the eggshell with 70% ethanol.

    • In a sterile hood, crack the egg carefully and gently empty its contents (embryo, yolk, and albumen) into a sterile petri dish or a weighing boat suspended in a larger dish.[1]

    • Ensure the embryo is oriented on top of the yolk.

  • Culture (Day 3 onwards):

    • Cover the dish and place it in a stationary incubator (no turning) at 37.5°C with high humidity (around 85%).

  • Sample Application (Day 7-10):

    • Once the CAM has developed sufficiently, apply the test substance carrier directly onto the membrane surface, as in the in ovo method.

  • Observation, Imaging, and Analysis:

    • The procedure is the same as for the in ovo method. The improved access allows for easier imaging and manipulation.

Ex Ovo CAM Assay Workflow Day0 Day 0: Incubate Eggs (37.5°C, 60-85% humidity) Day3 Day 3: Crack Egg & Transfer Contents to Culture Dish Day0->Day3 3 days Day8 Day 8: Apply Test Substance on CAM Day3->Day8 5 days Day11 Day 11: Image & Observe Angiogenic Response Day8->Day11 3 days Analysis Harvest CAM & Quantify (Vessel branches, density, etc.) Day11->Analysis

Caption: Typical experimental timeline for the ex ovo CAM assay.

Data Acquisition and Quantitative Analysis

Quantification of the angiogenic response is crucial for obtaining objective and reproducible results.[13] This is typically achieved through image analysis of the CAM vasculature.

Data Acquisition:

  • Images should be captured under consistent magnification and lighting conditions using a stereomicroscope equipped with a digital camera.

  • The region of interest is typically a circular area centered on the applied carrier.

Quantitative Analysis Methods: Several methods can be used to quantify the proangiogenic response, ranging from simple manual counts to sophisticated automated software analysis.[14][15]

MethodDescriptionAdvantagesDisadvantages
Vessel Branch Point Counting Manually or automatically counting the number of points where a blood vessel divides into two or more smaller vessels within the region of interest.[9]Simple, widely used, provides a direct measure of new vessel formation.Can be time-consuming and subject to user bias if done manually.
Vessel Length and Density Measuring the total length of all blood vessels and the percentage of the area covered by vessels using software like ImageJ/Fiji.Provides more comprehensive data on vascularization.Requires image processing skills; results can be sensitive to image quality.
Angiogenic Score / Vascular Index A semi-quantitative scoring system based on the number, orientation, and branching pattern of vessels growing towards the stimulus.[5][7][14]Fast, useful for high-throughput screening.Subjective, less precise than direct quantification.
Concentric Circle Intersection Overlaying a grid of concentric circles on the image and counting the number of times vessels intersect the lines.[14]Objective and reproducible method to assess vessel density.Indirect measure of angiogenesis.
Automated AI-based Analysis Using artificial intelligence platforms to automatically identify and quantify multiple vascular parameters (e.g., branching points, vessel thickness, junction density).[15]Highly objective, fast, provides a rich dataset, reduces user bias.[15]May require access to specialized software or platforms.

Data Presentation

Quantitative data should be presented clearly to allow for easy comparison between control and treatment groups. Statistical analysis (e.g., t-test or ANOVA) is essential to determine the significance of the observed effects.

Example: Proangiogenic Effect of Compound X on CAM Vasculature

Treatment GroupNAverage Branch Points (± SD)Average Vessel Length (mm ± SD)Vascular Area (% ± SD)p-value (vs. Control)
Control (Vehicle) 1025.4 ± 4.115.2 ± 2.518.3 ± 3.0-
Compound X (1 µg) 1048.7 ± 6.328.9 ± 3.835.1 ± 4.5< 0.001
VEGF-A (Positive Control) 1055.2 ± 5.833.1 ± 4.140.2 ± 5.1< 0.001

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9(11),12-Oleanadien-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 9(11),12-Oleanadien-3-ol synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

Issue 1: Low yield of the final product, this compound.

  • Question: My overall yield is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low yield in the synthesis of this compound, which is typically a two-step process involving reduction of an 11-keto precursor (like glycyrrhetinic acid) followed by dehydration, can stem from several factors.

    • Inefficient Reduction: The initial reduction of the 11-keto group to an 11-hydroxy intermediate is a critical step. If this reduction is incomplete, the unreacted starting material will not undergo the subsequent dehydration to form the desired diene.

    • Suboptimal Dehydration Conditions: The acid-catalyzed dehydration of the 11-hydroxy intermediate can lead to the formation of various side products if the reaction conditions are not carefully controlled. Factors such as acid strength, temperature, and reaction time play a crucial role.

    • Side Reactions: Several side reactions can occur, leading to a decrease in the yield of the desired product. These can include the formation of alternative diene isomers or intermolecular ether formation.

    • Purification Losses: The purification process, often involving column chromatography, can lead to significant loss of the product, especially if the separation of the desired product from side products is challenging.

Issue 2: Incomplete reaction during the reduction step.

  • Question: How can I ensure the complete reduction of the 11-keto group?

  • Answer: The choice of reducing agent and reaction conditions are paramount for a complete reduction.

    • Reducing Agent: While sodium borohydride (NaBH₄) is commonly used, it is a relatively mild reducing agent.[1] For a more robust reduction, consider using a stronger reducing agent like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H). A one-pot synthesis of a similar dienoic acid from glycyrrhetic acid using DIBAL-H has been reported to achieve a high yield of 88%.

    • Molar Excess of Reducing Agent: Using a significant molar excess of the reducing agent, such as a 10-60 fold excess of NaBH₄, can help drive the reaction to completion.

    • Solvent and Temperature: The reaction is often performed in a mixture of an alcohol and water (e.g., 2-PrOH:H₂O) or in an ether solvent like THF. Refluxing the reaction mixture can also improve the reaction rate and completeness.[1][2]

Issue 3: Formation of multiple products during the dehydration step.

  • Question: I am observing multiple spots on my TLC plate after the dehydration step. What are these side products and how can I minimize their formation?

  • Answer: The formation of multiple products is a common issue in acid-catalyzed dehydration reactions of alcohols.

    • Carbocation Rearrangements: The mechanism of dehydration often involves the formation of a carbocation intermediate. This carbocation can potentially undergo rearrangements to form more stable carbocations, leading to the formation of different alkene isomers.

    • Zaitsev's and Hofmann's Rule: The elimination of water can result in the formation of either the more substituted (Zaitsev's product) or the less substituted (Hofmann's product) alkene. The reaction conditions can influence the ratio of these products.

    • Choice of Dehydrating Agent: The strength of the acid used as a catalyst can affect the product distribution. Strong acids like concentrated sulfuric acid or hydrochloric acid are effective but can also promote side reactions. Milder acidic conditions or the use of other dehydrating agents like iodine in refluxing toluene could be explored.

    • Temperature Control: Higher temperatures can favor the formation of the thermodynamically more stable product, but can also lead to undesired side reactions. Careful optimization of the reaction temperature is necessary.

Issue 4: Difficulty in purifying the final product.

  • Question: How can I effectively purify this compound from the reaction mixture?

  • Answer: Purification of oleanane-type triterpenoids often relies on chromatographic techniques.

    • Column Chromatography: Silica gel column chromatography is a standard method for the purification of these compounds. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, can effectively separate the desired diene from more polar unreacted starting materials or less polar side products.

    • Thin-Layer Chromatography (TLC): Before performing column chromatography, it is advisable to optimize the solvent system using TLC to ensure good separation of the components.

    • Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a pure product.

Frequently Asked Questions (FAQs)

  • Question: What is a typical starting material for the synthesis of this compound?

  • Answer: Common starting materials are oleanolic acid or glycyrrhetinic acid, which are naturally occurring pentacyclic triterpenoids. Glycyrrhetinic acid is particularly suitable as it possesses the 11-keto group that can be reduced and subsequently eliminated to form the desired 9(11),12-diene system.

  • Question: What is the general reaction scheme for this synthesis?

  • Answer: The synthesis is typically a two-step process:

    • Reduction: The 11-keto group of a suitable precursor (e.g., a derivative of glycyrrhetinic acid) is reduced to an 11-hydroxy group using a reducing agent like NaBH₄ or LiAlH₄.

    • Dehydration: The resulting 11-hydroxy intermediate is then subjected to acid-catalyzed dehydration to form the conjugated 9(11),12-diene system.

  • Question: How can I monitor the progress of the reaction?

  • Answer: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the progress of both the reduction and dehydration steps. By comparing the spots of the reaction mixture with the starting material and the expected product, you can determine if the reaction is complete.

  • Question: What are the expected spectroscopic data for this compound?

  • Answer: The structure of the final product should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Recent literature provides reassigned ¹H and ¹³C NMR spectroscopic data for oleana-9(11),12-diene-3β-ol, which can be used as a reference.[3][4]

Data Presentation

Table 1: Comparison of Reducing Agents and Yields for Similar Oleanane Diene Syntheses

Starting MaterialReducing AgentDehydration ConditionProductYieldReference
Glycyrrhetic AcidDi-isobutylaluminum hydride- (One-pot)3β-Hydroxy-18βH-olean-9(11),12(13)-dien-30-oic acid88%
Glycyrrhizic AcidNaBH₄5% HClOlean-9(11),12(13)-dien-30-oic acid 3β-glycoside34-46% (after chromatography)[1][2]
Glycyrrhetic AcidNaBH₄ (10-60 fold excess)Refluxing in THF with conc. HCl3β-Hydroxy-18βH-olean-9(11),12(13)-dien-30-oic acid66% (overall)

Experimental Protocols

Protocol 1: Synthesis of an Oleanane Diene Derivative via NaBH₄ Reduction and Acid-Catalyzed Dehydration

This protocol is adapted from the synthesis of an olean-9(11),12(13)-dien-30-oic acid derivative and can be modified for the synthesis of this compound from a suitable 11-keto precursor.[1][2]

Step 1: Reduction of the 11-Keto Group

  • Dissolve the 11-keto starting material (1 equivalent) in a 1:1 mixture of 2-propanol and water.

  • Add sodium borohydride (NaBH₄) in portions (5-7 equivalents).

  • Heat the mixture to 50-60°C until the starting material is completely dissolved.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

Step 2: Dehydration and Work-up

  • Acidify the reaction mixture to pH 1-2 with 5% hydrochloric acid (HCl) and stir for 1 hour. This step initiates the dehydration of the intermediate 11-hydroxy compound.

  • Add water to the mixture and extract the product with an organic solvent such as butyl alcohol (BuOH).

  • Wash the organic extract with water, dry it over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent under reduced pressure.

Step 3: Purification

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol).

  • Purify the product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of chloroform:methanol:water).

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to obtain the purified this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reduction Reduction Step cluster_dehydration Dehydration Step cluster_purification Purification Start 11-Keto Oleanane Precursor (e.g., Glycyrrhetinic Acid derivative) Reduction Reduction with NaBH4 or DIBAL-H in Solvent (e.g., 2-PrOH/H2O or THF) Start->Reduction Intermediate 11-Hydroxy Oleanane Intermediate Reduction->Intermediate Dehydration Acid-Catalyzed Dehydration (e.g., HCl) Intermediate->Dehydration Crude Crude this compound Dehydration->Crude Purification Column Chromatography (Silica Gel) Crude->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Low_Yield Low Overall Yield Incomplete_Reduction Incomplete Reduction Low_Yield->Incomplete_Reduction Side_Reactions Side Reactions in Dehydration Low_Yield->Side_Reactions Purification_Loss Purification Losses Low_Yield->Purification_Loss Stronger_Reducer Use Stronger Reducing Agent (e.g., DIBAL-H) Incomplete_Reduction->Stronger_Reducer Solution Excess_Reducer Increase Molar Excess of Reducer Incomplete_Reduction->Excess_Reducer Solution Optimize_Dehydration Optimize Acid Catalyst, Temperature, and Time Side_Reactions->Optimize_Dehydration Solution Optimize_Chromatography Optimize Chromatography (Solvent System, Gradient) Purification_Loss->Optimize_Chromatography Solution Recrystallize Consider Recrystallization Purification_Loss->Recrystallize Solution

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Purification of 9(11),12-Oleanadien-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 9(11),12-Oleanadien-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges in purifying this compound stem from its close structural similarity to other oleanane-type triterpenoids that often co-occur in natural extracts or are generated as byproducts during synthesis. These closely related compounds, particularly isomeric impurities, share very similar physicochemical properties such as polarity and solubility, making their separation difficult with standard chromatographic techniques.

Q2: What are the most common impurities found with this compound?

A2: Common impurities include other oleanane and ursane-type triterpenoid isomers. For instance, isomers with different double bond positions or stereochemistry can be particularly challenging to separate. The ursane skeleton differs from the oleanane skeleton only in the position of a methyl group on the E-ring, leading to nearly identical properties and co-elution in many systems[1].

Q3: Can you suggest a starting point for developing an HPLC separation method?

A3: A good starting point for HPLC method development is to use a C18 reversed-phase column with a mobile phase gradient of acetonitrile and water. A shallow gradient is often crucial for resolving closely eluting isomers. For example, you could start with a gradient of 85% acetonitrile to 100% acetonitrile over 30 minutes[1]. Controlling the column temperature, typically around 30°C, is also important for achieving reproducible results[1].

Q4: Are there specialized chromatographic techniques for separating olefinic triterpenoid isomers?

A4: Yes, for challenging separations of unsaturated isomers like this compound, silver nitrate impregnated silica gel chromatography can be a very effective technique. The silver ions interact with the π-bonds of the double bonds in the triterpenoid structure, providing a unique separation mechanism based on the degree and position of unsaturation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

HPLC Troubleshooting
ProblemPossible CauseSuggested Solution
Poor resolution of isomeric peaks Mobile phase composition is not optimal.- Fine-tune the gradient slope; a shallower gradient may improve separation. - Try a different organic modifier (e.g., methanol instead of acetonitrile) as this can alter selectivity.
Low column efficiency.- Check the column's performance with a standard compound. - If performance is poor, replace the column.
Inappropriate stationary phase.- Consider a column with a different chemistry (e.g., phenyl-hexyl) that might offer different selectivity for aromatic or unsaturated compounds.
Peak tailing Secondary interactions with the stationary phase.- Use a high-purity, end-capped silica column to minimize interactions with residual silanols. - Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid to the mobile phase to suppress silanol activity.
Column overload.- Reduce the sample concentration or injection volume.
Irreproducible retention times Fluctuations in mobile phase composition.- Ensure proper mixing and degassing of the mobile phase. - If using an online mixer, ensure it is functioning correctly.
Temperature variations.- Use a column oven to maintain a constant temperature.
Column Chromatography Troubleshooting
ProblemPossible CauseSuggested Solution
Co-elution of the target compound with impurities Inadequate separation power of the stationary phase.- For non-polar compounds with differing unsaturation, consider using silver nitrate impregnated silica gel. - For polar impurities, a normal-phase column (silica or alumina) with a non-polar mobile phase can be effective.
Improper solvent system.- Systematically vary the polarity of the eluent. A step-gradient or a very shallow linear gradient can improve separation.
Low recovery of the compound from the column Adsorption of the compound onto the stationary phase.- If using silica gel, deactivation by adding a small percentage of water or triethylamine to the mobile phase can reduce strong adsorption of polar compounds.
Degradation of the compound on the column.- Conjugated dienes can be sensitive to acidic conditions. If using normal-phase chromatography on silica gel, consider neutralizing the silica gel before use or using a less acidic stationary phase like alumina.

Experimental Protocols

Protocol 1: General HPLC Method for Purity Analysis
  • Column: C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient: 85% B to 100% B over 30 minutes[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C[1]

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in methanol or acetonitrile.

Protocol 2: Column Chromatography with Silver Nitrate Impregnated Silica Gel
  • Preparation of the Stationary Phase:

    • Prepare a 10-20% (w/w) solution of silver nitrate in deionized water.

    • Slowly add silica gel to the silver nitrate solution with constant stirring until a free-flowing powder is obtained.

    • Activate the silver nitrate impregnated silica gel by heating at 110°C for 2-3 hours.

    • Store the activated silica gel in a desiccator, protected from light.

  • Column Packing and Elution:

    • Pack a glass column with the prepared stationary phase using a non-polar solvent slurry (e.g., hexane).

    • Dissolve the crude sample in a minimal amount of a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

    • Load the sample onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with pure hexane and gradually increasing the percentage of ethyl acetate. The separation is based on the differential interaction of the olefins with the silver ions.

Visualization of Experimental Workflow

Below is a generalized workflow for the purification of this compound from a plant extract.

Purification_Workflow Start Plant Material Extraction Extraction (e.g., with Hexane) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Containing Triterpenoids Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Combined_Fractions Combined Pure Fractions TLC_Analysis->Combined_Fractions HPLC_Purification Preparative HPLC (C18 Column) Combined_Fractions->HPLC_Purification Pure_Compound Pure this compound HPLC_Purification->Pure_Compound Crystallization Crystallization Pure_Compound->Crystallization Final_Product Crystalline Product Crystallization->Final_Product

Caption: General workflow for purification.

The biosynthesis of oleanane triterpenoids, including this compound, follows the isoprenoid pathway, starting from acetyl-CoA.

Biosynthesis_Pathway AcetylCoA Acetyl-CoA IPP Isopentenyl Pyrophosphate (IPP) AcetylCoA->IPP Squalene Squalene IPP->Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene beta_Amyrin β-Amyrin Oxidosqualene->beta_Amyrin Oleanolic_Acid Oleanolic Acid beta_Amyrin->Oleanolic_Acid Intermediate ...Other Oleanane Triterpenoids... Oleanolic_Acid->Intermediate Target This compound Intermediate->Target

References

Technical Support Center: Optimizing Oleanane Triterpenoid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the optimal extraction of oleanane triterpenoids from plant materials.

Frequently Asked Questions (FAQs)

Q1: What are oleanane triterpenoids and why are they important? A1: Oleanane triterpenoids are a class of pentacyclic compounds derived from the cyclization of 2,3-oxidosqualene.[1] They are widely distributed in the plant kingdom and exhibit a broad range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and hepatoprotective effects, making them valuable for drug development.[1]

Q2: Which extraction method is best for oleanane triterpenoids? A2: The best method depends on your specific research needs, including sample size, thermal sensitivity of the compounds, and available equipment.

  • Conventional Methods: Maceration and Soxhlet extraction are traditional, robust methods.[2][3] Soxhlet is very efficient as the sample is repeatedly extracted with fresh, warm solvent.[4] However, these methods can be time- and solvent-intensive, and the prolonged heat in Soxhlet extraction may degrade sensitive compounds.[2][5]

  • Modern Methods: Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are considered "green" techniques that offer significant advantages.[6][7] They typically require shorter extraction times, consume less solvent and energy, and can lead to higher extraction rates compared to conventional methods.[7][8][9]

Q3: What are the most effective solvents for extracting oleanane triterpenoids? A3: Oleanane triterpenoids like oleanolic acid (OA) are slightly polar compounds.[2] Therefore, medium-polar solvents are most effective.[2]

  • Highly Effective Solvents: Ethanol, methanol, n-butanol, chloroform, and ethyl acetate generally provide high yields.[2][4]

  • Ethanol's Advantage: Ethanol is often preferred for applications in the food, cosmetic, and pharmaceutical industries due to its low toxicity.[2]

  • Aqueous Ethanol: Using aqueous ethanol (e.g., 70-95%) can be more effective than absolute ethanol.[2] The water content helps to swell the plant tissue matrix, reduces the solvent's viscosity, and improves mass transport, facilitating a more exhaustive extraction.[2]

  • Poor Solvents: Nonpolar solvents such as toluene and cyclohexane result in poor extraction yields.[2]

Q4: How does sample preparation affect extraction efficiency? A4: Proper sample preparation is critical. Plant material should be thoroughly dried to reduce moisture content, which can interfere with the extraction process.[4] Grinding the dried material to a uniform, fine particle size increases the surface area available for solvent contact, significantly improving extraction efficiency.[10][11]

Troubleshooting Guide

Q1: My extraction yield is very low. What are the possible causes and solutions? A1: Low yield is a common issue that can stem from several factors.

  • Cause 1: Inappropriate Solvent Choice. The polarity of your solvent may not be suitable for the target triterpenoids.

    • Solution: Oleanane triterpenoids are slightly polar.[2] Use medium-polar solvents like ethanol, methanol, or ethyl acetate.[2] Consider using an aqueous ethanol solution (70-95%), as this can improve extraction by swelling the plant matrix.[2] Avoid highly nonpolar solvents like hexane or toluene for the primary extraction.[2]

  • Cause 2: Insufficient Extraction Time or Temperature. The extraction may not have run long enough or at a high enough temperature to efficiently remove the compounds.

    • Solution: Optimize extraction time and temperature. For heat-reflux or Soxhlet, this may mean extending the duration from 6 to 24 hours.[4] For MAE and UAE, which use shorter times, systematically test different durations (e.g., 5 to 30 minutes) and temperatures (e.g., 40°C to 80°C) to find the optimum.[12][13] Be aware that excessively high temperatures or long durations can cause degradation.[2][12]

  • Cause 3: Poor Solvent Penetration. The solvent may not be effectively accessing the target compounds within the plant matrix.

    • Solution: Ensure the plant material is dried and ground to a fine, uniform powder.[4] Also, optimize the solid-to-liquid ratio; a higher volume of solvent can improve extraction, with common ratios ranging from 1:15 to 1:60 (g/mL).[2][11][12]

  • Cause 4: Compound Degradation. The target triterpenoids may be degrading during the extraction process.

    • Solution: This is a risk with methods involving high heat over long periods, like Soxhlet.[2] Switch to a more rapid method like MAE or UAE, which significantly reduces extraction time and potential thermal degradation.[8][12] For MAE, avoid excessively high microwave power, which can create localized hot spots.[8]

Q2: My final extract contains many impurities. How can I improve its purity? A2: Co-extraction of undesirable compounds like pigments, fatty acids, and phenols is common.

  • Solution 1: Sequential Extraction. Perform a pre-extraction step with a nonpolar solvent like petroleum ether or hexane. This will remove nonpolar impurities (lipids, waxes) before you extract your target triterpenoids with a medium-polar solvent.[2]

  • Solution 2: Use an Alkalinized Solvent. A selective and cost-effective method involves using alkalinized ethanol (e.g., 2% NaOH in 95% EtOH). This can produce pigment-free extracts with high concentrations of triterpene acids.[14]

  • Solution 3: Post-Extraction Purification. If impurities persist, use chromatographic techniques for purification. Column chromatography with silica gel or Sephadex LH-20 is commonly used to separate triterpenoids from other compounds.[15][16][17] Macroporous resins can also effectively enrich the total triterpenoid content.[18][19]

Q3: The results from my extractions are not reproducible. Why? A3: Lack of reproducibility is often due to inconsistencies in the experimental parameters.

  • Solution: Strictly control all extraction variables.

    • Plant Material: Use plant material from the same batch, harvested at the same growth stage, and prepared with a consistent drying and grinding protocol. Triterpenoid content can vary significantly with the plant's age and part.[6][20]

    • Parameters: Precisely control the solid-to-liquid ratio, solvent composition, temperature, extraction time, and power (for MAE/UAE) for every run.[9]

    • Moisture: Ensure the initial moisture content of your powdered plant material is consistent, as this can affect the efficiency of microwave heating and solvent penetration.[4]

Data Presentation

Table 1: Comparison of Optimal Conditions for Oleanane Triterpenoid Extraction

Method Plant Material Target Compound(s) Optimal Conditions Yield Reference
MAE Ligustrum lucidum Oleanolic & Ursolic Acid 80% Ethanol, 1:15 ratio, 500 W, 70°C, 20 min 4.4 mg/g (OA), 5.8 mg/g (UA) [12]
UAE Ligustrum lucidum Oleanolic & Ursolic Acid 95% Ethanol, 1:20 ratio, 40°C, 10 min 6.3 mg/g (OA), 9.8 mg/g (UA) [13]
MAE Lactuca indica Total Triterpenoids Ethanol, 1:20 ratio, 400 W, 60 min 29.17 mg/g [6]
UAE Chaenomeles speciosa Total Triterpenoids 93% Ethanol, 1:25 ratio, 390 W, 70°C, 30 min 36.77 mg/g [18][19]
Soxhlet Ganoderma lucidum Total Triterpenoids 90% Ethanol, 1:35 ratio, 80°C, 2 hours 18.5% (extract yield) [21]

| MAE | Swertia species | OA, UA, BA, Lupeol | 50% Aqueous Ethanol, 1:20 ratio, 700 W, 2 min (2 cycles) | More efficient than Soxhlet |[2] |

Visualizations

G General Workflow for Oleanane Triterpenoid Extraction cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Downstream Processing cluster_analysis Purification & Analysis plant_material Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding extraction Extraction (e.g., MAE, UAE, Soxhlet) grinding->extraction Add Solvent filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification Optional analysis Analysis (HPLC, GC-MS) crude_extract->analysis Direct Analysis purified_compound Purified Triterpenoids purification->purified_compound purified_compound->analysis G Troubleshooting Low Extraction Yield start Problem: Low Triterpenoid Yield cause1 Is the solvent optimal? start->cause1 cause2 Are time/temperature sufficient? cause1->cause2 Yes solution1 Use medium-polar solvent (e.g., 70-95% Ethanol) cause1->solution1 No cause3 Is sample preparation adequate? cause2->cause3 Yes solution2 Increase extraction time and/or temperature cause2->solution2 No cause4 Could degradation be an issue? cause3->cause4 Yes solution3 Ensure material is finely ground and dry. Optimize solid:liquid ratio. cause3->solution3 No solution4 Switch to a rapid method (MAE/UAE) to reduce thermal exposure. cause4->solution4 Yes end_node Re-evaluate Yield cause4->end_node No solution1->end_node solution2->end_node solution3->end_node solution4->end_node

References

stability testing of 9(11),12-Oleanadien-3-ol in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of 9(11),12-Oleanadien-3-ol in various solvents. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, a pentacyclic triterpenoid, is a lipophilic compound. It is practically insoluble in water but is soluble in various organic solvents. Common laboratory solvents suitable for dissolving this compound include methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO).

Q2: What are the primary factors that can affect the stability of this compound in solution?

A2: The stability of this compound in solution can be influenced by several factors, including:

  • pH: Pentacyclic triterpenes can be unstable under alkaline conditions.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Exposure to light, particularly UV light, may induce degradation.

  • Oxidizing agents: The presence of oxidizing agents can lead to the formation of degradation products.

Q3: What are the expected degradation pathways for oleanane triterpenoids like this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, related oleanane triterpenoids can undergo oxidation, isomerization, and other rearrangements, particularly at the double bonds and the hydroxyl group. Forced degradation studies are recommended to identify potential degradation products.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound is observed in a prepared solution.

  • Question: My solution of this compound in methanol is showing significant degradation in a short period. What could be the cause?

  • Answer:

    • Check the pH of your solvent: Although methanol is generally neutral, impurities could alter the pH. Pentacyclic triterpenes are known to be less stable in alkaline conditions. Ensure the solvent is of high purity and neutral.

    • Storage Conditions: Are you storing the solution at room temperature and exposed to light? Both elevated temperature and light can accelerate degradation. Solutions should be stored at a low temperature (e.g., 2-8 °C or -20 °C) and protected from light.

    • Solvent Purity: Peroxides in the solvent can cause oxidative degradation. Use freshly opened, high-purity solvents.

Issue 2: Inconsistent results in stability studies.

  • Question: I am getting variable results when I repeat my stability studies. What could be the reason for this inconsistency?

  • Answer:

    • Inconsistent Solvent Preparation: Ensure that the solvent is from the same batch and of the same purity for all experiments. Variations in solvent quality can affect stability.

    • Variable Storage Conditions: Precisely control the temperature and light exposure for all samples. Use calibrated temperature-controlled chambers and protect samples from light with amber vials or by wrapping them in aluminum foil.

    • Evaporation of Solvent: Ensure that your sample containers are properly sealed to prevent solvent evaporation, which would concentrate the analyte and lead to inaccurate results.

Issue 3: Difficulty in separating degradation products from the parent compound using HPLC.

  • Question: I am running a stability study, but my HPLC method is not resolving the degradation products from the main peak of this compound. What can I do?

  • Answer:

    • Method Optimization: You may need to optimize your HPLC method. Consider the following adjustments:

      • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can improve the separation of compounds with different polarities.

      • Column Chemistry: Try a different column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to alter the selectivity.

      • Mobile Phase Modifiers: Adjusting the pH of the aqueous component of your mobile phase or adding a different organic modifier (e.g., switching from acetonitrile to methanol or vice versa) can significantly impact resolution.

    • Forced Degradation Samples: Use samples from forced degradation studies (e.g., acid, base, peroxide treated) to help in the development of a stability-indicating method, as these will contain a higher concentration of degradation products.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound standard.

    • Dissolve the standard in a suitable volume (e.g., 10 mL) of high-purity solvent (e.g., methanol, acetonitrile, or ethanol) in a volumetric flask.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Working Solutions:

    • Prepare working solutions by diluting the stock solution with the same solvent to the desired concentration for your analysis.

Protocol 2: General Stability Testing Protocol
  • Prepare solutions of this compound in the desired solvents (e.g., methanol, ethanol, acetonitrile, DMSO) at a known concentration.

  • Dispense aliquots of the solutions into amber glass vials to protect from light.

  • Store the vials under different conditions:

    • Refrigerated (2-8 °C)

    • Room temperature (e.g., 25 °C)

    • Accelerated conditions (e.g., 40 °C)

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw a sample from each condition.

  • Analyze the samples immediately using a validated stability-indicating HPLC method to determine the concentration of this compound remaining.

  • Calculate the percentage of the initial concentration remaining at each time point.

Protocol 3: Forced Degradation Study
  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl in a suitable solvent (e.g., 50:50 methanol:water). Heat at 60 °C for a specified period (e.g., 2, 4, 8 hours). Neutralize before analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH in a suitable solvent (e.g., 50:50 methanol:water). Heat at 60 °C for a specified period. Neutralize before analysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for a specified period.

  • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C) for a specified period. Dissolve in a suitable solvent for analysis.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a specified period.

  • Analyze all stressed samples using a suitable HPLC method to identify and quantify degradation products.

Data Presentation

Table 1: Illustrative Stability Data for this compound (100 µg/mL) at 25 °C (Protected from Light)

Time (days)% Remaining in Methanol% Remaining in Ethanol% Remaining in Acetonitrile% Remaining in DMSO
0100.0100.0100.0100.0
799.599.799.899.9
1498.999.299.599.7
3097.298.198.899.1
6094.596.397.598.2
9091.894.596.197.3

Note: The data in this table is for illustrative purposes only and is based on general knowledge of triterpenoid stability. Actual results may vary.

Table 2: Illustrative Stability Data for this compound (100 µg/mL) in Methanol at Different Temperatures (Protected from Light)

Time (days)% Remaining at 4 °C% Remaining at 25 °C% Remaining at 40 °C
0100.0100.0100.0
799.999.597.8
1499.898.995.5
3099.597.290.1
6099.094.581.3
9098.591.872.5

Note: The data in this table is for illustrative purposes only and is based on general knowledge of triterpenoid stability. Actual results may vary.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep Prepare Solutions in Different Solvents Aliquots Aliquot into Amber Vials Prep->Aliquots Temp4 4°C Aliquots->Temp4 Temp25 25°C Aliquots->Temp25 Temp40 40°C Aliquots->Temp40 Timepoints Withdraw Samples at Time Points Temp4->Timepoints Temp25->Timepoints Temp40->Timepoints HPLC HPLC Analysis Timepoints->HPLC Data Data Interpretation HPLC->Data

Caption: Experimental workflow for stability testing of this compound.

Troubleshooting_Logic cluster_solutions Potential Solutions Start Inconsistent Stability Results CheckSolvent Check Solvent Purity and Consistency Start->CheckSolvent CheckStorage Verify Storage Conditions (Temp/Light) Start->CheckStorage CheckSeal Inspect Vial Seals for Evaporation Start->CheckSeal UseNewSolvent Use Fresh, High-Purity Solvent CheckSolvent->UseNewSolvent CalibrateEquip Calibrate Temperature Chambers CheckStorage->CalibrateEquip UseParafilm Use Parafilm to Seal Vials CheckSeal->UseParafilm

Caption: Troubleshooting logic for inconsistent stability study results.

troubleshooting ambiguous NMR spectral data of oleanane dienes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting ambiguous NMR spectral data of oleanane dienes. This resource provides researchers, scientists, and drug development professionals with targeted guidance to resolve common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why are the aliphatic and olefinic regions in my ¹H NMR spectrum so crowded and overlapping?

Answer:

Signal overlapping is a common issue when analyzing complex molecules like oleanane dienes, which possess numerous non-equivalent protons with similar chemical environments.[1][2][3] The extensive methyl, methylene, and methine signals in the aliphatic region (approx. 0.7-2.5 ppm) and the olefinic protons in the diene system (approx. 5.0-6.5 ppm) often result in a cluster of poorly resolved multiplets.

Troubleshooting Steps:

  • Utilize 2D NMR Spectroscopy: Two-dimensional NMR experiments are essential for resolving overlapped signals by spreading them across a second frequency dimension.[4][5][6]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), helping to trace out spin systems within the molecule.[7][8]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, resolving proton signals based on the chemical shift of the carbon they are bonded to.[6][8]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (2-4 bonds), which is crucial for piecing together the carbon skeleton and identifying quaternary carbons.[6][7][8]

  • Change the Solvent: The chemical shifts of protons can be solvent-dependent.[9] Acquiring spectra in a different deuterated solvent (e.g., changing from CDCl₃ to Benzene-d₆ or Pyridine-d₅) can induce differential shifts, potentially resolving some overlapped signals.[10]

  • Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase chemical shift dispersion, spreading the signals further apart and improving resolution.

2. How can I distinguish between positional isomers of the double bonds in my oleanane diene sample?

Answer:

Distinguishing between isomers is a primary challenge, as they share the same molecular formula and many similar structural features.[11][12][13] The key lies in identifying subtle differences in their NMR spectra, particularly through long-range correlations and the precise chemical shifts of the olefinic and neighboring protons and carbons.

Troubleshooting Workflow:

The following workflow outlines a systematic approach to isomer differentiation using 2D NMR.

G cluster_0 Isomer Differentiation Workflow start Ambiguous 1D Spectra (¹H, ¹³C) hs_qc Run HSQC start->hs_qc hm_bc Run HMBC start->hm_bc cosy Run COSY start->cosy assign_direct Assign Direct ¹H-¹³C Connections hs_qc->assign_direct assign_long Map Long-Range ¹H-¹³C Correlations hm_bc->assign_long assign_spin Identify ¹H-¹H Spin Systems cosy->assign_spin integrate Integrate Data & Compare with Known Isomers assign_direct->integrate assign_long->integrate assign_spin->integrate structure Propose Structure integrate->structure

Caption: Workflow for distinguishing oleanane diene isomers.

Key Experimental Data:

  • HMBC is Critical: The HMBC experiment is the most powerful tool here. For example, a proton on a double bond will show a 3-bond correlation to the carbons of the adjacent allylic system. The specific correlation pattern observed will be unique to the positions of the double bonds.[14]

  • Chemical Shifts: The precise chemical shifts (δ) of the olefinic protons and carbons are highly sensitive to their position in the ring system. Compare your experimental values to literature data for known oleanane dienes.

Table 1: Example ¹³C Chemical Shifts for Olefinic Carbons in Different Oleanane Diene Skeletons

Carbon PositionOlean-11,13(18)-diene (δ ppm)Olean-9(11),12-diene (δ ppm)
C-9-~145.2
C-11~117.5~118.9
C-12~121.3~125.4
C-13~135.8-
C-18~131.2-
Note: Values are approximate and can vary based on substitution.

3. My NMR signals are broad, and the resolution is poor. What are the likely causes?

Answer:

Poor line shape and resolution can stem from several issues, most of which relate to sample preparation or instrument parameters. High-quality spectra require a homogeneous magnetic field, which can be disrupted by impurities or improper sample setup.[15]

Troubleshooting Steps:

  • Check Sample Purity and Filtration:

    • Issue: Undissolved solids or paramagnetic impurities (e.g., dust, metal ions) will severely broaden NMR signals.[15][16]

    • Solution: Always filter your sample solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.[15][16]

  • Optimize Sample Concentration:

    • Issue: Overly concentrated samples can lead to increased viscosity and signal broadening. Very dilute samples will have a poor signal-to-noise ratio.

    • Solution: For a typical small molecule (<1000 g/mol ) on a 400-600 MHz spectrometer, aim for a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent for ¹H NMR.[17]

  • Ensure Proper Sample Volume and Positioning:

    • Issue: Incorrect sample height in the tube leads to poor magnetic field shimming, which is the process of optimizing the field's homogeneity.[10][18]

    • Solution: The recommended sample height is typically 4.0-5.0 cm (around 0.6-0.7 mL in a standard 5 mm tube).[17][18] Use a depth gauge to position the tube correctly in the spinner turbine.

Troubleshooting Flowchart:

G start Poor Resolution / Broad Signals q1 Is the sample free of particulates? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is sample concentration optimal (5-25 mg)? a1_yes->q2 sol1 Filter sample through cotton/glass wool plug. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is solvent volume correct (~0.6-0.7 mL)? a2_yes->q3 sol2 Adjust concentration. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No shim Re-shim the spectrometer. a3_yes->shim sol3 Adjust solvent volume. a3_no->sol3 sol3->shim end Acquire Spectrum shim->end

Caption: Troubleshooting flowchart for poor NMR spectral resolution.

Experimental Protocols

Protocol 1: Standard 2D NMR Data Acquisition (COSY, HSQC, HMBC)

This protocol outlines the general steps for acquiring standard 2D NMR spectra for structural elucidation.

  • Sample Preparation: Prepare a moderately concentrated sample (15-50 mg in 0.6 mL of solvent) to ensure good signal-to-noise for less sensitive experiments like HMBC.[17] The sample must be free of particulate matter.[15]

  • Initial 1D Spectra:

    • Acquire a standard quantitative ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum (e.g., with proton decoupling).

    • Accurately determine the spectral widths (sweep widths) for both ¹H and ¹³C dimensions from these 1D spectra.

  • COSY (gs-COSY):

    • Load a standard gradient-selected COSY pulse program.

    • Set the ¹H spectral width (F2 and F1 dimensions) based on the 1D ¹H spectrum.

    • Typically, 2-4 scans per increment with 256-512 increments (t₁ points) is sufficient for routine analysis.

  • HSQC (gHSQC):

    • Load a standard gradient-selected HSQC pulse program with sensitivity enhancement.

    • Set the F2 dimension to the ¹H spectral width and the F1 dimension to the ¹³C spectral width.

    • The experiment is optimized for one-bond ¹J(CH) couplings, typically set to an average value of 145 Hz.

    • Acquire with 2-8 scans per increment and 256 t₁ increments.

  • HMBC (gHMBC):

    • Load a standard gradient-selected HMBC pulse program.

    • Set the spectral widths as done for the HSQC.

    • This experiment detects long-range couplings. The key parameter is the long-range coupling delay, which is optimized for an average nJ(CH) value, typically 8-10 Hz.[8]

    • HMBC is less sensitive, so more scans (e.g., 16-64) per increment may be required. Use 256-512 t₁ increments.

  • Processing:

    • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectra carefully and reference them using the residual solvent peak.[19][20][21]

Table 2: Common Deuterated Solvents and their Residual ¹H and ¹³C Signals for Referencing

SolventResidual ¹H Signal (δ ppm)¹³C Signal (δ ppm)
Chloroform-d7.2677.16
Acetone-d₆2.0529.84, 206.26
DMSO-d₆2.5039.52
Benzene-d₆7.16128.06
Methanol-d₄3.31, 4.87 (OH)49.00
Source: Data compiled from multiple sources including Gottlieb, H. E. et al., J. Org. Chem. 1997, 62, 7512.[19]

References

Technical Support Center: Method Refinement for Separating Epimeric Mixtures in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for separating epimeric mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating epimeric mixtures?

A1: The most common methods for separating epimeric (diastereomeric) mixtures include chromatographic techniques, diastereomeric crystallization, and enzymatic resolution. Since diastereomers have different physical properties, they can often be separated by achiral methods.[1][2][3]

Q2: When should I choose a chiral vs. an achiral chromatographic method?

A2: If your epimers are also enantiomers of another compound, a chiral stationary phase (CSP) is necessary. However, for diastereomers, which have different physical properties, achiral chromatography is often sufficient and more cost-effective.[4] The choice depends on the structural differences between the epimers; sometimes, achiral methods may not provide adequate separation, necessitating the use of chiral columns for their unique selectivity.

Q3: What is the first step I should take if I'm observing poor resolution in my HPLC separation?

A3: The first step is to ensure your analytical method is validated. Prepare a 50:50 mixture of your epimers and inject it. If you do not see two well-resolved peaks, your method needs optimization before you can trust any results from your synthetic mixtures. Key factors to investigate are the chiral stationary phase (CSP), mobile phase composition, temperature, and flow rate.[5]

Q4: Can I use the same column for both normal-phase and reversed-phase chiral separations?

A4: Some immobilized chiral columns are robust enough to be used in both normal and reversed-phase modes. However, it is crucial to consult the column manufacturer's instructions for proper solvent switching protocols to avoid damaging the stationary phase. Coated chiral columns are generally less tolerant of solvent changes.[6]

Q5: My diastereomeric crystallization is not working. What are the common causes?

A5: Common issues include the formation of oils instead of crystals, low yield, and poor diastereomeric purity. "Oiling out" can be caused by high supersaturation or temperature.[7] Low yield may result from suboptimal solvent choice or premature isolation.[7] Poor purity can be due to the co-crystallization of both diastereomers. A thorough screening of resolving agents and crystallization solvents is often necessary to find the optimal conditions.[1]

Troubleshooting Guides

Chromatographic Separation (HPLC/SFC)
Problem Potential Cause Troubleshooting Steps
Poor or No Resolution Inappropriate stationary phase (chiral or achiral).Screen a variety of columns with different selectivities. For epimers, polysaccharide-based chiral columns or phenyl and cyano achiral columns can be effective.[2][5]
Suboptimal mobile phase composition.Systematically vary the solvent ratios. In normal phase, adjust the alcohol modifier concentration. In reversed-phase, alter the organic solvent-to-buffer ratio.[2]
Incorrect temperature.Vary the column temperature. Lower temperatures often increase resolution but also increase analysis time and backpressure.
Flow rate is too high.Decrease the flow rate to enhance separation efficiency.[5]
Peak Tailing Secondary interactions with the stationary phase (e.g., silanol groups).Add a competitive amine (e.g., diethylamine) or acid (e.g., trifluoroacetic acid) to the mobile phase to block active sites.[8]
Column overload.Reduce the sample concentration or injection volume.
Peak Splitting Column contamination or damage at the inlet.Back-flush the column or replace the inlet frit. Using a guard column is highly recommended.[5][6][9]
Sample solvent incompatible with the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.[10]
Co-elution of closely related impurities.Optimize selectivity by changing the mobile phase or stationary phase.[9]
Loss of Selectivity Over Time Column "memory effect" from previous analyses with different additives.For immobilized columns, flush with a strong solvent like DMF or ethyl acetate to regenerate the surface. This is not recommended for coated columns.[6]
Degradation of the stationary phase.Ensure mobile phase pH is within the column's stable range. Avoid harsh additives when possible.
Diastereomeric Crystallization
Problem Potential Cause Troubleshooting Steps
No Crystallization Insufficient supersaturation.Concentrate the solution by carefully evaporating some of the solvent. Add an anti-solvent slowly to induce precipitation. Lower the crystallization temperature.[7]
Solution is too dilute.Increase the concentration of the diastereomeric salts.
"Oiling Out" Supersaturation level is too high.Use a more dilute solution or a slower cooling rate. Ensure adequate agitation.[7]
Crystallization temperature is too high.Screen for a solvent system that allows for crystallization at a lower temperature.[7]
Low Diastereomeric Purity Co-crystallization of both diastereomers.Screen different resolving agents and solvents. A different solvent may alter the relative solubilities of the diastereomeric salts.[1]
Inefficient filtration.Ensure the crystals are washed with a small amount of cold solvent to remove the mother liquor containing the other diastereomer.
Low Yield The target diastereomer is too soluble in the chosen solvent.Screen for a solvent in which the desired diastereomeric salt has lower solubility.[7]
Premature isolation.Allow more time for crystallization to complete.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for Epimer Separation
  • Column Screening:

    • Begin with a set of diverse chiral stationary phases (CSPs), such as those based on amylose or cellulose derivatives (e.g., Chiralpak® IA, Chiralcel® OD-H).[11]

    • Prepare a 1 mg/mL solution of the epimeric mixture in the mobile phase.

    • Screen columns using a generic mobile phase, for example, n-Hexane/Isopropanol (90:10 v/v) for normal phase or Acetonitrile/Water with 0.1% formic acid for reversed-phase.

  • Mobile Phase Optimization:

    • If partial separation is observed, optimize the mobile phase.

    • Normal Phase: Adjust the percentage of the alcohol modifier (e.g., isopropanol, ethanol). A lower percentage generally increases retention and can improve resolution.[11]

    • Reversed-Phase: Vary the ratio of organic solvent (acetonitrile or methanol) to the aqueous buffer.

    • For acidic or basic analytes, add additives like 0.1% trifluoroacetic acid or 0.1% diethylamine, respectively, to improve peak shape and selectivity.[8]

  • Flow Rate and Temperature Optimization:

    • Once a suitable mobile phase is found, optimize the flow rate. A typical starting point is 1.0 mL/min for a 4.6 mm ID column. Reducing the flow rate can increase resolution.

    • Investigate the effect of temperature. Analyze the sample at different temperatures (e.g., 15°C, 25°C, 40°C) to find the optimal balance between resolution and analysis time.

Protocol 2: Diastereomeric Salt Crystallization
  • Resolving Agent and Solvent Screening:

    • In separate vials, dissolve the racemic mixture in a variety of solvents (e.g., methanol, ethanol, acetone, ethyl acetate).

    • Add 0.5 to 1.0 equivalents of a chiral resolving agent (e.g., (+)-tartaric acid for a basic analyte, or (R)-1-phenylethylamine for an acidic analyte).[1][12]

    • Allow the solutions to stand at room temperature and then in a refrigerator to induce crystallization. Observe which combinations yield crystalline solids.

  • Scale-Up Crystallization:

    • Dissolve the epimeric mixture and the chosen resolving agent in the optimal solvent at an elevated temperature to ensure complete dissolution.

    • Slowly cool the solution while stirring to induce crystallization. Seeding with a small crystal from the screening experiment can be beneficial.

    • Allow the crystallization to proceed for several hours or overnight.

  • Isolation and Purity Analysis:

    • Isolate the crystals by vacuum filtration, washing with a small amount of the cold crystallization solvent.

    • Dry the crystals under vacuum.

    • Determine the diastereomeric purity using NMR or by regenerating the enantiomer and analyzing by chiral HPLC.

  • Regeneration of the Pure Epimer:

    • Dissolve the purified diastereomeric salt in water or a suitable solvent.

    • Break the salt by adding a base (if an acidic resolving agent was used) or an acid (if a basic resolving agent was used) to neutralize the resolving agent.

    • Extract the free, purified epimer into an organic solvent.

Protocol 3: Lipase-Catalyzed Kinetic Resolution of Epimeric Alcohols
  • Enzyme and Acyl Donor Screening:

    • Dissolve the epimeric alcohol mixture in a non-polar organic solvent like hexane or toluene.

    • Add an acyl donor, such as vinyl acetate.[13]

    • Add a lipase (e.g., Candida antarctica lipase B (Novozym 435), Pseudomonas cepacia lipase). A typical loading is 10-20 mg of enzyme per 1 mmol of substrate.[13][14]

    • Stir the reaction at room temperature and monitor the progress by taking aliquots and analyzing them by chiral HPLC or GC.

  • Optimization:

    • The goal is to stop the reaction at or near 50% conversion to obtain the unreacted alcohol and the esterified alcohol in high enantiomeric excess.

    • If the reaction is too slow, a slightly elevated temperature (e.g., 40°C) can be used.

    • The choice of solvent can also influence the enzyme's activity and selectivity.

  • Work-up and Separation:

    • Once the desired conversion is reached, filter off the enzyme.

    • Remove the solvent under reduced pressure.

    • The resulting mixture of the unreacted alcohol and the ester can typically be separated by standard column chromatography on silica gel.

Quantitative Data Summary

Table 1: Typical Chiral HPLC/SFC Parameters for Epimer Separation

Parameter Normal Phase HPLC Reversed-Phase HPLC Supercritical Fluid Chromatography (SFC)
Stationary Phase Polysaccharide-based (e.g., Chiralpak IA/IB/IC)Polysaccharide-based (e.g., Chiralpak AD-RH, OD-RH)Polysaccharide-based, similar to HPLC
Mobile Phase n-Hexane/Alcohol (IPA, EtOH)Acetonitrile or Methanol/Aqueous BufferCO₂ / Co-solvent (Methanol, Ethanol)
Typical Ratio 98:2 to 70:30 (Hexane:Alcohol)[11]20:80 to 80:20 (Organic:Aqueous)[15]95:5 to 60:40 (CO₂:Co-solvent)
Additive (if needed) 0.1% Diethylamine (for bases), 0.1% Trifluoroacetic acid (for acids)0.1% Formic acid, Ammonium acetate[15]0.1-0.5% Diethylamine or Trifluoroacetic acid in co-solvent
Flow Rate (4.6 mm ID) 0.5 - 1.5 mL/min[16]0.5 - 1.5 mL/min[15]2.0 - 5.0 mL/min
Temperature 10 - 40 °C10 - 40 °C25 - 60 °C[17]
Back Pressure 500 - 2000 psi1000 - 3000 psi100 - 400 bar (1450 - 5800 psi)[18]

Visualizations

Workflow for Chromatographic Method Development

chromatographic_workflow start Start: Epimeric Mixture col_screen Column Screening (Chiral & Achiral) start->col_screen no_sep No Separation col_screen->no_sep No partial_sep Partial Separation col_screen->partial_sep Yes mob_phase Mobile Phase Optimization (Solvent Ratio & Additives) good_sep Good Separation mob_phase->good_sep flow_temp Flow Rate & Temperature Optimization validate Method Validation flow_temp->validate end Final Method validate->end no_sep->col_screen Try Different Columns partial_sep->mob_phase good_sep->flow_temp

Caption: A general workflow for developing a chromatographic separation method for epimeric mixtures.

Decision Tree for Separation Method Selection

decision_tree start Epimeric Mixture to Separate q1 Are the epimers thermally stable? start->q1 q2 Is the scale large (> grams)? q1->q2 Yes gc Consider GC q1->gc No q3 Does the molecule have acidic/basic handles? q2->q3 Yes chromatography Chromatography (HPLC, SFC) q2->chromatography No q4 Is a suitable enzyme and protocol known? q3->q4 No crystallization Diastereomeric Crystallization q3->crystallization Yes q4->chromatography No enzymatic Enzymatic Resolution q4->enzymatic Yes

Caption: A decision tree to guide the selection of an appropriate method for separating an epimeric mixture.

References

optimization of reaction conditions for NaBH4 reduction of precursors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the optimization of reaction conditions for the sodium borohydride (NaBH₄) reduction of precursors.

Frequently Asked Questions (FAQs)

Q1: What is sodium borohydride (NaBH₄), and which functional groups can it reduce? A1: Sodium borohydride (NaBH₄) is a versatile and selective reducing agent. It is primarily used for the reduction of aldehydes to primary alcohols and ketones to secondary alcohols.[1][2][3] It is considered a mild reducing agent, especially when compared to reagents like lithium aluminum hydride (LiAlH₄).[2][4] Under normal conditions, NaBH₄ does not reduce esters, amides, carboxylic acids, or nitriles.[1][5][6] However, its reactivity can be modified by using additives or changing reaction conditions, which can sometimes allow for the slow reduction of less reactive groups like esters.[5][6][7]

Q2: Why are protic solvents like methanol (MeOH) or ethanol (EtOH) commonly used for NaBH₄ reductions? A2: Protic solvents are often used for several reasons. First, NaBH₄ is soluble in many protic solvents.[8] Second, the protic solvent can activate the carbonyl group by hydrogen bonding to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydride.[8] Although NaBH₄ reacts slowly with protic solvents to produce hydrogen gas, this reaction is typically manageable at low temperatures (e.g., 0°C or -78°C).[1][7]

Q3: What is the general mechanism for the reduction of a ketone or aldehyde with NaBH₄? A3: The reduction occurs via a two-step mechanism.[1][5]

  • Nucleophilic Attack: The reaction begins with the nucleophilic addition of a hydride ion (H⁻) from the borohydride (BH₄⁻) to the electrophilic carbonyl carbon. This breaks the carbon-oxygen pi bond, forming a tetrahedral alkoxide intermediate.[9][10][11]

  • Protonation: During the workup step (or automatically if using a protic solvent), the negatively charged alkoxide oxygen is protonated by a proton source (like water, mild acid, or the solvent itself) to yield the final alcohol product.[1][2][11]

Q4: How should NaBH₄ be handled and stored safely? A4: Sodium borohydride is a moisture-sensitive and hygroscopic solid.[12][13] It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere like argon.[12] It reacts with water and acids to release flammable hydrogen gas, so it must be kept away from moisture, flames, and incompatible materials like oxidizing agents and acids.[12][14] When handling NaBH₄, appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, should be worn.[15] It is best handled in a well-ventilated fume hood.[15][16]

Q5: What are the byproducts of a NaBH₄ reduction? A5: After the hydride transfer, the boron atom forms borate esters with the alcohol product or reacts with the solvent.[17] During the aqueous workup, these borate species are hydrolyzed to boric acid or its salts (e.g., sodium borate), which are typically water-soluble and can be easily removed from the organic product during extraction.[17][18] Hydrogen gas is also a byproduct due to the reaction of NaBH₄ with protic solvents or acidic conditions.[1][17]

Troubleshooting Guide

Q1: My reaction is very slow or appears incomplete. What are the possible causes and solutions? A1: Several factors can lead to a sluggish or incomplete reaction.

  • Cause: Insufficient amount of NaBH₄.

    • Solution: While one equivalent of NaBH₄ can theoretically reduce four equivalents of a carbonyl compound, it is common practice to use a molar excess (e.g., 1.5-2 equivalents) to ensure the reaction goes to completion, compensating for any reagent decomposition by the solvent.[6][19]

  • Cause: Low reaction temperature.

    • Solution: While many reductions are performed at 0°C to control reactivity, some less reactive substrates may require higher temperatures. Increasing the temperature to room temperature or even gentle heating (e.g., 50-60°C) can significantly increase the reaction rate.[20][21]

  • Cause: Poor solubility or deactivation of the reagent.

    • Solution: Ensure you are using a solvent in which NaBH₄ has adequate solubility (e.g., MeOH, EtOH, THF).[5][7] Using old or improperly stored NaBH₄ can lead to deactivation by moisture; always use a fresh, dry reagent.[12][14] Pre-stirring the NaBH₄ in the solvent for a few minutes before adding the substrate can sometimes help.[22]

  • Cause: Inappropriate solvent choice.

    • Solution: The choice of solvent can dramatically affect the reaction rate. For instance, the rate of reduction in alcohols follows the general order: MeOH > EtOH > i-PrOH.[22] If a reaction is slow in isopropanol, switching to methanol could be a solution.

Q2: My yield is low. How can I improve it? A2: Low yields can often be traced back to incomplete reactions or issues during the workup process.

  • Cause: Incomplete reaction.

    • Solution: Address the points in the previous question (reagent excess, temperature, solvent) to drive the reaction to completion. Monitor the reaction using an appropriate technique like Thin Layer Chromatography (TLC).

  • Cause: Product loss during workup.

    • Solution: Ensure the reaction is properly quenched. The workup typically involves the slow, controlled addition of water or a mild acid (like saturated aqueous NH₄Cl) at 0°C to neutralize any remaining NaBH₄ and hydrolyze borate esters.[1][5][23] For products with some water solubility, saturating the aqueous layer with a salt (e.g., NaCl) can help "salt out" the product, improving extraction efficiency into the organic phase.[23]

  • Cause: Side reactions.

    • Solution: Keep the temperature low (0°C or below) to minimize side reactions, including the reaction of NaBH₄ with the solvent.[1] If your substrate contains other reducible functional groups, ensure your conditions are selective enough. NaBH₄ is highly selective for aldehydes and ketones over most other groups.[1][6]

Q3: The reaction is too vigorous and difficult to control. What should I do? A3: An overly vigorous reaction, often characterized by excessive bubbling (H₂ evolution), can be dangerous.

  • Cause: Reaction temperature is too high.

    • Solution: Perform the reaction in an ice-water or dry ice/acetone bath to maintain a low temperature.[1][18]

  • Cause: Reagent added too quickly.

    • Solution: Add the NaBH₄ portion-wise (in small amounts over time) to the solution of the precursor, rather than all at once. This allows for better control over the reaction rate and temperature.

  • Cause: Rapid quenching.

    • Solution: During workup, add the quenching agent (water or acid) slowly and dropwise to the reaction mixture at 0°C to manage the exothermic decomposition of excess NaBH₄.[5]

Data Presentation: Reaction Parameters

The following tables summarize key quantitative data for optimizing NaBH₄ reductions.

Table 1: Effect of Solvent on NaBH₄ Reactivity

Solvent Relative Reactivity Notes
Methanol (MeOH) Highest Fast reaction, but also faster reagent decomposition.[7][22]
Ethanol (EtOH) High Good balance of reactivity and stability.[7][22]
Isopropanol (i-PrOH) Moderate Slower reaction rate; useful for controlling reactivity.[7][22]
Tetrahydrofuran (THF) Low (when anhydrous) Often used as a co-solvent with an alcohol.[5][6][8]

| Water (with base) | Variable | Can be used, but requires alkaline conditions to slow NaBH₄ decomposition.[9][11] |

Table 2: General Effect of Temperature on Reaction

Temperature Effect on Reaction Rate Common Use Case
-78°C Very Slow High chemoselectivity; for highly reactive substrates.[1][22]
0°C Moderate Standard condition for controlling exothermicity.[5][18]
Room Temp (~25°C) Fast For less reactive substrates or when speed is desired.[6][19][24]

| > 25°C (Heating) | Very Fast | Can be used to force stubborn reactions to completion.[20][21] |

Table 3: Recommended Molar Equivalents of NaBH₄

Substrate Type Molar Equivalents of NaBH₄ Notes
Aliphatic/Aromatic Aldehydes 0.3 - 1.0 Aldehydes are highly reactive.[19][24]
Aliphatic/Aromatic Ketones 1.5 - 2.0 Ketones are generally less reactive than aldehydes.[19][24]
α,β-Unsaturated Carbonyls 1.0 - 2.0 Primarily 1,2-reduction (reduction of C=O) occurs.

| Stubborn/Hindered Ketones | > 2.0 | May require excess reagent and elevated temperatures.[19] |

Experimental Protocols

Protocol 1: General Procedure for the Reduction of a Ketone (e.g., 2-Methylcyclohexanone)

  • Setup: To a clean, dry round-bottomed flask equipped with a magnetic stir bar, add the ketone (1.0 eq.).

  • Dissolution: Dissolve the ketone in a suitable solvent (e.g., methanol, 10 volumes).[5][18]

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until it reaches 0°C.[18]

  • Reagent Addition: Slowly add sodium borohydride (1.5 eq.) to the stirred solution in small portions over 15-20 minutes. Monitor for any excessive gas evolution or temperature increase.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 1-4 hours.[5]

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.

Protocol 2: Standard Workup and Extraction Procedure

  • Cooling: After the reaction is complete, cool the flask back down to 0°C in an ice bath.

  • Quenching: Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) or 1N HCl dropwise to the reaction mixture to quench the excess NaBH₄ and hydrolyze the borate esters.[1][5] Continue adding until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.[5][18]

  • Washing: Combine the organic layers and wash them sequentially with water and then with brine (saturated NaCl solution) to remove water-soluble impurities.[5][18]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude alcohol product.[18] The product can then be purified further if necessary (e.g., by chromatography or distillation).

Visualizations

G start Start: Setup Reaction dissolve 1. Dissolve Precursor in Protic Solvent (e.g., MeOH) start->dissolve cool 2. Cool Reaction Mixture (e.g., 0°C Ice Bath) dissolve->cool add_nabh4 3. Add NaBH4 (Portion-wise) cool->add_nabh4 react 4. Stir Reaction (Monitor by TLC) add_nabh4->react workup 5. Quench Reaction (e.g., aq. NH4Cl) react->workup extract 6. Extract Product with Organic Solvent workup->extract dry 7. Dry & Concentrate extract->dry product End: Isolate Alcohol Product dry->product

Caption: General experimental workflow for a standard NaBH₄ reduction.

G start Problem: Incomplete Reaction q1 Is NaBH4 fresh and was excess used? start->q1 sol1 Solution: Use fresh reagent and/ or increase to 1.5-2.0 eq. q1->sol1 No q2 Was reaction run at low temp (0°C)? q1->q2 Yes end Re-run experiment with modifications sol1->end sol2 Solution: Allow to warm to RT or heat gently. q2->sol2 No q3 Is the solvent appropriate (e.g., i-PrOH)? q2->q3 Yes sol2->end sol3 Solution: Switch to a more reactive solvent like MeOH. q3->sol3 Yes q3->end No sol3->end

Caption: Troubleshooting flowchart for an incomplete NaBH₄ reduction.

References

minimizing degradation of 9(11),12-Oleanadien-3-ol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of 9(11),12-Oleanadien-3-ol during storage. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by three main factors:

  • Oxidation: The conjugated diene system in the molecule is susceptible to oxidation, which can be initiated by atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures.

  • Light: Exposure to ultraviolet (UV) or even ambient light can lead to photodegradation. Light can provide the energy to initiate oxidation or other chemical reactions.

  • Temperature: High temperatures can accelerate the rate of chemical degradation, including oxidation and isomerization. While some related triterpenoids show thermal stability at moderate temperatures, prolonged exposure to heat should be avoided.[1]

Q2: What are the recommended storage conditions for this compound to ensure its long-term stability?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at or below -20°C for long-term storage. For short-term storage, refrigeration at 2-8°C is acceptable.

  • Light: Protect from all sources of light by storing in an amber vial or a container wrapped in aluminum foil.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.

  • Form: For long-term stability, it is best to store the compound as a dry, solid powder. If it must be stored in solution, use a deoxygenated aprotic solvent and store at low temperature.

Q3: How can I tell if my sample of this compound has degraded?

A3: Degradation can be indicated by several observations:

  • Physical Changes: A change in the color or physical appearance of the solid material.

  • Analytical Changes: The appearance of new peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A change in the compound's spectral properties (e.g., UV-Vis or NMR) may also indicate degradation.

Q4: Can I use antioxidants to prevent the degradation of this compound?

A4: Yes, the addition of antioxidants can be an effective strategy to inhibit oxidative degradation, particularly if the compound needs to be handled in solution. Synthetic antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are commonly used. Natural antioxidants like tocopherol (Vitamin E) could also be considered. It is crucial to ensure that the chosen antioxidant does not interfere with downstream experiments.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Discoloration of the solid compound (e.g., yellowing) Oxidation due to prolonged exposure to air and/or light.Discard the sample and obtain a fresh batch. Ensure future storage is under an inert atmosphere and protected from light.
Appearance of multiple peaks in HPLC analysis of a previously pure sample. Degradation of the compound.Review storage conditions. If stored in solution, consider preparing fresh solutions for each experiment. If the solid has degraded, a new batch is required. Perform a forced degradation study to identify potential degradants.
Loss of biological activity in an in-vitro assay. Degradation of the active compound.Confirm the purity of the compound by HPLC or LC-MS. If degradation is confirmed, use a fresh, properly stored sample. Consider adding an antioxidant to the experimental medium if compatible.
Inconsistent results between experimental replicates. Inconsistent sample handling leading to variable degradation.Standardize sample handling procedures. Minimize the time samples are exposed to ambient light and temperature. Use freshly prepared solutions from a properly stored stock.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Long-Term Storage (> 6 months) Short-Term Storage (< 6 months)
Temperature -20°C or lower2-8°C
Light Complete protection (amber vial, foil-wrapped)Complete protection (amber vial, foil-wrapped)
Atmosphere Inert gas (Argon or Nitrogen)Inert gas (Argon or Nitrogen) recommended
Physical Form Solid (lyophilized powder)Solid or in a deoxygenated aprotic solvent

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound. Method validation and optimization may be required for specific equipment and applications.

  • Instrumentation:

    • HPLC system with a PDA or UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • This compound reference standard

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 90:10 v/v). Degas the mobile phase before use.

    • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in methanol or acetonitrile to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

    • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent to a known concentration (e.g., 0.1 mg/mL).

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 25°C

      • Detection Wavelength: 210 nm (as triterpenoids often lack strong chromophores, detection at low wavelengths is common).[2]

    • Analysis: Inject the standard and sample solutions. The purity of the sample can be determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

Protocol 2: Identification of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the identification of potential degradation products. Derivatization is often necessary for the analysis of triterpenoids by GC.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Reagents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine (anhydrous)

    • Hexane (GC grade)

    • This compound sample (potentially degraded)

  • Procedure:

    • Derivatization:

      • Accurately weigh about 1 mg of the sample into a vial.

      • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

      • Seal the vial and heat at 70°C for 30 minutes.

      • Cool to room temperature before injection.

    • GC-MS Conditions:

      • Injector Temperature: 280°C

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

      • Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 10 minutes.

      • Transfer Line Temperature: 290°C

      • Ion Source Temperature: 230°C

      • MS Scan Range: m/z 50-600

    • Analysis: Inject the derivatized sample. The fragmentation patterns of the resulting peaks can be compared to mass spectral libraries and known fragmentation patterns of oleanane triterpenoids to identify the parent compound and potential degradation products.[3][4][5] Common fragmentation patterns for oleanane-type triterpenoids often involve retro-Diels-Alder fragmentation.[4]

Visualizations

degradation_pathway This compound This compound Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation (O2, Light, Heat) Isomerized Products Isomerized Products This compound->Isomerized Products Heat, Acid/Base Traces Photodegradation Products Photodegradation Products This compound->Photodegradation Products UV Light

Caption: Proposed degradation pathways for this compound.

experimental_workflow cluster_storage Storage Conditions cluster_analysis Purity & Degradation Analysis Solid Sample Solid Sample Solution Preparation Solution Preparation Solid Sample->Solution Preparation HPLC Analysis HPLC Analysis Solution Preparation->HPLC Analysis Purity Check Pure (>98%) Pure (>98%) HPLC Analysis->Pure (>98%) Impure (<98%) Impure (<98%) HPLC Analysis->Impure (<98%) Proceed with Experiment Proceed with Experiment Pure (>98%)->Proceed with Experiment GC-MS Analysis GC-MS Analysis Impure (<98%)->GC-MS Analysis Identify Degradants Review Storage/Handling Review Storage/Handling GC-MS Analysis->Review Storage/Handling

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Enhancing the Oral Bioavailability of Triterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of triterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of most triterpenoids?

A1: The poor oral bioavailability of triterpenoids is primarily attributed to a combination of three factors:

  • Poor Aqueous Solubility: Triterpenoids are highly lipophilic compounds, which leads to low solubility and dissolution rates in the aqueous environment of the gastrointestinal (GI) tract. This is often the rate-limiting step for their absorption.[1][2][3]

  • Low Intestinal Permeability: Despite their lipophilicity, some triterpenoids may not efficiently cross the intestinal epithelial barrier. Their large and rigid molecular structures can hinder passive diffusion.[2][4][5]

  • Extensive First-Pass Metabolism: After absorption, triterpenoids often undergo significant metabolism in the intestine and liver by cytochrome P450 (CYP) enzymes, which reduces the amount of active compound reaching systemic circulation.[4][6]

Q2: What are the main categories of strategies to enhance the oral bioavailability of triterpenoids?

A2: Strategies can be broadly grouped into three categories that address the primary challenges:

  • Improving Solubility and Dissolution: These techniques focus on increasing the concentration of the triterpenoid dissolved in the GI fluid. Examples include particle size reduction, solid dispersions, and complexation with cyclodextrins.[7][8][9]

  • Enhancing Permeability: These methods aim to improve the transport of the triterpenoid across the intestinal wall. This is often achieved using nanotechnology-based delivery systems or by creating prodrugs.[5][10][11]

  • Reducing Pre-systemic Metabolism: This involves strategies to protect the triterpenoid from metabolic enzymes, such as co-administration with metabolism inhibitors.[5][12]

Q3: How do nanotechnology-based delivery systems improve triterpenoid bioavailability?

A3: Nanocarriers, such as liposomes, polymeric nanoparticles, and nanoemulsions, offer several advantages.[13][14][15][16] They can:

  • Increase Solubility: Encapsulating lipophilic triterpenoids within the nanocarrier structure improves their dispersibility in the aqueous GI fluid.[1][14]

  • Enhance Permeability: The small size (typically 10-100 nm) and surface properties of nanocarriers can facilitate uptake by intestinal epithelial cells.[13][14]

  • Protect from Degradation: The carrier can shield the encapsulated triterpenoid from harsh conditions in the GI tract and from metabolic enzymes.[14][15]

  • Provide Targeted Delivery: Surface modifications on nanocarriers can be used to target specific tissues or cells.[13][14]

Troubleshooting Guides

Scenario 1: My triterpenoid has very low solubility, and I'm not sure which formulation strategy to start with.

  • Problem: The primary barrier is getting the compound to dissolve in the gut. This is a common issue for "brick-dust" type molecules which have high crystal lattice energy.[9]

  • Troubleshooting Steps:

    • Characterize Physicochemical Properties: First, confirm the Biopharmaceutics Classification System (BCS) class, which is likely Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[7][12]

    • Attempt Simple Solubilization: Start with simpler, cost-effective methods. Try creating a co-amorphous system with another molecule, like piperine, which can enhance solubility and inhibit metabolism.[12] Another approach is forming a solid dispersion with a hydrophilic polymer.

    • Evaluate Lipid-Based Formulations: If the triterpenoid is highly lipophilic (high LogP), lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) are an excellent choice. These systems form fine emulsions in the gut, keeping the drug solubilized.[7][17]

    • Consider Particle Size Reduction: Micronization or nanonization increases the surface area for dissolution. This can be a viable strategy if the dissolution rate, rather than absolute solubility, is the main issue.[8][17]

Scenario 2: I've improved the solubility of my triterpenoid with a solid dispersion, but the in vivo bioavailability is still low.

  • Problem: This suggests that low intestinal permeability or significant first-pass metabolism is also a major hurdle. Even if the drug is dissolved, it's not being absorbed efficiently or is being cleared before it reaches the bloodstream.

  • Troubleshooting Steps:

    • Assess Permeability with an In Vitro Model: Use a Caco-2 cell monolayer assay to determine the apparent permeability coefficient (Papp). A low Papp value confirms that permeability is a limiting factor.[4][18]

    • Investigate First-Pass Metabolism: Conduct an in vitro metabolism study using liver microsomes to see if your compound is rapidly degraded by CYP enzymes.

    • Implement a Nano-Delivery Strategy: Encapsulating the triterpenoid in a nanocarrier like a liposome or polymeric nanoparticle can improve transport across the intestinal epithelium and offer protection from metabolic enzymes.[13][14]

    • Consider Co-administration with an Inhibitor: If metabolism is confirmed to be high, co-administering the triterpenoid with a known CYP inhibitor like piperine can significantly increase bioavailability.[12]

Scenario 3: My Caco-2 permeability assay results are inconsistent and have high variability.

  • Problem: Inconsistent results can arise from issues with cell monolayer integrity, compound cytotoxicity, or experimental procedure.

  • Troubleshooting Steps:

    • Verify Monolayer Integrity: Always measure the transepithelial electrical resistance (TEER) before and after each experiment. A significant drop in TEER indicates that the cell monolayer has been compromised.

    • Check for Cytotoxicity: Perform a cytotoxicity assay (e.g., MTT or LDH assay) at the concentrations used in the permeability study. High concentrations of the triterpenoid or formulation excipients may be damaging the cells.

    • Ensure Compound is Solubilized: The triterpenoid must be fully dissolved in the transport buffer. Precipitated compound in the donor compartment will lead to an underestimation of permeability. Consider using a lower concentration or adding a non-toxic solubilizing agent.

    • Use Appropriate Controls: Always include high permeability (e.g., naproxen) and low permeability (e.g., furosemide) markers in your assay to validate the experimental setup.[19]

Quantitative Data Summary

The following tables summarize quantitative data from studies that successfully improved the oral bioavailability of various triterpenoids.

Table 1: Enhancement of Ursolic Acid (UA) Bioavailability

Formulation StrategyAnimal ModelKey Pharmacokinetic ParameterFold Increase vs. Free UAReference
Co-amorphous form with PiperineRatAUC0-∞5.8[12]
Polymer MicellesNot SpecifiedNot SpecifiedNot Specified[14]

Table 2: Enhancement of Betulinic Acid (BA) Bioavailability

Formulation StrategyAnimal ModelKey Pharmacokinetic ParameterFold Increase vs. Free BAReference
Complexation with Gamma-CyclodextrinIn vitro/In vivoImproved anticancer effectNot Quantified[4]
NanoemulsionIn vitro/In vivoImproved anticancer effectNot Quantified[4]

Table 3: Enhancement of Oleanolic Acid (OA) Bioavailability

Formulation StrategyAnimal ModelKey Pharmacokinetic ParameterFold Increase vs. Free OAReference
Adsorption onto Porous SilicaBeagle DogAUC0-t4.3[4]

Experimental Protocols

Protocol 1: Shake-Flask Method for Solubility Determination

This protocol determines the thermodynamic solubility of a triterpenoid in a specific buffer.

  • Preparation: Prepare a phosphate buffer solution at a physiologically relevant pH (e.g., pH 6.8).

  • Addition of Compound: Add an excess amount of the triterpenoid powder to a glass vial containing a known volume of the buffer. The amount should be sufficient to ensure that undissolved solid remains after equilibrium.

  • Equilibration: Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation: After incubation, allow the suspension to settle. Withdraw an aliquot from the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered sample with a suitable solvent (e.g., methanol) and quantify the concentration of the triterpenoid using a validated analytical method, such as UV-Vis spectroscopy or HPLC.[20]

Protocol 2: In Vitro Permeability Assay Using Caco-2 Cell Monolayers

This assay predicts the intestinal permeability of a compound.

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated, polarized monolayer.

  • Monolayer Integrity Test: Measure the TEER of the cell monolayers to ensure the integrity of the tight junctions. Only use monolayers with TEER values within the laboratory's established range.

  • Transport Experiment (Apical to Basolateral):

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test triterpenoid solution (dissolved in transport buffer) to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace the volume with fresh buffer.

  • Quantification: Analyze the concentration of the triterpenoid in the collected samples using a sensitive analytical method like LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the steady-state flux rate, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.[4]

Protocol 3: General In Vivo Pharmacokinetic Study in Rats

This protocol outlines a basic procedure to determine the pharmacokinetic profile of a triterpenoid formulation.

  • Animal Acclimatization: Acclimate male Sprague-Dawley or Wistar rats for at least one week before the experiment.[21][22] Fast the animals overnight before dosing but allow free access to water.

  • Formulation and Dosing: Prepare the triterpenoid formulation (e.g., suspension, solution, nanoformulation) and administer it to the rats via oral gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or another appropriate site at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Extract the triterpenoid from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).[4] The relative oral bioavailability can be calculated by comparing the AUC of the test formulation to that of an intravenous dose or a reference formulation.

Visualizations

G cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Formulation Approaches cluster_3 Evaluation start Triterpenoid Candidate bcs Determine Physicochemical Properties (Solubility, LogP, pKa) BCS Classification start->bcs sol_limited Solubility-Limited? (BCS Class II or IV) bcs->sol_limited perm_limited Permeability-Limited? (BCS Class III or IV) sol_limited->perm_limited No sol_strat Solubility Enhancement - Solid Dispersions - Lipid Formulations (SEDDS) - Particle Size Reduction - Cyclodextrins sol_limited->sol_strat Yes met_limited High First-Pass Metabolism? perm_limited->met_limited No perm_strat Permeability Enhancement - Nanocarriers (Liposomes, NPs) - Prodrug Approach - Permeation Enhancers perm_limited->perm_strat Yes met_strat Metabolism Reduction - Co-administer Inhibitors (Piperine) - Nanocarrier Protection met_limited->met_strat Yes evaluation In Vitro & In Vivo Evaluation (Dissolution, Caco-2, PK Studies) met_limited->evaluation No sol_strat->perm_limited perm_strat->met_limited met_strat->evaluation

Caption: Workflow for selecting a bioavailability enhancement strategy.

G cluster_0 GI Lumen (Aqueous) cluster_1 Intestinal Epithelium drug_form Lipid-Based Formulation (e.g., SEDDS) emulsion Fine Oil-in-Water Emulsion Droplets drug_form->emulsion Dispersion in Aqueous Fluid drug_sol Triterpenoid Solubilized in Lipid Droplets emulsion->drug_sol membrane Apical Membrane drug_sol->membrane Increased Concentration Gradient -> Enhanced Passive Diffusion cell Enterocyte membrane->cell portal_vein Portal Vein cell->portal_vein

Caption: Mechanism of a lipid-based delivery system (SEDDS).

G cluster_0 Absorption & Metabolism Pathway triterpenoid Oral Triterpenoid absorbed Absorbed Triterpenoid triterpenoid->absorbed Intestinal Absorption liver Liver (Hepatocytes) absorbed->liver Portal Vein metabolites Inactive Metabolites liver->metabolites CYP450 Enzymes (First-Pass Effect) systemic Systemic Circulation (Bioavailable Drug) liver->systemic excretion Excretion metabolites->excretion

Caption: Simplified pathway of first-pass metabolism.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 9(11),12-Oleanadien-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 9(11),12-Oleanadien-3-ol scaffold, a pentacyclic triterpenoid. The information presented herein is intended to support research and development efforts in the discovery of novel therapeutic agents. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways.

Structure-Activity Relationship Overview

The this compound core structure presents key sites for chemical modification, primarily at the C-3 hydroxyl group and other positions on the pentacyclic framework. The biological activity of these derivatives is significantly influenced by the nature of the substituents at these positions. Esterification of the C-3 hydroxyl group, for instance, has been shown to modulate cytotoxic and anti-inflammatory properties. The presence of a dienyl system in rings C and D is also a critical determinant of the molecule's overall biological profile.

Comparative Biological Activity

The following table summarizes the in vitro biological activities of select oleanane derivatives, including those structurally related to this compound. The data highlights how modifications at the C-3 and C-28 positions impact their cytotoxic and anti-hepatitis B virus (HBV) activities.

Compound/DerivativeModificationCell LineActivityIC₅₀ (µM)Reference
Parent Oleananes
3α-hydroxyolean-11,13(18)-dien-28-oic acidUnmodifiedHepG2 2.2.15Cytotoxicity>50[1]
HepG2Cytotoxicity>50[1]
C-3 Acetylated Derivatives
Derivative of 3α-hydroxyolean-11,13(18)-dien-28-oic acidC-3 AcetoxyHepG2 2.2.15Cytotoxicity17.9[1]
HepG2Cytotoxicity>50[1]
Other Oleanane Derivatives
Compound 1 C-3 AcetoxyHepG2 2.2.15Anti-HBV6.5[1]
Compound 6 C-28 EsterHepG2 2.2.15Anti-HBV5.3[1]

Key Observations from SAR Data:

  • Esterification at C-3: Acetylation of the hydroxyl group at the C-3 position can significantly enhance the cytotoxic activity of oleanane derivatives against certain cancer cell lines. For instance, the acetylated derivative of 3α-hydroxyolean-11,13(18)-dien-28-oic acid showed a marked increase in cytotoxicity against HepG2 2.2.15 cells compared to its parent compound.[1]

  • Modifications at C-28: The presence of a carboxylic acid or its ester at the C-28 position appears to be crucial for cytotoxicity. Derivatives with an anhydride group at this position showed no significant activity.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound derivatives.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include appropriate vehicle controls. Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value, the concentration that causes 50% inhibition of cell growth, is then calculated from the dose-response curve.

Anti-inflammatory Assays

1. Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated Macrophages

This assay evaluates the potential of compounds to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Assay Procedure: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells at a final concentration of 1 µg/mL.

  • Nitrite Measurement: After a 24-hour incubation period, collect the cell culture supernatant. Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.

  • Data Analysis: Measure the absorbance at 540 nm. Compare the nitrite levels in the treated wells to the LPS-stimulated control wells to determine the percentage of inhibition.

Signaling Pathway Visualizations

Oleanane triterpenoids have been reported to exert their biological effects by modulating key signaling pathways involved in inflammation and cell survival, such as the NF-κB and MAPK pathways.

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_complex IKK Complex MyD88->IKK_complex IkB IκB IKK_complex->IkB phosphorylates NF_kB NF-κB (p50/p65) NF_kB_active Active NF-κB IkB->NF_kB_active degradation Nucleus Nucleus NF_kB_active->Nucleus translocation Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Derivatives This compound Derivatives Derivatives->IKK_complex inhibits

Caption: Simplified NF-κB signaling pathway and the inhibitory action of derivatives.

MAPK_Signaling_Pathway Stimulus External Stimuli (e.g., LPS) Receptor Receptor Stimulus->Receptor RAS Ras Receptor->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Nucleus Nucleus ERK->Nucleus translocation AP1 AP-1 Gene_Expression Inflammatory Gene Expression AP1->Gene_Expression activates Derivatives This compound Derivatives Derivatives->MEK inhibits

Caption: Overview of the MAPK signaling cascade and a potential point of inhibition.

References

A Comparative Guide to the Biological Activities of 9(11),12-Oleanadien-3-ol and Oleanolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of two pentacyclic triterpenoids: 9(11),12-Oleanadien-3-ol and the extensively studied oleanolic acid. While a wealth of experimental data exists for oleanolic acid, there is a notable scarcity of published research on the biological effects of this compound. This document summarizes the available information, highlighting the well-established bioactivities of oleanolic acid and presenting detailed experimental protocols for key assays. Due to the limited data for this compound, a direct quantitative comparison is not feasible at this time. This guide will therefore focus on the known properties of oleanolic acid and provide a foundation for future comparative studies.

Introduction to the Compounds

Oleanolic acid is a naturally occurring pentacyclic triterpenoid found in a wide variety of plants and medicinal herbs.[1][2][3] It is known to possess a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, antioxidant, and hepatoprotective effects.[1][4] Its therapeutic potential has led to the synthesis of numerous derivatives to enhance its bioactivity.[3]

This compound is a structural analog of oleanolic acid, also belonging to the oleanane class of triterpenoids. A key structural difference is the presence of a conjugated diene system at carbons 9(11) and 12, and the absence of a carboxylic acid group at C-28, which is present in oleanolic acid. While its chemical properties are documented, comprehensive studies on its biological activities are currently lacking in publicly available scientific literature.

Comparative Analysis of Biological Activities

Due to the limited research on this compound, this section primarily details the well-documented biological activities of oleanolic acid. Where speculative insights into the potential activity of this compound can be drawn based on structural analogs, they are noted.

Anti-Inflammatory Activity

Oleanolic Acid:

Oleanolic acid is a potent anti-inflammatory agent.[1] Its mechanism of action involves the inhibition of key inflammatory mediators. For instance, it has been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6.[5] This is achieved primarily through the inhibition of the NF-κB signaling pathway.[5]

Compound Assay Cell Line Effective Concentration Inhibition
Oleanolic AcidNitric Oxide (NO) ProductionRAW 264.7 MacrophagesIC₅₀ ≈ 20-50 µMInhibition of LPS-induced NO production

This compound:

No direct experimental data on the anti-inflammatory activity of this compound is currently available. However, a synthetic derivative with a similar oleanane scaffold and a 9(11)-diene system, 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO), is a powerful anti-inflammatory agent.[2] This suggests that the core structure of this compound may possess anti-inflammatory properties that warrant investigation.

Anticancer Activity

Oleanolic Acid:

Oleanolic acid has demonstrated cytotoxic effects against a variety of cancer cell lines.[1][6] Its anticancer mechanisms are multifaceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis.[5][7]

Compound Assay Cell Line IC₅₀ Value
Oleanolic AcidMTT AssayHL-60 (Human Leukemia)~80 µM[6]
Oleanolic AcidMTT AssayVarious Cancer Cell Lines10-100 µM (Varies by cell line)

This compound:

There is no published data on the anticancer activity of this compound. The potent anticancer activity of the related synthetic triterpenoid CDDO, which disrupts microtubule polymerization and induces apoptosis, suggests that the oleanane skeleton with a diene system could be a valuable scaffold for developing new anticancer agents.[8]

Antioxidant Activity

Oleanolic Acid:

Oleanolic acid exhibits significant antioxidant properties by enhancing the expression of antioxidant enzymes.[5] It can activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[8]

Compound Assay Result
Oleanolic AcidDPPH Radical ScavengingModerate scavenging activity
Oleanolic AcidNrf2 ActivationInduces Nrf2 nuclear translocation

This compound:

The antioxidant potential of this compound has not been reported. The presence of the conjugated diene system might influence its radical scavenging properties compared to oleanolic acid.

Signaling Pathways Modulated by Oleanolic Acid

Oleanolic acid exerts its diverse biological effects by modulating several key intracellular signaling pathways.

Oleanolic_Acid_Signaling cluster_inflammation Anti-Inflammatory Pathway LPS LPS IKK IKK LPS->IKK IkB IκBα IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Inhibits IkB->NFkB Nucleus_NFkB Nuclear NF-κB NFkB->Nucleus_NFkB Translocation ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus_NFkB->ProInflammatory Activates OA_inflam Oleanolic Acid OA_inflam->IKK Inhibits

Oleanolic acid inhibits the NF-κB inflammatory pathway.

Oleanolic_Acid_Antioxidant_Pathway cluster_antioxidant Antioxidant Response Pathway OA_antioxidant Oleanolic Acid Keap1 Keap1 OA_antioxidant->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Sequesters Keap1->Nrf2 ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Oleanolic acid activates the Nrf2 antioxidant pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of oleanolic acid are provided below. These protocols can be adapted for the future investigation of this compound.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of the test compound A->B C Incubate for 24-72 hours B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours to allow formazan crystal formation D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1][4]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[3]

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9] Cell viability is expressed as a percentage of the control.

Anti-Inflammatory Assay (Nitric Oxide Production)

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by macrophages.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophages in a 96-well plate.[10]

  • Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours.[11]

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response, and incubate for 24 hours.[11][12]

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.[10][11]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[10] The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

Antioxidant Assay (DPPH Radical Scavenging)

This assay measures the ability of a compound to scavenge the stable free radical DPPH.

Protocol:

  • Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol or ethanol).[7]

  • Reaction Mixture: Add the sample solution to a solution of DPPH (e.g., 0.1 mM in methanol).[7][8]

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[7][8]

  • Absorbance Measurement: Measure the decrease in absorbance at 517 nm.[7][8] The percentage of radical scavenging activity is calculated relative to a control.

Conclusion and Future Directions

Oleanolic acid is a well-characterized triterpenoid with a wide range of promising biological activities, particularly in the areas of inflammation and cancer. Its mechanisms of action, involving the modulation of key signaling pathways like NF-κB and Nrf2, are well-documented.

In stark contrast, this compound remains largely unexplored in terms of its biological potential. The structural similarities to other bioactive oleanane triterpenoids, especially the presence of a diene system found in potent synthetic analogs, suggest that this compound could possess significant anti-inflammatory and cytotoxic properties.

To establish a comprehensive comparison, future research should focus on evaluating the biological activities of this compound using the standardized assays detailed in this guide. Such studies would elucidate its therapeutic potential and provide valuable structure-activity relationship insights within the oleanane triterpenoid class. This would be a critical step in determining if this compound could serve as a novel lead compound for drug development.

References

In Vivo Anticancer Activity of Oleanane Triterpenoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the in vivo anticancer activity of oleanane triterpenoids. While specific in vivo validation for 9(11),12-Oleanadien-3-ol is not extensively documented in publicly available literature, this guide leverages data from closely related and well-studied oleanane triterpenoids to offer insights into their therapeutic potential and mechanisms of action. The synthetic oleanane triterpenoid, 2-cyano-3,12-dioxoolean-1,9(11)-dien-28-oic acid (CDDO), serves as a primary comparator due to its structural relation and the robust body of preclinical and clinical data available.

Comparative Analysis of In Vivo Anticancer Efficacy

Oleanane triterpenoids have demonstrated significant anticancer effects across various tumor models. The following table summarizes key quantitative data from in vivo studies of prominent oleanane triterpenoids, offering a comparative perspective on their potency.

CompoundCancer ModelAnimal ModelDosage & AdministrationKey Efficacy ReadoutsReference
CDDO (Bardoxolone) Pancreatic Cancer XenograftNude Mice40 mg/kg, oral gavage, dailySignificant reduction in tumor volume and weight.[1]
CDDO-Me (Bardoxolone Methyl) Hormone-Refractory Prostate Cancer (PC-3) XenograftNude Mice30 mg/kg, i.p., 3 times/weekInhibition of tumor growth and progression.[1]
CDDO-Im Breast Cancer (MDA-MB-468) Xenograft (with TRAIL)Nude MiceNot specifiedReduced tumor burden in combination with TRAIL.[2]
Oleanolic Acid Colorectal Cancer XenograftMiceNot specifiedReduced intratumoral microvessel density and inhibited tumor growth.[3]

Experimental Protocols for In Vivo Assessment

Standardized protocols are crucial for the valid assessment of anticancer activity in vivo. Below are representative methodologies for key experiments.

Xenograft Tumor Model
  • Cell Culture: Human cancer cell lines (e.g., PC-3 for prostate, Panc-1 for pancreatic) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Animal Model: Athymic nude mice (nu/nu), typically 4-6 weeks old, are used. Animals are allowed to acclimatize for at least one week before the study begins.

  • Tumor Implantation: A suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL of a mixture of media and Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The test compound (e.g., CDDO) is administered via a specified route (oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting). Animal body weight is monitored throughout the study as an indicator of toxicity.

Signaling Pathways and Mechanisms of Action

Oleanane triterpenoids exert their anticancer effects by modulating multiple intracellular signaling pathways.[4] A key mechanism for synthetic oleanane triterpenoids like CDDO is the inhibition of the NF-κB pathway and activation of the Nrf2 pathway.[5]

Diagram of the General Experimental Workflow for In Vivo Anticancer Studies

experimental_workflow cluster_setup Experimental Setup cluster_implantation Tumor Implantation cluster_monitoring_treatment Monitoring and Treatment cluster_analysis Data Analysis cell_culture Cancer Cell Culture tumor_implantation Subcutaneous Injection of Cancer Cells cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization animal_acclimatization->tumor_implantation tumor_monitoring Tumor Growth Monitoring tumor_implantation->tumor_monitoring randomization Randomization into Groups tumor_monitoring->randomization treatment Treatment with Test Compound/Vehicle randomization->treatment endpoint Endpoint: Tumor Excision and Weighing treatment->endpoint histology Histological Analysis endpoint->histology western_blot Western Blot Analysis endpoint->western_blot

Caption: General workflow for in vivo xenograft studies.

Diagram of Key Signaling Pathways Modulated by Oleanane Triterpenoids

signaling_pathways cluster_oleanane Oleanane Triterpenoids cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway oleanane Oleanane Triterpenoids (e.g., CDDO) IKK IKK oleanane->IKK inhibition Keap1 Keap1 oleanane->Keap1 inhibition IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB IkappaB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates to Inflammation Inflammation NFkB_nucleus->Inflammation Proliferation Cell Proliferation NFkB_nucleus->Proliferation Angiogenesis Angiogenesis NFkB_nucleus->Angiogenesis Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates to ARE ARE Nrf2_nucleus->ARE binds to Antioxidant_enzymes Antioxidant Enzymes ARE->Antioxidant_enzymes activates transcription of

Caption: Modulation of NF-κB and Nrf2 pathways by oleanane triterpenoids.

References

Comparative Analysis of 9(11),12-Oleanadien-3-ol and its Synthetic Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of the naturally occurring pentacyclic triterpenoid, 9(11),12-Oleanadien-3-ol, and its synthetic analogs. This document summarizes key experimental data on their biological activities, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this area.

Introduction

This compound is a pentacyclic triterpenoid belonging to the oleanane class of natural products. Compounds with the oleanane scaffold have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties. While the bioactivity of naturally occurring oleananes can be modest, synthetic modifications of their core structure have led to the development of highly potent analogs. This guide focuses on the comparative analysis of this compound and its synthetic derivatives, providing a foundation for understanding their structure-activity relationships and therapeutic potential.

Data Presentation: Comparative Biological Activity

Direct comparative studies focusing specifically on this compound and its synthetic analogs are limited in publicly available literature. Much of the research on potent synthetic oleanane triterpenoids has centered on derivatives of oleanolic acid, a structurally related compound. One of the most extensively studied synthetic oleanane triterpenoids is 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO). While not a direct analog of this compound, the data for CDDO and its derivatives provide valuable insights into the potential for enhancing the biological activity of the oleanane scaffold.

The following table summarizes the cytotoxic activity of oleanolic acid and its highly potent synthetic derivative, CDDO, against various cancer cell lines. This data, collated from different studies, illustrates the significant increase in potency that can be achieved through synthetic modification. It is important to note that direct comparison should be made with caution due to variations in experimental conditions between studies.

CompoundDerivative TypeCancer Cell LineIC50 (µM)
Oleanolic AcidParent CompoundPanc-28 (Pancreatic)~101 µM (46.35 µg/mL)[1]
Oleanolic AcidParent CompoundB16 2F2 (Melanoma)4.8[1]
CDDO2-cyano-3,12-dioxo derivativeVarious tumor cell lines0.001 - 1[1]

Experimental Protocols

The evaluation of the cytotoxic and anti-inflammatory activities of this compound and its analogs relies on standardized in vitro assays. Below are detailed methodologies for key experiments.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound (e.g., in DMSO). Make serial dilutions in the culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic drug). Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in the dark.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Anti-inflammatory Activity Assessment: Inhibition of Nitric Oxide (NO) Production

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent system. Mix an equal volume of the supernatant with the Griess reagent and incubate for 10-15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.

  • Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control group.

Signaling Pathways and Mechanisms of Action

Oleanane triterpenoids exert their biological effects by modulating various cellular signaling pathways, often leading to the induction of apoptosis (programmed cell death) in cancer cells and the suppression of inflammatory responses.

Induction of Apoptosis

Many oleanane derivatives, particularly potent synthetic analogs, trigger the intrinsic apoptotic pathway. This pathway involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial membrane depolarization and the subsequent activation of caspases, which are the executioners of apoptosis.

Oleanane Oleanane Derivatives Bcl2_family Bcl-2 Family (Bax, Bak, Bcl-2) Oleanane->Bcl2_family Modulates Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Regulates Permeability Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by some oleanane derivatives.

Anti-inflammatory Signaling

The anti-inflammatory effects of oleanane triterpenoids are often mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.

cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) NFkB->Gene_Expression Activates Oleanane Oleanane Derivatives Oleanane->IKK Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by oleanane derivatives.

Experimental Workflow

A typical workflow for the initial screening and evaluation of this compound and its synthetic analogs is outlined below.

Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) Purification->Anti_inflammatory IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (e.g., Western Blot, PCR) IC50->Mechanism Anti_inflammatory->Mechanism Lead_Optimization Lead Optimization Mechanism->Lead_Optimization

Caption: General workflow for the evaluation of synthetic oleanane analogs.

Conclusion

The oleanane scaffold, as represented by this compound, serves as a promising starting point for the development of novel therapeutic agents. While direct comparative data for this compound and its specific analogs is not extensively available, the broader research on oleanane triterpenoids, particularly the development of highly potent synthetic derivatives like CDDO, highlights the significant potential of this compound class. Synthetic modifications, especially at the C-2, C-3, and C-28 positions, have been shown to dramatically enhance cytotoxic and anti-inflammatory activities. Future research should focus on the systematic synthesis and comparative biological evaluation of derivatives of this compound to fully elucidate its structure-activity relationships and identify lead compounds for further preclinical and clinical development. The experimental protocols and pathway diagrams provided in this guide offer a framework for such investigations.

References

Unraveling the Action of 9(11),12-Oleanadien-3-ol: A Comparative Guide to an Oleanane Triterpenoid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of novel compounds is paramount. This guide provides a comparative analysis of 9(11),12-Oleanadien-3-ol, a member of the oleanane triterpenoid family. Due to a notable lack of direct experimental data for this specific molecule in peer-reviewed literature, this guide will establish its likely mechanistic framework by comparing it with its well-studied structural analog, oleanolic acid, and the potent synthetic triterpenoid, 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO).

Oleanane triterpenoids are a class of natural and synthetic compounds recognized for their significant anti-inflammatory and anti-cancer properties. Their therapeutic effects are largely attributed to the modulation of key cellular signaling pathways, primarily the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway and the activation of the cytoprotective Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Comparative Analysis of Biological Activity

The biological potency of oleanane triterpenoids can be significantly influenced by their chemical structure. While specific data for this compound is not available, studies on analogous compounds indicate that modifications to the core oleanane scaffold can dramatically enhance bioactivity. For instance, the oxidation of the 3-hydroxyl group to a ketone, as seen in olean-12-en-3-one, has been shown to increase cytotoxic and anti-inflammatory effects compared to oleanolic acid. Further modifications, such as the addition of electron-withdrawing groups, have led to the development of highly potent derivatives like CDDO.

Below is a summary of the cytotoxic and anti-inflammatory activities of oleanolic acid and CDDO, which serve as benchmarks for understanding the potential activity of this compound.

Cytotoxicity Data
CompoundCell LineIC50 (µM)
Oleanolic Acid Panc-28 (Pancreatic Cancer)~101
B16 2F2 (Melanoma)4.8
CDDO Various Tumor Cell Lines0.001 - 1
Anti-inflammatory Activity Data
CompoundAssayIC50 (µM)
Oleanolic Acid Derivative Inhibition of NO Production0.9
(OADP)

Unraveling the Signaling Pathways

The primary mechanisms through which oleanane triterpenoids exert their effects are the modulation of the NF-κB and Nrf2 signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Oleanane triterpenoids are known to inhibit this pathway, thereby reducing inflammation.

NF_kB_Inhibition cluster_stimulus Pro-inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Stimulus e.g., TNF-α, LPS IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Nuclear Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_n->DNA Binds to Inflammation Inflammatory Gene Transcription DNA->Inflammation Oleanane_Triterpenoid This compound (and analogs) Oleanane_Triterpenoid->IKK Inhibits

Figure 1. Simplified diagram of the NF-κB signaling pathway and the inhibitory action of oleanane triterpenoids.

Activation of the Nrf2 Signaling Pathway

The Nrf2 pathway is a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In response to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. Oleanane triterpenoids are potent activators of this protective pathway.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_activation Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Nuclear Translocation Keap1_Nrf2->Nrf2 Nrf2 Release Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Promotes ARE ARE (DNA) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Transcription ARE->Antioxidant_Genes Oleanane_Triterpenoid This compound (and analogs) Oleanane_Triterpenoid->Keap1 Inhibits Keap1-mediated Nrf2 degradation

Figure 2. Simplified diagram of the Nrf2 signaling pathway and the activating role of oleanane triterpenoids.

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, detailed experimental protocols for assessing the biological activities of compounds like this compound are crucial.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Assay (Nitric Oxide Inhibition in LPS-stimulated Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response, in the continued presence of the test compound.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the IC50 value for NO inhibition.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_inflammation Anti-inflammatory Assay (NO Inhibition) C1 Seed Cells C2 Treat with Compound C1->C2 C3 Add MTT C2->C3 C4 Solubilize Formazan C3->C4 C5 Measure Absorbance C4->C5 C6 Calculate IC50 C5->C6 I1 Seed Macrophages I2 Pre-treat with Compound I1->I2 I3 Stimulate with LPS I2->I3 I4 Incubate I3->I4 I5 Griess Assay I4->I5 I6 Measure Absorbance I5->I6 I7 Calculate IC50 I6->I7

Figure 3. General experimental workflows for assessing cytotoxicity and anti-inflammatory activity.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking in the scientific literature, its structural similarity to well-characterized oleanane triterpenoids like oleanolic acid provides a strong basis for inferring its biological activities. It is highly probable that this compound exerts anti-inflammatory and potentially cytotoxic effects through the modulation of the NF-κB and Nrf2 signaling pathways. Further research, employing the standardized experimental protocols outlined in this guide, is essential to definitively confirm its mechanism of action and to quantify its potency relative to other compounds in its class. Such studies will be crucial for determining its potential as a novel therapeutic agent.

Comparative Bioactivity Analysis of 9(11),12-Oleanadien-3-ol and Related Oleanane Triterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the bioassay results for oleanane triterpenoids, with a focus on establishing a predictive bioactivity profile for 9(11),12-Oleanadien-3-ol. Due to the limited availability of direct experimental data for this compound, this report summarizes the cytotoxic, antibacterial, and antiviral activities of structurally related oleanane triterpenoids. The presented data, protocols, and pathway analyses are intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of this class of compounds.

Comparative Bioactivity Data

The following tables summarize the in vitro bioactivity of various oleanane triterpenoids against cancer cell lines, bacteria, and viruses. These compounds share the fundamental oleanane scaffold with this compound, suggesting potential similarities in their biological activities.

Table 1: Cytotoxicity of Oleanane Triterpenoids against Human Cancer Cell Lines
CompoundCell LineIC50 (µM)Reference
Spinasaponin A methyl esterHL-60 (Leukemia)4.44[1]
HCT-116 (Colon)0.63[1]
Pesudoginsenoside RP(1) methyl esterHCT-116 (Colon)6.50[1]
Monodesmosidic saponins (compounds 6-8)HL-60 (Leukemia)7.25–22.38[2][3]
HepG2 (Hepatocellular)7.25–22.38[2][3]
A549 (Lung)7.25–22.38[2][3]
HeLa (Cervical)7.25–22.38[2][3]
Oleanolic Acid Derivative (O5)AGS (Gastric)7.6[4]
HepG2 (Hepatocellular)15.2[4]
Calenduloside EA375 (Melanoma)1.6-2.2 µg/mL (24h)[5]
Chikusetsusaponin IVaA375 (Melanoma)1.6-2.2 µg/mL (24h)[5]
Table 2: Antibacterial Activity of Oleanane Triterpenoids
CompoundBacterial StrainMIC (µg/mL)Reference
Maslinic acidGram-positive & Gram-negative strains0.9 - 15.6[6]
Oleanolic acidGram-positive & Gram-negative strains0.9 - 15.6[6]
2α,3β-dihydroxyolean-13(18)-en-28-oic acidGram-positive & Gram-negative strains0.9 - 15.6[6]
Ursolic acidS. aureus39[7]
S. dysgalactiae19.5[7]
E. faecalis19.5[7]
S. mutans9.75[7]
Oleanolic acid derivativesS. aureus, S. faecalis, B. cereus3.125 - 200[8]
E. coli, P. aeruginosa, S. enterica6.25 - 200[8]
Table 3: Antiviral Activity of Oleanane Triterpenoids
CompoundVirusEC50Reference
Oleanolic AcidHIV-10.32 µM[9]
HSV-16.8 µg/mL[9]
HSV-27.8 µg/mL[9]
Echinocystic acidInfluenza A (H1N1)5 µM[10]
A-seco oleanane triterpenoidsInfluenza A (H1N1, H3N2)32 - 100 µM[11]
GlycyrrhizinSARS-CoV0.37 mM[12]
Oleanane-type triterpenoid (Compound 12)EV711.09 µM[12]

Experimental Protocols

Detailed methodologies for the key bioassays cited in this guide are provided below to facilitate the cross-validation and replication of these findings.

Cytotoxicity Assay: MTT Protocol

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or related triterpenoids) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate at 37°C for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a sodium dodecyl sulfate (SDS) solution in HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antibacterial Assay: Broth Microdilution Protocol

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacteria in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by oleanane triterpenoids and a general workflow for bioactivity screening.

experimental_workflow cluster_compound Compound Preparation cluster_assays In Vitro Bioassays cluster_analysis Data Analysis Compound This compound & Analogs Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Antibacterial Antibacterial Assay (e.g., Broth Microdilution) Compound->Antibacterial Antiviral Antiviral Assay Compound->Antiviral IC50 Determine IC50 Cytotoxicity->IC50 MIC Determine MIC Antibacterial->MIC EC50 Determine EC50 Antiviral->EC50

Caption: General workflow for the in vitro bioactivity screening of this compound and its analogs.

nfkb_pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK TNFa->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits IkB_P p-IκB IkB->IkB_P NFkB_n NF-κB NFkB->NFkB_n translocates Proteasome Proteasome IkB_P->Proteasome degradation Gene Gene Transcription (Inflammation, Cell Survival) NFkB_n->Gene Oleanane_Triterpenoids Oleanane Triterpenoids Oleanane_Triterpenoids->IKK inhibit

Caption: Potential inhibition of the NF-κB signaling pathway by oleanane triterpenoids.

akt_mtor_pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Oleanane_Triterpenoids Oleanane Triterpenoids Oleanane_Triterpenoids->Akt inhibit Oleanane_Triterpenoids->mTORC1 inhibit

Caption: Postulated inhibitory effects of oleanane triterpenoids on the Akt/mTOR signaling pathway.

References

Comparative Efficacy Analysis: 9(11),12-Oleanadien-3-ol Derivative (Bardoxolone Methyl) vs. Standard-of-Care Drugs in Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of a derivative of 9(11),12-Oleanadien-3-ol, Bardoxolone methyl (also known as CDDO-Me), with established standard-of-care drugs for the treatment of Chronic Myeloid Leukemia (CML). The primary therapeutic targets and mechanisms of action are contrasted to provide a clear understanding of their distinct and overlapping effects on CML cells.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of Bardoxolone methyl and standard-of-care Tyrosine Kinase Inhibitors (TKIs) against CML cell lines. It is important to note that these data are compiled from various studies and direct head-to-head comparisons may not be available. Experimental conditions, such as cell lines, drug concentrations, and exposure times, may vary between studies.

Table 1: Comparative In Vitro Efficacy of Bardoxolone Methyl and Standard-of-Care TKIs in CML Cell Lines

CompoundCell LineEfficacy EndpointResultReference(s)
Bardoxolone methyl (CDDO-Me) K562Apoptosis InductionInduces mitochondria-, death receptor-dependent and ER stress-mediated apoptosis.
K562Cell Cycle ArrestArrests cells in G2/M and S phases.[1]
K562AutophagyInduces autophagy via suppression of PI3K/Akt/mTOR signaling.[1]
Imatinib bcr-abl-positive cell linesInhibition of ProliferationPotently inhibits proliferation.[2]
bcr-abl-positive cell linesApoptosis InductionInduces apoptosis.[2]
Nilotinib Bcr-Abl-expressing cellsInhibition of Proliferation10- to 30-fold more potent than imatinib.[3]
Ba/F3 Bcr-Abl mutantsInhibition of ProliferationEffective against 32 out of 33 imatinib-resistant mutations.[3]
Dasatinib CML cell linesInhibition of Proliferation325 times more potent than imatinib in vitro.[4]
Bosutinib K562, KU812Inhibition of ProliferationPotent antiproliferative agent.[5]
BaF3 Bcr-Abl mutantsInhibition of ProliferationActive against many imatinib-resistant forms.[5]
Ponatinib Native BCR-ABL1 cellsInhibition of ProliferationIC50 of 0.37 nM.
T315I mutant cellsInhibition of ProliferationIC50 of 2.0 nM.[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of anticancer agents in CML are provided below. These protocols are generalized and may require optimization for specific experimental setups.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Culture: CML cell lines (e.g., K562) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and treated with various concentrations of the test compound (e.g., Bardoxolone methyl, Imatinib) or vehicle control for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]

  • Cell Culture and Treatment: CML cells are treated with the test compounds as described for the cell viability assay.

  • Cell Staining: After treatment, cells are harvested, washed with cold PBS, and resuspended in 1X Annexin-binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Following drug treatment, CML cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST and then incubated with primary antibodies against target proteins (e.g., p-BCR-ABL, total BCR-ABL, p-STAT5, total STAT5, cleaved PARP, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to a loading control like β-actin.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow.

cluster_BCR_ABL BCR-ABL Signaling Pathway in CML cluster_TKI TKI Mechanism of Action BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K JAK2 JAK2 BCR_ABL->JAK2 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTOR->Proliferation STAT5 STAT5 JAK2->STAT5 STAT5->Proliferation TKIs Tyrosine Kinase Inhibitors (e.g., Imatinib, Nilotinib) TKIs->BCR_ABL Inhibit ATP Binding Site

Caption: BCR-ABL signaling pathway in CML and the inhibitory action of Tyrosine Kinase Inhibitors.

cluster_CDDO Bardoxolone Methyl (CDDO-Me) Signaling Pathways CDDO_Me Bardoxolone methyl (CDDO-Me) IKK IKKβ CDDO_Me->IKK Inhibits Keap1 Keap1 CDDO_Me->Keap1 Inhibits JAK JAK CDDO_Me->JAK Inhibits NFkB NF-κB IKK->NFkB Activates Inflammation Inflammation & Proliferation NFkB->Inflammation Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Genes Antioxidant & Detoxifying Gene Expression ARE->Antioxidant_Genes STAT3 STAT3 STAT3->Inflammation JAK->STAT3

Caption: Key signaling pathways modulated by Bardoxolone methyl (CDDO-Me).

cluster_workflow Experimental Workflow for In Vitro Drug Efficacy in CML start Start: CML Cell Culture treatment Drug Treatment: - Bardoxolone methyl - Standard-of-Care TKI - Vehicle Control start->treatment assays Perform Assays: - Cell Viability (MTT) - Apoptosis (Annexin V/PI) - Western Blot treatment->assays data_analysis Data Analysis: - Calculate IC50 - Quantify Apoptosis - Analyze Protein Expression assays->data_analysis conclusion Conclusion: Comparative Efficacy data_analysis->conclusion

Caption: A generalized experimental workflow for assessing the in vitro efficacy of anticancer drugs in CML.

References

A Comparative Analysis of Oleanane and Ursane Triterpenoid Skeletons: Structure, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Oleanane and ursane-type pentacyclic triterpenoids are ubiquitous secondary metabolites in the plant kingdom, lauded for their extensive pharmacological profiles. While structurally similar, subtle differences in their skeletal frameworks give rise to distinct biological activities, making them compelling scaffolds for drug discovery and development. This guide provides a comprehensive comparison of the oleanane and ursane skeletons, focusing on their structural nuances, biosynthetic origins, and comparative biological efficacy with supporting experimental data.

Structural and Biosynthetic Distinction

The core difference between the oleanane and ursane skeletons lies in the position of a single methyl group on the E-ring. In the oleanane skeleton, there are two methyl groups at the C-20 position, whereas the ursane skeleton possesses methyl groups at both the C-19 and C-20 positions.[1] This seemingly minor stereochemical variation has significant implications for their biological activities.[2]

Both skeletons originate from the cyclization of squalene.[1] The biosynthetic pathway diverges with the formation of either β-amyrin, the precursor to oleanane-type triterpenoids, or α-amyrin, the precursor to ursane-type triterpenoids.[1] Subsequent enzymatic modifications yield a vast array of derivatives, with oleanolic acid (OA) and ursolic acid (UA) being the most common and well-studied representatives of the oleanane and ursane classes, respectively.[1]

Biosynthetic Pathway of Oleanane and Ursane Triterpenoids Squalene Squalene Oxidosqualene Oxidosqualene Squalene->Oxidosqualene Epoxidation Dammaranyl_cation Dammaranyl cation Oxidosqualene->Dammaranyl_cation Cyclization beta_Amyrin β-Amyrin Dammaranyl_cation->beta_Amyrin Rearrangement alpha_Amyrin α-Amyrin Dammaranyl_cation->alpha_Amyrin Rearrangement Oleanane Oleanane Skeleton (e.g., Oleanolic Acid) beta_Amyrin->Oleanane Oxidation Ursane Ursane Skeleton (e.g., Ursolic Acid) alpha_Amyrin->Ursane Oxidation

Biosynthetic pathway of oleanane and ursane skeletons.

Comparative Biological Activities

Oleanolic acid and ursolic acid, despite their structural similarity, exhibit quantifiable differences in their biological effects. These differences are often attributed to their varied interactions with cellular targets.

Anticancer Activity

Both oleanane and ursane triterpenoids demonstrate significant cytotoxic effects against a range of cancer cell lines. However, studies often report a higher potency for ursolic acid and its derivatives. For instance, in a study on human colon carcinoma HCT15 cells, ursolic acid exhibited a lower IC50 value (30 µM) compared to oleanolic acid (60 µM), indicating greater cytotoxicity.[3] Similarly, in human melanoma cell lines A375 and A2058, the IC50 values for ursolic acid were consistently lower than those for oleanolic acid.[4]

Cancer Cell Line Compound IC50 (µM) Reference
HCT15 (Colon)Ursolic Acid30[3]
Oleanolic Acid60[3]
A375 (Melanoma)Ursolic Acid75[4]
Oleanolic Acid75[4]
A2058 (Melanoma)Ursolic Acid60[4]
Oleanolic Acid60[4]
HL-60 (Leukemia)Ursolic Acid10[5]
Oleanolic Acid70[5]
Anti-inflammatory Activity

Both skeletons are potent anti-inflammatory agents. Their mechanisms often involve the inhibition of pro-inflammatory signaling pathways such as NF-κB and the reduction of pro-inflammatory cytokine production.[6] In a study on mycobacterial infection in macrophages, ursolic acid was found to be more potent in stimulating nitric oxide (NO) production, a key inflammatory mediator, compared to oleanolic acid.[7]

Activity Compound Effect Reference
Inhibition of NO production (LPS-stimulated RAW 264.7 macrophages)Oleanolic Acid Derivative (OADP)IC50: 1.09 µg/mL (48h)[8]
Oleanolic AcidIC50: 31.28 µg/mL (48h)[8]
TNF-α production (MTB-infected macrophages)Ursolic AcidHigh levels at 24h[7]
Oleanolic AcidHigh levels at 48h[7]
Antioxidant Activity

The antioxidant properties of oleanane and ursane triterpenoids are well-documented. They can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. Comparative studies have shown that oleanolic acid often exhibits slightly stronger antioxidant effects than ursolic acid.[2] For instance, in one study, oleanolic acid demonstrated a greater superoxide anion scavenging effect (50.5% at 10 µM) compared to ursolic acid (33.5% at 10 µM).[9]

Assay Compound Activity Reference
DPPH Radical ScavengingUrsolic AcidIC50: 2.08 µg/mL[10]
Oleanolic Acid88.30% scavenging[11]
Superoxide Anion Scavenging (at 10 µM)Oleanolic Acid50.5%[9]
Ursolic Acid33.5%[9]

Modulation of Cellular Signaling Pathways

The pharmacological effects of oleanane and ursane triterpenoids are mediated through their interaction with various cellular signaling pathways.

PI3K/Akt/mTOR Pathway

Both oleanolic acid and ursolic acid have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, proliferation, and metabolism.[5][12] This inhibition is a key mechanism behind their anticancer effects. While both compounds target this pathway, the specific downstream effects can differ.

PI3K_Akt_mTOR_Pathway cluster_0 Oleanane & Ursane Triterpenoids Oleanane Oleanane PI3K PI3K Oleanane->PI3K Ursane Ursane Ursane->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Autophagy Autophagy mTOR->Autophagy

Modulation of the PI3K/Akt/mTOR pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival. Both oleanolic acid and ursolic acid are known to suppress NF-κB activation.[10][13] This inhibition contributes significantly to their anti-inflammatory and anticancer properties. Oleanolic acid has been shown to suppress NF-κB activity by inhibiting the expression of MafK, a modulator of NF-κB.[13]

NF_kB_Signaling_Pathway cluster_0 Oleanane & Ursane Triterpenoids Oleanane Oleanane IKK IKK Oleanane->IKK Ursane Ursane Ursane->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammation & Cell Survival Nucleus->Inflammation Gene Transcription

Inhibition of the NF-κB signaling pathway.

Experimental Protocols

Extraction and Isolation

A common method for extracting oleanolic and ursolic acids from plant material is ultrasound-assisted extraction (UAE).

  • Protocol:

    • Sample Preparation: Air-dry and powder the plant material.

    • Extraction: Suspend the powdered material in a suitable solvent (e.g., 95% ethanol) at a specific ratio (e.g., 1:10 w/v).

    • Ultrasonication: Subject the mixture to ultrasound at a specific frequency (e.g., 25 kHz) and temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).

    • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure to obtain the crude extract.

    • Purification: Further purify the crude extract using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to isolate oleanolic and ursolic acids.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

    • Treatment: Treat the cells with various concentrations of oleanolic acid or ursolic acid and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antioxidant Activity (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is used to evaluate the free radical scavenging activity of a compound.

  • Protocol:

    • Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM) and serial dilutions of the test compounds.

    • Reaction: Mix a specific volume of the test compound with the DPPH solution in a 96-well plate or cuvette.

    • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Absorbance Measurement: Measure the absorbance at 517 nm.

    • Data Analysis: Calculate the percentage of DPPH radical scavenging activity.

Conclusion

The oleanane and ursane triterpenoid skeletons, while differing by only a single methyl group, display a fascinating divergence in their biological activities. The available data suggests that ursane-type triterpenoids, particularly ursolic acid, often exhibit superior anticancer and anti-inflammatory properties, while oleanane-type triterpenoids like oleanolic acid may possess stronger antioxidant capabilities. These differences underscore the importance of stereochemistry in drug design and highlight the potential of both skeletons as starting points for the development of novel therapeutics. Further research, including systematic structure-activity relationship studies and in vivo investigations, will be crucial to fully unlock the therapeutic potential of these remarkable natural products.

References

Validating the Binding Affinity of 9(11),12-Oleanadien-3-ol to Target Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the binding affinity of the triterpenoid 9(11),12-Oleanadien-3-ol to its predicted protein targets. While direct experimental data for this specific compound is not yet available in the public domain, computational predictions suggest potential interactions with key nuclear receptors. This document outlines the necessary experimental protocols to validate these predictions and presents a comparative analysis of well-characterized ligands for these receptors, offering a benchmark for future studies.

Introduction to this compound and Its Predicted Targets

This compound is a pentacyclic triterpenoid belonging to the oleanane family. Compounds of this class are known for a wide range of biological activities. In silico models predict that this compound may bind to several nuclear receptors, including the Glucocorticoid Receptor (GR) and the Estrogen Receptor (ER). These receptors are crucial regulators of numerous physiological processes, making them important therapeutic targets.

Comparative Binding Affinity Data

To provide a context for future experimental validation of this compound, the following tables summarize the binding affinities of well-established ligands for the Glucocorticoid and Estrogen Receptors. These values can serve as a benchmark for assessing the potency and selectivity of this compound.

Table 1: Binding Affinities of Known Ligands for the Glucocorticoid Receptor (GR)

CompoundReceptor SourceMethodBinding Affinity (Kd/RRA)Reference
DexamethasoneHuman LungRadioligand BindingRRA: 100[1]
BudesonideHuman LungRadioligand BindingKd: 1.32 nM; RRA: 855[1]
Fluticasone Propionate-Radioligand BindingRRA: 1775[2]
Triamcinolone AcetonideRat Skeletal MuscleRadioligand BindingHigher affinity than Dexamethasone[3]

RRA: Relative Receptor Affinity, with Dexamethasone as the reference standard (100).

Table 2: Binding Affinities of Known Ligands for the Estrogen Receptor (ER)

CompoundReceptor IsoformMethodBinding Affinity (Kd/IC50/RBA)Reference
17β-EstradiolERα66 (human)Saturation BindingKd: 68.81 pM[4]
17β-EstradiolERα46 (human)Saturation BindingKd: 60.72 pM[4]
TamoxifenERα--[5]
ICI 182,780 (Fulvestrant)ERα66 vs ERα46Competitive BindingHigher affinity for ERα66[4]

RBA: Relative Binding Affinity, with 17β-Estradiol as the reference standard (100).

Proposed Experimental Workflow for Validation

The following workflow is proposed to experimentally validate the predicted binding of this compound to its target receptors and to determine its binding kinetics and affinity.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Binding Validation cluster_2 Phase 3: Functional Characterization A Compound Acquisition & Purity Assessment (this compound) B Target Protein Expression & Purification (e.g., GR, ERα LBD) A->B Prepare reagents C Surface Plasmon Resonance (SPR) - Determine on/off rates (ka, kd) - Calculate Dissociation Constant (Kd) B->C D Isothermal Titration Calorimetry (ITC) - Determine Binding Affinity (Ka) - Thermodynamic parameters (ΔH, ΔS) B->D E Cell-based Reporter Gene Assay - Assess agonist/antagonist activity C->E D->E F Downstream Signaling Pathway Analysis - Western Blot, qPCR E->F G Data Analysis & Comparison - Benchmark against known ligands F->G

Caption: Proposed experimental workflow for validating the binding affinity and functional activity of this compound.

Detailed Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure real-time biomolecular interactions.[6][7]

Objective: To determine the association (k_a), dissociation (k_d), and equilibrium dissociation (K_D) constants for the binding of this compound to the target receptor.

Methodology:

  • Immobilization of Ligand:

    • The purified target protein (e.g., Glucocorticoid Receptor Ligand Binding Domain) is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.

    • The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • The protein is injected over the activated surface in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Remaining active sites are deactivated with ethanolamine.

  • Analyte Injection and Binding Analysis:

    • A series of concentrations of this compound (the analyte), typically spanning a range from 10-fold below to 10-fold above the expected K_D, are prepared in a suitable running buffer (e.g., HBS-EP+).[8]

    • Each concentration is injected over the immobilized protein surface at a constant flow rate.

    • The association and dissociation phases are monitored in real-time by measuring the change in the refractive index, which is proportional to the mass of analyte bound to the ligand.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the kinetic parameters (k_a and k_d).

    • The equilibrium dissociation constant (K_D) is calculated as the ratio of k_d/k_a.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[9][10]

Objective: To determine the binding affinity (K_a), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Methodology:

  • Sample Preparation:

    • The purified target protein is placed in the sample cell of the calorimeter.

    • This compound is loaded into the injection syringe at a concentration typically 10-15 times that of the protein in the cell.

    • Both the protein and the small molecule must be in the same buffer to minimize heats of dilution.

  • Titration:

    • A series of small, precise injections of the this compound solution are made into the protein solution.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of the small molecule to the protein.

    • The resulting isotherm is fitted to a binding model to determine the binding affinity (K_a), stoichiometry (n), and enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.

Signaling Pathways of Predicted Targets

Understanding the signaling pathways of the predicted target receptors is crucial for designing functional assays to assess the biological consequence of binding.

Glucocorticoid Receptor (GR) Signaling Pathway

Upon binding to a ligand like dexamethasone, the Glucocorticoid Receptor translocates to the nucleus and acts as a transcription factor to regulate the expression of genes involved in inflammation, metabolism, and stress response.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GR GR GR_HSP GR-HSP Complex GR->GR_HSP HSP HSP90/HSP70 HSP->GR_HSP Ligand This compound (or Glucocorticoid) Ligand->GR_HSP Binding GR_Ligand Activated GR GR_HSP->GR_Ligand HSP Dissociation GR_dimer GR Dimer GR_Ligand->GR_dimer Dimerization & Nuclear Translocation GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binding Transcription Gene Transcription (Anti-inflammatory proteins) GRE->Transcription Regulation

Caption: Simplified Glucocorticoid Receptor signaling pathway.

Estrogen Receptor (ER) Signaling Pathway

Ligand binding to the Estrogen Receptor, typically in the nucleus, leads to its dimerization and binding to Estrogen Response Elements (EREs) on DNA, thereby regulating the transcription of genes involved in development, reproduction, and cell proliferation.

cluster_cytoplasm_nucleus Cytoplasm / Nucleus ER ER ER_Ligand Activated ER ER->ER_Ligand Conformational Change Ligand This compound (or Estrogen) Ligand->ER Binding ER_Dimer ER Dimer ER_Ligand->ER_Dimer Dimerization ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binding Transcription Gene Transcription (e.g., cell cycle proteins) ERE->Transcription Regulation

Caption: Simplified Estrogen Receptor signaling pathway.

References

Assessing the Selectivity of Oleanane Triterpenoids for Cancer Cells Over Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the cytotoxic selectivity of oleanane triterpenoids, focusing on derivatives of oleanolic acid, supported by experimental data.

The quest for cancer therapeutics with high efficacy and minimal side effects has led researchers to explore natural compounds with selective cytotoxicity toward cancer cells. Among these, pentacyclic triterpenoids, particularly those of the oleanane scaffold, have garnered significant interest. This guide provides a comparative analysis of the selectivity of oleanane triterpenoids, using oleanolic acid and its derivatives as key examples, by summarizing quantitative cytotoxicity data, detailing experimental protocols, and visualizing relevant biological pathways. While specific data for 9(11),12-Oleanadien-3-ol remains limited, the information presented for structurally related compounds offers valuable insights into the potential of this class of molecules.

Quantitative Cytotoxicity Data

The selective cytotoxic effect of oleanane triterpenoids is typically evaluated by comparing their half-maximal inhibitory concentration (IC50) values against various cancer cell lines and non-cancerous normal cell lines. A lower IC50 value indicates higher potency. The selectivity index (SI), calculated as the ratio of the IC50 for normal cells to the IC50 for cancer cells, is a critical parameter; an SI value greater than 1.0 suggests a degree of selectivity for cancer cells.[1]

Below is a summary of published IC50 values for oleanolic acid and its derivatives against a panel of human cancer and normal cell lines. It is important to note that direct comparison of values between different studies should be made with caution due to variations in experimental conditions.

Compound/DerivativeCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
Oleanolic AcidB16 2F2 (Melanoma)4.8---[2]
Oleanolic Acid DerivativeA2780 (Ovarian)0.032 ± 0.001NIH 3T3 (Fibroblasts)>10>312.5[3]
Oleanolic Acid DerivativeHT29 (Colon)-NIH 3T3 (Fibroblasts)>10-[3]
Oleanolic Acid DerivativeMCF7 (Breast)-NIH 3T3 (Fibroblasts)>10-[3]
Oleanolic Acid DerivativeA549 (Lung)-NIH 3T3 (Fibroblasts)>10-[3]
Betulinic Acid (related pentacyclic triterpenoid)A549 (Lung)-WS1-1 (Fibroblasts)No activity-[4][5]
Betulinic Acid (related pentacyclic triterpenoid)DLD-1 (Colorectal)-WS1-1 (Fibroblasts)No activity-[4][5]
Betulinic Acid (related pentacyclic triterpenoid)MCF-7 (Breast)-WS1-1 (Fibroblasts)No activity-[4][5]
Betulinic Acid (related pentacyclic triterpenoid)PC-3 (Prostate)-WS1-1 (Fibroblasts)No activity-[4][5]
Maslinic Acid Derivative (7k)A2780 (Ovarian)3.74 ± 0.19CCD18Co (Fibroblasts)>100.0>26.7[6]
Maslinic Acid Derivative (7k)HT29 (Colorectal)3.59 ± 0.78CCD18Co (Fibroblasts)>100.0>27.8[6]

Note: Some entries lack specific IC50 values for cancer cells but indicate high selectivity based on the lack of toxicity to normal cells at the tested concentrations.

Experimental Protocols

The cytotoxicity data presented in this guide are primarily derived from colorimetric assays that measure cell viability. The following are detailed methodologies for commonly employed assays.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay assesses cell metabolic activity as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[7]

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]

  • Compound Treatment: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made in culture medium to achieve the desired final concentrations. The culture medium is removed from the wells and replaced with 100 µL of the medium containing different concentrations of the test compound. Vehicle controls (medium with the same concentration of the solvent) are included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[7]

  • Incubation: The plates are incubated for 4 hours at 37°C in the dark.[7]

  • Formazan Solubilization: The medium containing MTT is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

2. SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the sulforhodamine B dye.

  • Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound treatment, the medium is discarded, and cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Washing: The plates are washed five times with slow-running tap water to remove the TCA.

  • Staining: 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.[7]

  • Washing: Unbound SRB is removed by washing the plates five times with 1% (v/v) acetic acid.[7]

  • Dye Solubilization: The plates are air-dried, and 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.[7]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Similar to the MTT assay, the percentage of cell viability is calculated, and the IC50 value is determined.

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a test compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (Cancer & Normal Lines) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep Compound Preparation (Stock & Dilutions) treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation viability_assay Viability Assay (MTT or SRB) incubation->viability_assay readout Absorbance Reading viability_assay->readout calculation IC50 & SI Calculation readout->calculation

Workflow for assessing compound cytotoxicity.

Signaling Pathways Implicated in Oleanane Triterpenoid-Induced Apoptosis

Oleanolic acid and its derivatives have been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This often involves the modulation of key signaling molecules. While the precise mechanisms can vary between derivatives and cell types, a generalized pathway is depicted below.

G cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion OA_derivative Oleanolic Acid Derivative Bax Bax OA_derivative->Bax Upregulates Bcl2 Bcl-2 OA_derivative->Bcl2 Downregulates Mito Mitochondrial Outer Membrane Bax->Mito Promotes pore formation Bcl2->Mito Inhibits pore formation CytoC Cytochrome c Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Casp9_active Caspase-9 Casp9->Casp9_active Casp3 Pro-Caspase-3 Casp9_active->Casp3 Casp3_active Caspase-3 Casp3->Casp3_active Apoptosis Apoptosis Casp3_active->Apoptosis Mito->CytoC Mito_CytoC Cytochrome c

Intrinsic apoptosis pathway induced by oleanane derivatives.

In addition to inducing apoptosis, some oleanolic acid derivatives exert their anticancer effects by modulating other critical signaling pathways. For instance, certain derivatives have been shown to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.[8] Furthermore, activation of the Nrf2 pathway, which is involved in the antioxidant response, can have differential effects on cancer versus normal cells and is another mechanism of action for some oleanane derivatives.[8]

References

Safety Operating Guide

Personal protective equipment for handling 9(11),12-Oleanadien-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals should adhere to a comprehensive PPE plan to ensure personal safety and prevent contamination. The selection of appropriate PPE is contingent on the specific laboratory task being performed. The following guidelines provide essential safety and logistical information for handling 9(11),12-Oleanadien-3-ol in both solid form and in solution.

Personal Protective Equipment (PPE) Recommendations

A summary of recommended PPE for various laboratory activities involving this compound is provided in the table below. These recommendations are based on guidelines for handling similar compounds and general laboratory safety standards.

TaskEye ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Weighing and Transferring Solid Safety glasses with side shields or chemical splash gogglesDisposable nitrile glovesN95 respirator (to prevent inhalation of fine particles)Standard laboratory coat
Preparing Solutions Chemical splash gogglesDisposable nitrile glovesRecommended if significant aerosols may be generatedStandard laboratory coat
Handling Solutions Safety glasses with side shieldsDisposable nitrile glovesNot generally required if handled in a well-ventilated areaStandard laboratory coat
Cleaning and Waste Disposal Chemical splash gogglesHeavy-duty nitrile or neoprene glovesNot generally requiredStandard laboratory coat

Detailed Guidance on Personal Protective Equipment

Eye and Face Protection: To protect the eyes and mucous membranes from splashes or aerosols of hazardous drugs, appropriate eye and face protection is crucial.[2] When there is a risk of spills or splashes, chemical splash goggles should be worn.[3] For general handling of solutions where the splash risk is lower, safety glasses with side shields are acceptable.[4]

Hand Protection: Disposable nitrile gloves are recommended for handling this compound.[4] For tasks with a higher risk of exposure or when cleaning up spills, heavy-duty nitrile or neoprene gloves offer more robust protection.[4] It is good practice to change gloves frequently, especially if they become contaminated.

Protective Clothing: A standard laboratory coat should be worn to protect skin and clothing from potential contamination.[5] In situations with a higher risk of significant splashes, a chemical-resistant apron over the lab coat can provide an additional layer of protection.

Respiratory Protection: When handling the solid form of this compound, especially during weighing and transferring where fine particles may become airborne, an N95 respirator is recommended to prevent inhalation.[3][4] For handling solutions in a well-ventilated area, respiratory protection is not generally required.[4] However, if there is a potential for generating significant aerosols, the use of a respirator should be considered.

Experimental Workflow for Safe Handling

The procedural workflow for the safe handling of this compound, from initial preparation to final disposal, is illustrated in the diagram below. This workflow is designed to minimize exposure and ensure a safe laboratory environment.

start Start: Assess Task select_ppe Select Appropriate PPE (Based on Task) start->select_ppe don_ppe Don PPE Correctly select_ppe->don_ppe handle_compound Handle this compound (Weighing, Preparing/Handling Solutions) don_ppe->handle_compound decontaminate Decontaminate Work Area and Equipment handle_compound->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_ppe Dispose of Contaminated PPE in Designated Waste doff_ppe->dispose_ppe end End dispose_ppe->end

Caption: Workflow for the safe handling of this compound.

Disposal Plan

All disposable PPE, including gloves, masks, and any contaminated lab coats, should be considered potentially contaminated waste. This waste should be collected in a designated, clearly labeled, and sealed container. The disposal of this container must follow institutional and local regulations for chemical waste. Non-disposable PPE, such as reusable goggles and face shields, should be thoroughly decontaminated after use.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9(11),12-Oleanadien-3-ol
Reactant of Route 2
9(11),12-Oleanadien-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.